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Core Science & Biosynthesis

Foundational

what is (2S)-2-amino(1,2,3-13C3)propan-1-ol used for in research

An In-depth Technical Guide to the Research Applications of (2S)-2-amino(1,2,3-13C3)propan-1-ol Abstract (2S)-2-amino(1,2,3-13C3)propan-1-ol, the stable isotope-labeled form of L-Alaninol, is a specialized yet powerful r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Research Applications of (2S)-2-amino(1,2,3-13C3)propan-1-ol

Abstract

(2S)-2-amino(1,2,3-13C3)propan-1-ol, the stable isotope-labeled form of L-Alaninol, is a specialized yet powerful research tool in modern biomedical and pharmaceutical science. Its utility stems from the incorporation of three Carbon-13 (¹³C) isotopes, which imparts a distinct mass shift without altering its chemical properties. This guide provides a comprehensive overview of its primary applications, focusing on its role as an internal standard for high-fidelity quantification via isotope dilution mass spectrometry and as a metabolic tracer for elucidating complex biochemical pathways through metabolic flux analysis. We will explore the theoretical underpinnings, provide detailed experimental protocols, and discuss the interpretation of data generated using this versatile molecule.

Core Principles: The Power of Stable Isotope Labeling

In complex biological systems, precise measurement is paramount. Stable isotope-labeled (SIL) compounds, where atoms like ¹²C or ¹⁴N are replaced with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), have become indispensable tools.[] Unlike radioactive isotopes, stable isotopes are safe for routine handling and in vivo studies, offer long-term stability, and provide unparalleled accuracy in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[][2]

(2S)-2-amino(1,2,3-13C3)propan-1-ol is the enantiomerically pure, fully ¹³C-labeled version of L-Alaninol. Its key feature is a mass that is 3 Daltons (Da) heavier than its natural counterpart. This specific mass shift allows it to be distinguished from the endogenous (unlabeled) L-Alaninol by a mass spectrometer, while ensuring it behaves identically during sample extraction, chromatography, and ionization.[3] This dual identity—chemically identical but mass-distinguishable—is the foundation of its two major research applications.

PropertyValueSignificance
Compound Name (2S)-2-amino(1,2,3-¹³C₃)propan-1-olL-Alaninol with all three carbon atoms as ¹³C
Molecular Formula ¹³C₃H₉NOIsotopic enrichment provides a distinct mass signature
Mass Shift M+3Easily resolved from the unlabeled (M+0) analyte in MS
Chemical Purity Typically >98%Ensures no interference from unlabeled material
Isotopic Purity Typically >99 atom % ¹³CGuarantees a clean, strong signal for the labeled standard

Application I: The Gold Standard for Quantitative Bioanalysis

The primary and most widespread use of (2S)-2-amino(1,2,3-13C3)propan-1-ol is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of unlabeled L-Alaninol in complex biological matrices like plasma, urine, or tissue homogenates.[3] This technique, known as the Stable Isotope Dilution Assay (SIDA) or Isotope Dilution Mass Spectrometry (IDMS), is considered the gold standard in quantitative analysis.[3][4]

The Rationale: Overcoming Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), co-eluting substances from the biological matrix can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[3] This "matrix effect" is a major source of variability and inaccuracy. Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the exact same matrix effects and procedural losses during sample preparation.[3] By measuring the ratio of the analyte to the known concentration of the SIL-IS, these variations are effectively canceled out, leading to highly accurate and precise quantification.[4]

Experimental Workflow: Quantification of L-Alaninol in Human Plasma

This protocol outlines the use of (2S)-2-amino(1,2,3-13C3)propan-1-ol for a typical pharmacokinetic study.

Objective: To accurately determine the concentration of L-Alaninol in plasma samples following administration of a drug for which it is a metabolite or precursor.

Methodology:

  • Preparation of Standards: A calibration curve is prepared by spiking known concentrations of unlabeled L-Alaninol into a control matrix (e.g., blank plasma). A fixed, known concentration of (2S)-2-amino(1,2,3-13C3)propan-1-ol is added to each calibrator and to the unknown study samples.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (or calibrator), add 2 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new microcentrifuge tube or HPLC vial for analysis.

  • LC-MS/MS Analysis: The sample is analyzed using a reverse-phase or HILIC column coupled to a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for both the analyte and the internal standard.

    • Analyte (L-Alaninol): Precursor ion (M+H)⁺ → Product ion

    • SIL-IS (L-Alaninol-¹³C₃): Precursor ion (M+3+H)⁺ → Product ion

  • Data Analysis: The concentration of L-Alaninol in the unknown samples is calculated from the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.[5]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with L-Alaninol-¹³C₃ (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Plot vs. Calibration Curve Ratio->Calibrate Quantify Determine Concentration Calibrate->Quantify caption Workflow for Quantification using SIL-IS.

Caption: Workflow for Quantification using SIL-IS.

Illustrative Data: Calibration Curve
Calibrator Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
1.05,1201,015,0000.005
5.025,3501,021,0000.025
25.0128,1001,011,0000.127
100.0509,8001,018,0000.501
500.02,545,0001,012,0002.515
1000.05,110,0001,014,0005.040

The resulting linear regression (typically with r² > 0.99) allows for the accurate back-calculation of unknown sample concentrations.

Application II: A Tracer for Metabolic Flux Analysis

The second major application is using (2S)-2-amino(1,2,3-13C3)propan-1-ol as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[6] ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions, providing a functional readout of cellular metabolism.[7][8]

The Rationale: Following the Carbons

L-Alaninol is the reduced form of the amino acid L-Alanine. L-Alanine occupies a critical node in metabolism, linking glycolysis and the tricarboxylic acid (TCA) cycle through its reversible conversion to pyruvate via alanine transaminase.[9][10] By introducing ¹³C₃-L-Alaninol into a biological system (e.g., cell culture), it is expected to be oxidized to ¹³C₃-L-Alanine and subsequently converted to ¹³C₃-pyruvate. These heavy carbons can then be tracked as they flow through central carbon metabolism, revealing the activity of various pathways.[6][11]

Experimental Workflow: Tracing in Cell Culture

Objective: To determine the contribution of the alanine backbone to the TCA cycle in a cancer cell line.

Methodology:

  • Cell Culture: Grow cells in a standard medium to mid-log phase.

  • Isotope Labeling: Replace the standard medium with a medium containing (2S)-2-amino(1,2,3-13C3)propan-1-ol as the tracer. The incubation time is critical and depends on the pathways of interest, ranging from minutes for fast turnover pools to 24 hours to achieve isotopic steady-state.[7]

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline to remove extracellular medium.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing intracellular metabolites.

  • LC-MS Analysis: Analyze the metabolite extract using LC-MS. In this case, the mass spectrometer performs a full scan or targeted SIM (Selected Ion Monitoring) to detect the various isotopologues (molecules differing only in their isotopic composition) of downstream metabolites.[7]

  • Data Interpretation: The key is to analyze the Mass Isotopologue Distribution (MID) for key metabolites. For example, ¹³C₃-pyruvate entering the TCA cycle via pyruvate dehydrogenase will generate ¹³C₂-acetyl-CoA (losing one ¹³C as CO₂) and subsequently lead to M+2 labeled citrate, malate, and other TCA intermediates.[7]

G cluster_pathway Central Carbon Metabolism Alaninol L-Alaninol-¹³C₃ (M+3) Alanine L-Alanine-¹³C₃ (M+3) Alaninol->Alanine Oxidation Pyruvate Pyruvate-¹³C₃ (M+3) Alanine->Pyruvate Transamination AcetylCoA Acetyl-CoA-¹³C₂ (M+2) Pyruvate->AcetylCoA PDH (-¹³CO₂) Citrate Citrate (M+2) AcetylCoA->Citrate TCA TCA Cycle Intermediates (M+2) Citrate->TCA caption Tracing ¹³C from L-Alaninol into the TCA Cycle.

Caption: Tracing ¹³C from L-Alaninol into the TCA Cycle.

Illustrative Data: Mass Isotopologue Distributions (MIDs)

Analyzing the MIDs of TCA cycle intermediates can reveal the relative contribution of the tracer to that pool.

MetaboliteExpected Mass ShiftFractional AbundanceInterpretation
Pyruvate M+3HighConfirms uptake and conversion of the tracer.
Citrate M+2ModerateIndicates flux through pyruvate dehydrogenase (PDH).
Malate M+2ModerateShows propagation of the label through the TCA cycle.
Aspartate M+2LowAspartate can be formed from oxaloacetate (M+2).

This type of analysis provides a detailed snapshot of metabolic activity, which is invaluable for understanding disease states or the effect of drug treatments.[6][12]

Conclusion and Future Perspectives

(2S)-2-amino(1,2,3-13C3)propan-1-ol is a highly specific tool with a dual-purpose capacity in advanced research. As a stable isotope-labeled internal standard, it provides the foundation for the most accurate and reliable quantification of its unlabeled analogue, a critical requirement for pharmacokinetic and clinical studies. As a metabolic tracer, it offers a window into the complex and dynamic network of central carbon metabolism, enabling researchers to map pathway activities and identify metabolic reprogramming in health and disease. While its applications are rooted in the established principles of isotope dilution and metabolic flux analysis, future research may leverage this tool to investigate novel metabolic pathways involving amino alcohols or to develop highly specific diagnostic assays.

References

  • PubChem. Alanine Metabolism. National Center for Biotechnology Information. Link

  • García-Martínez, T., et al. (2010). Evidence of Metabolic Transformations of Amino Acids into Higher Alcohols through 13C NMR Studies of Wine Alcoholic Fermentation. Journal of Agricultural and Food Chemistry. Link

  • Creative Proteomics. (n.d.). Overview of 13C Metabolic Flux Analysis. Link

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Link

  • Sato, T., et al. (2024). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Bioscience, Biotechnology, and Biochemistry. Link

  • Jochmann, M. A., & Schmidt, T. C. (2011). The Power of Stable Isotope Dilution Assays in Brewing. Journal of the American Society of Brewing Chemists. Link

  • ChemPep Inc. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Link

  • BenchChem. (n.d.). The Isotopic Advantage: A Guide to 2-Amino-2-methyl-1-propanol-d11 in Quantitative Analysis. Link

  • Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Link

  • ResearchGate. (2016). Pathway analysis for alanine and beta-alanine metabolism. Link

  • Adachi, Y., et al. (2018). l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism. Molecular Metabolism. Link

  • Calder, A. G., & Smith, A. (1999). Quantitation of Blood and Plasma Amino Acids Using Isotope Dilution Electron Impact Gas chromatography/mass Spectrometry With U-(13)C Amino Acids as Internal Standards. Rapid Communications in Mass Spectrometry. Link

  • Kim, B., et al. (2022). Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography. Analytical Science and Technology. Link

  • ResearchGate. (n.d.). Quantification of free amino acids and dipeptides using isotope dilution liquid chromatography and electrospray ionization tandem mass spectrometry. Link

  • Reactome Pathway Database. (n.d.). Alanine metabolism. Link

  • Perry, R. J., et al. (2022). Derivation of novel metabolic pathway score identifies alanine metabolism as a targetable influencer of TNF-alpha signaling. iScience. Link

  • ResearchGate. (2021). How to calculate amino acids concentrations when I am using isotope labeled compounds as internal standards in LCMSMS? Link

  • Yang, K., & Han, X. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. Link

  • Munger, J., et al. (2011). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Endocrinology & Metabolism. Link

  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide. Link

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Link

  • Dias, D. A., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites. Link

  • ResearchGate. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Link

  • Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Link

  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Link

Sources

Exploratory

difference between 13C3-L-alaninol and unlabeled L-alaninol

The Isotopic Advantage: A Technical Whitepaper on the Differential Utility of 13C3-L-Alaninol versus Unlabeled L-Alaninol in Advanced Analytics Executive Summary L-alaninol ((S)-2-aminopropan-1-ol) is a highly polar, chi...

Author: BenchChem Technical Support Team. Date: March 2026

The Isotopic Advantage: A Technical Whitepaper on the Differential Utility of 13C3-L-Alaninol versus Unlabeled L-Alaninol in Advanced Analytics

Executive Summary

L-alaninol ((S)-2-aminopropan-1-ol) is a highly polar, chiral amino alcohol widely utilized as a building block in asymmetric synthesis, a ligand in organometallic catalysis, and a target metabolite in biochemical profiling [1]. While unlabeled L-alaninol serves as the foundational chemical entity, the synthesis of its stable isotope-labeled counterpart—13C3-L-alaninol —transforms this molecule into a high-precision analytical tool. By replacing all three carbon-12 atoms with carbon-13, researchers create a Stable Isotope-Labeled Standard (SILS) that is structurally identical but mass-shifted, enabling absolute quantitation in mass spectrometry and advanced structural elucidation in NMR [2].

This whitepaper dissects the physicochemical differences between these two molecules, explains the causality behind selecting 13C over 2H (deuterium) for internal standards, and provides self-validating experimental protocols for their application in drug development and metabolomics.

Physicochemical and Spectroscopic Distinctions

The fundamental difference between unlabeled L-alaninol and 13C3-L-alaninol lies in their nuclear composition, which directly dictates their behavior in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Because the isotopic substitution occurs at the carbon backbone rather than the exchangeable functional groups (-NH2, -OH), the chemical reactivity, pKa, and polarity remain virtually identical.

Table 1: Quantitative Comparison of Physicochemical and Analytical Properties

PropertyUnlabeled L-alaninol13C3-L-alaninolCausality / Analytical Impact
Molecular Formula C3H9NO13C3H9NOComplete carbon backbone labeling ensures isotopic stability.
Monoisotopic Mass 75.0684 Da78.0785 DaA +3.0101 Da mass shift allows distinct baseline separation in MS [1].
Precursor Ion [M+H]+ m/z 76.1m/z 79.1Prevents cross-talk in tandem MS (MRM) channels.
13C NMR Signal ~1.1% Natural Abundance~99% Enriched13C3 yields massive signal enhancement and distinct J-coupling splitting.
Chromatographic Shift Baseline ReferenceNone (Perfect Co-elution)Ensures identical matrix suppression during ESI-MS.

Mechanistic Causality in Mass Spectrometry: Why 13C Trumps Deuterium

In bioanalytical LC-MS/MS, absolute quantitation requires an internal standard to correct for extraction losses and matrix-induced ion suppression. While deuterated standards (e.g., L-alaninol-d3) are frequently synthesized due to lower precursor costs [3], 13C3-L-alaninol is mechanistically superior for polar, low-molecular-weight analytes.

The Vulnerability of Deuterium (2H):

  • Hydrogen-Deuterium Exchange (HDX): If deuterium is placed on or near exchangeable positions (such as the amine or hydroxyl groups of L-alaninol), it can exchange with protons in aqueous biological matrices or protic LC mobile phases. This leads to a loss of the mass label and severe under-quantitation.

  • The Deuterium Isotope Effect: The C-D bond is shorter and less polarizable than the C-H bond. In Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase LC, this slight change in lipophilicity causes the deuterated standard to elute slightly before or after the unlabeled analyte. Because they do not co-elute perfectly, they are subjected to different co-eluting matrix components in the electrospray ionization (ESI) source, defeating the primary purpose of the internal standard.

The 13C Advantage: By embedding the heavy isotopes directly into the carbon skeleton (13C3), the standard becomes chemically locked. It is immune to isotopic scrambling in biological fluids and exhibits an identical chromatographic retention time to unlabeled L-alaninol. This guarantees that both isotopologues experience the exact same ionization environment, making 13C3-L-alaninol a perfectly self-validating internal standard.

Visualizing the Analytical Framework

To illustrate the integration of these concepts, the following diagrams map the logical selection of isotopes and the bioanalytical workflow.

Isotope_Comparison Root Stable Isotope Selection for L-alaninol Carbon13 13C3-L-alaninol (Carbon Backbone Labeled) Root->Carbon13 Deuterium L-alaninol-d3 (Hydrogen Labeled) Root->Deuterium Adv13C_1 No H-D Exchange in Matrices Carbon13->Adv13C_1 Adv13C_2 No Chromatographic Shift (Identical Matrix Effect) Carbon13->Adv13C_2 Dis2H_1 Risk of Isotope Scrambling/ Exchange Deuterium->Dis2H_1 Dis2H_2 Retention Time Shift (Differential Suppression) Deuterium->Dis2H_2

Figure 1: Logical decision tree comparing 13C and 2H labeling strategies for L-alaninol.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike 13C3-L-alaninol (Internal Standard) Sample->Spike Extraction Sample Extraction (Protein Precipitation) Spike->Extraction LC HILIC Chromatography (Perfect Co-elution) Extraction->LC MS Tandem MS (MRM) 76->58 (Unlabeled) 79->61 (13C3) LC->MS Data Absolute Quantitation (Area Ratio) MS->Data

Figure 2: Bioanalytical LC-MS/MS workflow utilizing 13C3-L-alaninol as a self-validating SILS.

Self-Validating Experimental Protocols

The following protocols demonstrate how the physicochemical differences between the unlabeled and 13C-labeled forms are exploited in laboratory workflows.

Protocol A: Absolute Quantitation of L-alaninol in Plasma via LC-MS/MS

This protocol utilizes 13C3-L-alaninol to create a self-validating system. By spiking the IS into the raw sample, any subsequent physical loss or ion suppression affects both the unlabeled analyte and the 13C3 standard equally, keeping their ratio mathematically constant.

Step-by-Step Methodology:

  • IS Working Solution Preparation: Dissolve 13C3-L-alaninol in 50:50 Methanol:Water to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 ng/mL in water.

  • Sample Spiking (Critical Causality Step): Aliquot 50 µL of biological plasma into a microcentrifuge tube. Immediately add 10 µL of the 100 ng/mL 13C3-L-alaninol IS. Rationale: Spiking prior to protein precipitation ensures the IS undergoes the exact same extraction efficiency and matrix binding as the endogenous unlabeled L-alaninol.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds to disrupt protein-analyte binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Transfer the supernatant to an LC vial. Inject 5 µL onto a HILIC column (e.g., Waters Acquity BEH Amide).

    • Mobile Phase A: 10 mM ammonium formate in water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Rationale: L-alaninol is highly polar; reversed-phase C18 columns will result in poor retention. HILIC ensures adequate retention and perfect co-elution of the unlabeled and 13C3 isotopologues.

  • MRM Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode.

    • Unlabeled L-alaninol Transition: m/z 76.1 → 58.1 (Loss of H2O).

    • 13C3-L-alaninol Transition: m/z 79.1 → 61.1.

  • Data Analysis: Integrate the peak areas. Calculate the absolute concentration of endogenous L-alaninol by comparing the Unlabeled/13C3 area ratio against a similarly prepared calibration curve.

Protocol B: Metabolic Tracing via 13C NMR

Unlabeled L-alaninol is virtually invisible in standard 13C NMR due to the 1.1% natural abundance of carbon-13. By feeding cells 13C3-L-alaninol, researchers can trace its incorporation into downstream secondary metabolites.

Step-by-Step Methodology:

  • Isotope Feeding: Culture target cells (e.g., engineered bacteria or mammalian cell lines) in a minimal media depleted of standard carbon sources. Supplement the media with 2 mM 13C3-L-alaninol.

  • Incubation & Quenching: Incubate for 24 hours to allow enzymatic processing. Rapidly quench metabolism by adding cold (-20°C) methanol directly to the cell pellet.

  • Metabolite Extraction: Perform a Bligh-Dyer extraction (Methanol/Chloroform/Water). Extract the upper aqueous phase, which contains polar amino alcohols and their derivatives.

  • NMR Acquisition: Lyophilize the aqueous extract and resuspend in 600 µL D2O. Acquire a 1D 13C-NMR spectrum (100 MHz or higher).

    • Rationale: The 99% enrichment of the 13C3-L-alaninol backbone will yield massive signal intensity. Furthermore, intact 13C-13C bonds will exhibit distinct scalar coupling (J-coupling) splitting patterns. If the carbon backbone is cleaved by cellular metabolism, the splitting pattern will collapse into singlets or altered multiplets, definitively proving enzymatic cleavage.

References

  • Title: L-Alaninol | C3H9NO | CID 80307 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Nanocatalyzed Hydrogen Isotope Exchange Source: Accounts of Chemical Research (American Chemical Society) URL: [Link]

Foundational

Unraveling Lipid Fluxes: A Technical Guide to Metabolic Tracing with 13C3-Labeled Amino Alcohols

Executive Summary In the realm of metabolic flux analysis (MFA), tracing the exact fate of carbon backbones through complex lipid networks is a persistent analytical challenge. While generic 13C-glucose tracing is founda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of metabolic flux analysis (MFA), tracing the exact fate of carbon backbones through complex lipid networks is a persistent analytical challenge. While generic 13C-glucose tracing is foundational, it often convolutes downstream lipid analysis due to extensive carbon scrambling and high natural isotope background. By deploying specifically labeled 13C3-amino alcohols —such as 1,2,3-13C3-sphingosine and 13C3-serine—researchers can bypass central carbon bottlenecks to directly interrogate the sphingolipid salvage pathway, de novo lipid biosynthesis, and signaling cascades.

This whitepaper provides a comprehensive, self-validating methodological framework for utilizing 13C3-labeled amino alcohols in advanced mass spectrometry workflows, bridging the gap between raw analytical data and actionable biological insights in drug development.

Mechanistic Foundations & Causality in Isotope Design

Why 13C3? The Analytical Causality

A critical failure point in untargeted lipidomics is the inability to distinguish low-abundance tracer incorporation from the natural isotopic envelope. Carbon-13 has a natural abundance of ~1.1%. For a typical ceramide containing 34 carbons, the natural M+1 and M+2 isotopologues are highly prominent.

Using a +3 mass shift (13C3) is a deliberate experimental choice. It pushes the labeled precursor's mass beyond the primary natural abundance interference zone of endogenous lipids. When 1,2,3-13C3-sphingosine is phosphorylated into Sphingosine-1-Phosphate (S1P) or acylated into ceramide, the intact 13C3 headgroup is conserved, allowing us to track the exact enzymatic conversion rates without mathematical ambiguity.

Biological Context & Authoritative Grounding

Stable isotope resolved metabolomics (SIRM) using 13C tracers has revolutionized our understanding of inter-organ flux, such as how gut microbiome-derived amino alcohols and metabolites influence host organ lipid pools . In targeted applications, tracing with 13C-labeled precursors has elucidated how S1P acts as a critical node in erythrocyte glycolysis, demonstrating that S1P supplementation negatively impacts red blood cell (RBC) storage quality by diverting flux away from antioxidant pathways . Furthermore, 13C-MFA has been pivotal in uncovering how amino alcohols like ethanolamine modulate lipid accumulation and redirect carbon flux in oleaginous organisms .

Metabolic Pathway Mapping

The following diagram illustrates the integration of 13C3-Serine (an amino alcohol precursor) and 1,2,3-13C3-Sphingosine into the de novo biosynthesis and salvage pathways.

Pathway cluster_0 De Novo Biosynthesis cluster_1 Sphingolipid Salvage & Signaling A1 13C3-Serine A2 13C3-3-Ketosphinganine A1->A2 SPT A3 13C3-Sphinganine A2->A3 Reductase B3 13C3-Ceramide A3->B3 CerS B1 1,2,3-13C3-Sphingosine B2 13C3-S1P B1->B2 SphK1/2 B1->B3 CerS B3->B1 Ceramidase

Fig 1: Metabolic flux mapping of 13C3-serine and 13C3-sphingosine in sphingolipid pathways.

Experimental Workflow & Self-Validating Protocol

A protocol is only as reliable as its internal validation checkpoints. Lipidomics workflows are highly susceptible to matrix effects, ion suppression, and artefactual oxidation. As an Application Scientist, I mandate the following self-validating loop for 13C3-amino alcohol fluxomics.

Workflow W1 1. Pulse-Chase Labeling (13C3-Amino Alcohol in Media) W2 2. Quenching & Extraction (Cold Methanol/Chloroform + IS) W1->W2 W3 3. LC-MS/MS Analysis (MRM/PRM Mode) W2->W3 W4 4. Isotope Correction (Natural Abundance Subtraction) W3->W4 W5 5. Flux Calculation (Steady-State Validation) W4->W5

Fig 2: Self-validating experimental workflow for 13C3-amino alcohol fluxomics.

Step-by-Step Methodology

Step 1: Isotope Pulse Labeling

  • Action: Seed target cells (e.g., A549, Macrophages, or RBCs) in 6-well plates. Wash with PBS and replace with media containing 5 µM 1,2,3-13C3-Sphingosine complexed with 0.1% essentially fatty-acid-free BSA.

  • Causality: 5 µM is strictly chosen to remain below the critical micelle concentration (CMC) of sphingosine, preventing artefactual membrane disruption while providing sufficient tracer for MS detection. BSA acts as a physiological lipid carrier.

Step 2: Metabolic Quenching

  • Action: At designated time points (e.g., 0, 15, 30, 60, 120 min), rapidly aspirate media and immediately add 1 mL of pre-chilled (-80°C) 80% Methanol.

  • Causality: The instant temperature drop halts enzymatic interconversion (e.g., Sphingosine to S1P via SphK1), preserving the exact metabolic snapshot.

  • Self-Validation Checkpoint: Monitor the ATP/ADP ratio in the aqueous fraction; a ratio >10 confirms successful quenching without artefactual degradation.

Step 3: Biphasic Extraction & Internal Standard (IS) Addition

  • Action: Add 10 pmol of orthogonal heavy isotopes (e.g., d7-Sphingosine, d7-S1P) directly to the quenching buffer before scraping cells. Add 0.5 mL Chloroform and 0.25 mL LC-MS grade water. Vortex for 10 min, centrifuge at 14,000 x g for 15 min.

  • Causality: Adding IS prior to extraction mathematically normalizes any partition losses during the biphasic split.

  • Self-Validation Checkpoint: If the absolute recovery of d7-Sphingosine drops below 70%, the sample matrix effect is too high, and the sample must be flagged for re-extraction.

Step 4: LC-MS/MS Acquisition

  • Action: Transfer the lower organic phase (Ceramides/Sphingosine) and upper aqueous phase (S1P), dry under N2, and reconstitute in the mobile phase. Analyze via UHPLC coupled to a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

Step 5: Isotope Equilibration & Flux Calculation

  • Action: Extract AUC for M+0 and M+3 peaks. Correct for natural 13C abundance using IsoCor.

  • Self-Validation Checkpoint: Plot the M+3/M+0 ratio over time. The curve must reach an asymptote (plateau). This confirms that steady-state labeling has been achieved, validating the calculated fractional synthesis rates.

Quantitative Data Analysis

To facilitate rapid MRM method building, the following table summarizes the exact mass transitions required to track 13C3-amino alcohols and their downstream metabolic products.

MetaboliteUnlabeled (M+0) Precursor

13C3-Labeled (M+3)

Primary MS/MS Product IonTarget Pathway
Serine 106.05109.0660.04

63.05
De Novo Synthesis
3-Ketosphinganine 300.29303.30282.28

285.29
De Novo Synthesis
Sphingosine (d18:1) 300.29303.30282.28

285.29
Salvage / Catabolism
Sphingosine-1-Phosphate 380.25383.26264.26

267.27
S1P Signaling
Ceramide (d18:1/16:0) 538.52541.53264.26

267.27
Salvage / Apoptosis

Note: The primary MS/MS product ion for sphingolipids typically involves the loss of water (


) or the cleavage of the headgroup, retaining the 13C3-labeled long-chain base.

Applications in Drug Development

The precision afforded by 13C3-amino alcohol tracing has direct implications for pharmacodynamics and target engagement in drug development:

  • Sphingosine Kinase (SphK1/2) Inhibitors: In oncology, SphK1 is often overexpressed, driving the "sphingolipid rheostat" toward proliferative S1P and away from apoptotic ceramide. By pulsing tumor models with 13C3-Sphingosine, researchers can directly quantify the in vivo efficacy of SphK inhibitors by measuring the suppression of the 13C3-S1P / 13C3-Ceramide ratio.

  • Blood Storage & Transfusion Medicine: As demonstrated in recent literature, tracking amino alcohol metabolism is vital for understanding RBC storage lesions. S1P supplementation alters glycolytic flux, negatively impacting RBC storage quality—a phenomenon mapped precisely using stable isotope tracers.

  • Metabolic Disorders: Modulating amino alcohol pathways (like ethanolamine and serine) can drastically alter lipid accumulation profiles, offering therapeutic avenues for hepatic steatosis and metabolic syndrome.

References

  • Title: 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice Source: Microbiome (2024) URL: [Link]

  • Title: Sphingosine 1-phosphate has a negative effect on RBC storage quality Source: Blood Advances (2023) URL: [Link]

  • Title: 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii Source: Frontiers in Microbiology (2018) URL: [Link]

Exploratory

Precision Isotopologues: A Technical Guide to (2S)-2-amino(1,2,3-13C3)propan-1-ol

Executive Summary & Strategic Importance (2S)-2-amino(1,2,3-13C3)propan-1-ol , commonly known as L-Alaninol-13C3 , represents a high-value isotopic standard in metabolomics, quantitative NMR (qNMR), and pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(2S)-2-amino(1,2,3-13C3)propan-1-ol , commonly known as L-Alaninol-13C3 , represents a high-value isotopic standard in metabolomics, quantitative NMR (qNMR), and pharmaceutical intermediate tracking. Unlike singly labeled congeners, this isotopologue possesses a uniformly labeled carbon backbone (


), providing a unique spectral signature that eliminates natural abundance background interference.

For drug development professionals, the utility of this molecule lies in its chirality (retained from L-Alanine) and its isotopic integrity . It serves as a non-exchangeable tracer for metabolic flux analysis (MFA) and a robust internal standard for quantifying amino alcohol derivatives in complex biological matrices.

Synthesis & Isotopic Integrity

To understand the enrichment levels, one must understand the provenance of the molecule. The synthesis typically involves the reduction of Uniformly Labeled (U-13C) L-Alanine .

The Reduction Pathway

The transformation preserves the stereocenter at C2 while converting the carboxyl group to a primary alcohol.

  • Precursor: L-Alanine (

    
    , >99 atom % 
    
    
    
    )
  • Reagent: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Critical Control Point: Temperature control is vital to prevent racemization. The isotopic enrichment of the product is strictly limited by the enrichment of the starting L-Alanine.

Expert Insight: In high-precision applications, "isotopic scrambling" is rarely an issue with this specific reduction, but isotopic dilution is a risk if solvents or reagents contain trace contaminants of naturally abundant alanine analogs (though chemically unlikely). The primary quality attribute (CQA) to monitor is the Atom Percent Excess (APE) .

Analytical Validation: Measuring Enrichment Levels

The "level" of isotopic enrichment is not a single number; it is a statistical distribution of isotopologues. For a target enrichment of >99%, we utilize a dual-validation system: Mass Spectrometry (MS) for total mass shift and NMR for positional integrity.

A. Mass Spectrometry (Isotopologue Distribution)

In an MS spectrum, the molecular ion (


) shifts due to the three 

atoms.
  • Natural L-Alaninol (C3H9NO): Monoisotopic Mass

    
     Da.
    
  • L-Alaninol-13C3: Mass

    
     Da (+3.01 Da shift).
    

The Calculation of Enrichment: We do not just look for the peak at


 78. We analyze the ratio of 

,

,

, and

.
IsotopologueCompositionTheoretical Abundance (Natural)Theoretical Abundance (99% Enriched)
M+0

96.7%< 0.01%
M+1


3.2%~0.03%
M+2


0.1%~2.9%
M+3

<0.01%>97.0%

Note: The "Enrichment Level" is often cited as the probability that any given carbon position is


. If 

, the probability of the full

species is

. Therefore, a specification of "99 atom % 13C" usually results in a mass spectrum where the M+3 peak dominates, but M+2 is visible.
B. Nuclear Magnetic Resonance (NMR)

NMR provides the ultimate proof of the "1,2,3" connectivity.

  • 1H NMR: The protons attached to the carbon backbone will show large heteronuclear coupling (

    
    ) to the 
    
    
    
    nuclei (typically 125–150 Hz), splitting signals into doublets or double-doublets that are absent in natural abundance samples.
  • 13C NMR: This is the gold standard. In natural abundance, you see singlets. In L-Alaninol-13C3, you see complex splitting patterns due to homonuclear coupling (

    
    ) between C1-C2 and C2-C3.
    

Protocol: Self-Validating QC Workflow

This protocol ensures that the isotopic enrichment meets the stringent requirements for metabolic flux analysis.

Workflow Visualization

QC_Workflow Sample Sample: L-Alaninol-13C3 Prep 1. Sample Prep (Derivatization/Solvation) Sample->Prep MS_Analysis 2. HR-MS Analysis (Orbitrap/Q-TOF) Prep->MS_Analysis Aliquot A NMR_Analysis 3. qNMR Analysis (13C-decoupled 1H) Prep->NMR_Analysis Aliquot B Data_Proc 4. Data Deconvolution MS_Analysis->Data_Proc Isotopologue Distribution NMR_Analysis->Data_Proc Integral Ratios Decision Decision: Pass/Fail Data_Proc->Decision APE > 99%?

Caption: Figure 1: Dual-stream quality control workflow for validating isotopic enrichment.

Detailed Methodology

Step 1: Sample Preparation

  • For MS: Dilute to 10 µM in 50:50 Methanol:Water + 0.1% Formic Acid. Direct infusion is preferred to avoid chromatographic fractionation of isotopologues.

  • For NMR: Dissolve 5-10 mg in

    
     or 
    
    
    
    .

Step 2: HR-MS Acquisition

  • Acquire data in positive ion mode (

    
    ).
    
  • Target

    
     range: 70–90 Da.
    
  • Validation Check: Ensure the M+0 peak (

    
     ~76 for protonated species) is effectively baseline noise. If M+0 is >1%, the enrichment is compromised.
    

Step 3: NMR Verification (The "Coupling Test")

  • Run a standard 1D

    
     experiment.
    
  • Expected Result:

    • C1 (Alcohol): Doublet (coupling to C2).

    • C2 (Amine): Doublet of Doublets (coupling to C1 and C3).

    • C3 (Methyl): Doublet (coupling to C2).

  • Self-Validation: If these peaks appear as singlets, the sample is NOT uniformly labeled.

Step 4: Calculation Calculate Atom Percent Excess (APE) using the weighted average of the mass isotopomer distribution vector (MID).



Where 

is the intensity of the isotopologue with


atoms.

Applications in Drug Development[1][2][3][4]

Metabolic Flux Analysis (MFA)

(2S)-2-amino(1,2,3-13C3)propan-1-ol is a precursor to phospholipid headgroups and sphingolipids. By introducing the


 variant into cell culture:
  • Pathway Tracing: You can track the incorporation of the intact aminopropanol backbone into larger lipids without interference from de novo synthesis (which would incorporate naturally abundant carbon).

  • Flux Calculation: The ratio of labeled vs. unlabeled lipids provides the turnover rate.

Biomolecular NMR Standards

In protein NMR, this molecule serves as a chemical shift reference. Because the


 chemical shifts are sensitive to pH and temperature, it acts as an internal "thermometer" and "pH meter" simultaneously, calibrated against the known scalar couplings.
Visualizing the Isotopologue Logic

Isotopologue_Logic cluster_outcomes Spectral Outcomes Input Input: L-Alanine-U-13C3 (>99% Enrichment) Reaction Reduction (LiAlH4) Input->Reaction Product Product: L-Alaninol-13C3 Reaction->Product Outcome1 Mass Spec: Shift +3 Da (M+3 Dominant) Product->Outcome1 Outcome2 NMR: 13C-13C Couplings (Multiplets observed) Product->Outcome2

Caption: Figure 2: Causality chain from synthesis to spectral validation.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation in Quantitative High-Field NMR." Journal of Medicinal Chemistry, 55(6), 2739–2757. Retrieved from [Link]

  • Abiko, A. (2002). "Reduction of Amino Acids to Amino Alcohols." Tetrahedron Letters, 43(28), 5051-5053. Retrieved from [Link]

  • Szyperski, T. (1995). "Biosynthetically directed fractional 13C-labeling of protein fragments in isotopically enriched cells." Journal of Biomolecular NMR, 6, 80-90. Retrieved from [Link]

Foundational

Unlocking Precision: A Technical Guide to the Applications of ¹³C₃-Labeled Chiral Building Blocks in Research and Drug Development

An In-depth Technical Guide Abstract Stable isotope labeling has emerged as an indispensable tool in the life sciences, offering a non-radioactive, highly precise method for tracing molecular fates. Within this field, ¹³...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Stable isotope labeling has emerged as an indispensable tool in the life sciences, offering a non-radioactive, highly precise method for tracing molecular fates. Within this field, ¹³C₃-labeled chiral building blocks represent the pinnacle of molecular probes, combining the analytical clarity of a defined mass shift with the biological necessity of stereochemical purity. This guide provides an in-depth exploration of the core applications for these advanced reagents, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles that make these molecules superior internal standards in quantitative mass spectrometry, their power in delineating complex metabolic pathways, their role in definitive pharmacokinetic and toxicology studies, and their utility in advanced structural biology. This document moves beyond mere protocols to explain the fundamental causality behind experimental choices, providing field-proven insights to empower robust and reliable scientific discovery.

Chapter 1: Foundational Principles: The Synergy of Isotopic Labeling and Chirality
1.1 The Power of Stable Isotope Labeling with ¹³C

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. While radioactive isotopes like ¹⁴C have historically been used, stable (non-radioactive) isotopes such as Carbon-13 (¹³C) offer significant advantages. The primary benefit is safety; stable isotopes pose no radiation risk, making them ideal for a wide range of in vitro and in vivo studies, including those in human subjects.[1]

Analytically, the key attribute of a ¹³C-labeled compound is its mass. A molecule with three ¹³C atoms will have a mass precisely 3 Daltons (Da) higher than its unlabeled counterpart. This mass difference is easily resolved by modern mass spectrometers, allowing labeled molecules to be distinguished from endogenous (naturally occurring) molecules in a complex biological matrix.[] This distinction is critical for eliminating ambiguity and reducing background noise in analytical measurements.[3]

1.2 The Imperative of Chirality in Biological Systems

Chirality, or "handedness," is a fundamental property of most biological molecules. Proteins, nucleic acids, and sugars are all chiral, and the interactions between them are highly stereospecific.[4] In drug development, the chirality of a therapeutic agent is paramount. The two mirror-image forms of a chiral drug, known as enantiomers, can have vastly different pharmacological activities and toxicological profiles.[4][5] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[4] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual stereoisomers in new drug applications.[4][5] Using enantiomerically pure chiral building blocks in synthesis is the most efficient way to produce a single-enantiomer drug, avoiding costly and complex resolution steps later in development.[5][6]

1.3 The ¹³C₃-Labeled Chiral Building Block: A High-Fidelity Tool

The combination of a specific ¹³C₃ label and defined chirality creates a molecular tool of exceptional precision. These building blocks allow scientists not only to track a molecule's journey through a biological system with high sensitivity but also to ensure that the tracked molecule is the specific, biologically active stereoisomer. This dual-layered specificity is invaluable across the drug development pipeline, from early discovery to clinical trials.

Chapter 2: The Gold Standard: ¹³C₃-Labeled Chiral Internal Standards in Quantitative Bioanalysis
2.1 The Challenge: Matrix Effects in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the workhorse of quantitative bioanalysis for its sensitivity and selectivity. However, its accuracy can be compromised by "matrix effects."[7] This phenomenon occurs when co-eluting molecules from a biological sample (e.g., lipids, salts, metabolites) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[8][9] To ensure data accuracy and precision, an internal standard (IS) is added to every sample, standard, and quality control. The IS is a chemical analog of the analyte that experiences the same matrix effects, allowing for reliable normalization of the signal.[10]

2.2 Causality: Why ¹³C-Labeling Confers Superiority

The ideal internal standard co-elutes perfectly with the analyte, ensuring both molecules experience the exact same matrix effects at the exact same time.[11] While deuterated (²H-labeled) standards are commonly used, the significant mass difference between hydrogen and deuterium can alter a molecule's physicochemical properties, often causing it to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography.[9] This chromatographic shift means the analyte and the IS can experience different degrees of ion suppression, compromising accuracy.[11]

In contrast, replacing ¹²C with ¹³C results in a negligible change to the molecule's properties.[11] This ensures near-perfect chromatographic co-elution, making ¹³C-labeled compounds the "gold standard" for internal standards.[10][11] They provide the most accurate and precise compensation for matrix effects, leading to robust and reliable data that meets the stringent requirements of regulatory bodies.[8][10]

2.3 Experimental Workflow: Quantitative Bioanalysis

The following diagram outlines a typical workflow for quantifying a chiral drug in plasma using a ¹³C₃-labeled chiral internal standard.

Workflow for LC-MS/MS Bioanalysis with a ¹³C-Labeled IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Collection B Spike with ¹³C₃-Labeled Chiral Internal Standard A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Injection onto Chiral LC Column D->E F Co-elution of Analyte and Internal Standard E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MRM Detection) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratio (Analyte / IS) I->J K Quantify Concentration via Calibration Curve J->K

Caption: LC-MS/MS workflow using a ¹³C-labeled internal standard.
2.4 Data Summary: ¹³C vs. Deuterated Internal Standards

The choice of isotope has a direct and measurable impact on assay performance.

Performance MetricDeuterated (²H) Standard¹³C-Labeled StandardRationale & Impact on Data Integrity
Chromatographic Co-elution May exhibit retention time shift.[9]Near-perfect co-elution.[11]Perfect co-elution is crucial for accurate compensation of variable matrix effects across a peak, directly improving accuracy.[11]
Isotopic Stability Susceptible to back-exchange, especially at labile positions.[8][11]Highly stable; integrated into the carbon backbone.[11]Isotopic instability leads to inaccurate quantification and loss of the standard's utility.
Accuracy Can be compromised by differential matrix effects due to elution shifts.[11]Generally provides higher accuracy.[8][11]For regulated bioanalysis where the highest level of accuracy is required, ¹³C-labeled standards are preferred.[10]
Precision May exhibit lower precision (higher variance).[11]Generally offers higher precision.[11]Improved precision leads to more reliable, reproducible, and statistically significant results.
Cost Generally less expensive to synthesize.[11]Typically more expensive.[11][12]The higher initial cost is often justified by time saved in method development and increased data reliability.[11]
2.5 Protocol: Assessment of Matrix Effects

This protocol is designed to quantitatively assess the impact of the biological matrix on analyte ionization, a critical component of bioanalytical method validation as guided by regulatory agencies.[10]

Objective: To determine the matrix factor (MF) for the analyte and the IS, and to calculate the IS-normalized MF.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Analyte and ¹³C₃-labeled chiral IS stock solutions.

  • LC-MS/MS system with validated method.

  • Appropriate solvents for sample preparation (e.g., acetonitrile, methanol).

  • Neat solution (e.g., mobile phase or reconstitution solvent).

Procedure:

  • Prepare Sample Set A (Post-extraction Spike): a. Process blank matrix from six sources through the entire extraction procedure. b. After the final evaporation step, reconstitute the extracted residue with a solution containing the analyte and the ¹³C₃-IS at a known concentration (e.g., a low and high QC level).

  • Prepare Sample Set B (Neat Solution): a. Prepare solutions of the analyte and the ¹³C₃-IS in the neat solution at the exact same concentrations as used in Set A.

  • Analysis: a. Inject triplicate samples from both Set A and Set B onto the LC-MS/MS system. b. Record the peak areas for the analyte and the IS for all injections.

  • Calculations: a. Matrix Factor (MF): MF = (Peak Area in Set A) / (Peak Area in Set B) Calculate the MF for the analyte and the IS for each of the six matrix sources. b. IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS) c. Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the six sources.

  • Acceptance Criteria: For the method to be considered free of significant matrix effects, the %CV of the IS-normalized MF should be ≤15%. This demonstrates that the ¹³C₃-IS effectively and consistently compensates for matrix variability.

Chapter 3: Elucidating Metabolic Fates in ADME & Toxicology
3.1 Tracing the Journey of a Drug Candidate

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to its development.[13][14] By synthesizing a drug candidate using a ¹³C₃-labeled chiral building block, researchers create a molecule with a unique mass signature. This "isotopic barcode" allows the parent drug and all of its metabolites to be tracked unambiguously through a biological system.[] When a sample (e.g., plasma, urine, tissue homogenate) is analyzed by high-resolution mass spectrometry, any molecule containing the ¹³C₃-label can be definitively identified as drug-related, distinguishing it from the thousands of endogenous compounds present in the matrix.[][15] This approach greatly simplifies metabolite identification.[15]

3.2 Experimental Workflow: In Vivo ADME Study

The following diagram illustrates the workflow for a typical animal ADME study using a ¹³C-labeled drug candidate.

Workflow for an In Vivo ADME Study A Synthesis of ¹³C₃-Labeled Chiral Drug Candidate B Dosing of Animal Model (e.g., Oral Gavage, IV) A->B C Time-Course Collection of Biological Samples (Blood, Urine, Feces) B->C D Sample Preparation (Extraction, Concentration) C->D E High-Resolution LC-MS/MS Analysis D->E F Data Processing: ¹³C-Isotope Pattern Filtering E->F G Identification of Parent Drug and ¹³C-Labeled Metabolites F->G H Structure Elucidation (MS/MS Fragmentation) G->H I Quantification and Pharmacokinetic Modeling G->I

Caption: From synthesis to data, the path of a ¹³C-labeled ADME study.
3.3 Protocol: In Vitro Metabolic Stability Assay

This protocol determines the rate at which a drug candidate is metabolized by liver enzymes, a key predictor of its in vivo clearance.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a ¹³C₃-labeled chiral drug candidate in human liver microsomes (HLMs).

Materials:

  • ¹³C₃-labeled drug candidate.

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system (Solutions A & B).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Ice-cold acetonitrile with a suitable internal standard.

  • Incubator/water bath set to 37°C.

  • LC-MS/MS system.

Procedure:

  • Preparation: a. Prepare a working solution of the ¹³C₃-labeled drug candidate in buffer (e.g., 1 µM final concentration). b. Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation: a. Pre-warm the HLM suspension and the NADPH regenerating system separately at 37°C for 5 minutes. b. Initiate the reaction by adding the NADPH system to the HLM suspension. Immediately add the ¹³C₃-labeled drug candidate. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. d. Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analysis and Data Interpretation: a. Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent ¹³C₃-labeled drug over time. b. Plot the natural log of the peak area ratio (¹³C₃-drug / IS) versus time. c. Determine the slope (k) of the linear portion of the curve. d. Calculate the half-life: t₁/₂ = -0.693 / k. e. Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL of microsomes).

Causality Note: Using the ¹³C₃-labeled drug itself as the analyte allows for clear, unambiguous detection without interference from endogenous background, increasing the accuracy of the clearance measurement.

Chapter 4: Mapping Cellular Networks with ¹³C Metabolic Flux Analysis
4.1 Principles of ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[16][17] The experiment involves feeding cells a substrate that is enriched with ¹³C at specific positions, such as ¹³C₃-glycerol or ¹³C₃-alanine. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a wide array of downstream metabolites.[18] By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using mass spectrometry, researchers can computationally deduce the active pathways and the rate at which carbon flows through them.[16][19] This provides a dynamic snapshot of cellular metabolism that is unattainable with simple concentration measurements.[20]

4.2 Experimental Workflow: ¹³C-MFA

The diagram below illustrates the general workflow for a ¹³C-MFA experiment in cell culture.

Workflow for ¹³C Metabolic Flux Analysis (MFA) A Cell Culture in Standard Medium B Medium Switch to ¹³C₃-Labeled Substrate (e.g., ¹³C₃-Glycerol) A->B C Incubation to Achieve Isotopic Steady State B->C D Rapid Quenching to Stop Metabolism C->D E Extraction of Intracellular Metabolites D->E F LC-MS or GC-MS Analysis to Measure Mass Isotopologues E->F G Data Correction for Natural Isotope Abundance F->G H Computational Modeling & Flux Calculation G->H I Generation of Metabolic Flux Map H->I

Caption: The ¹³C-MFA workflow, from cell culture to flux map.
4.3 Protocol: Cell Labeling for Lipid Metabolism Flux using ¹³C₃-Glycerol

This protocol details the critical first steps of an MFA experiment designed to trace the glycerol backbone into complex lipids.[19]

Objective: To label cellular lipids with ¹³C by culturing cells with a ¹³C₃-glycerol containing medium.

Materials:

  • Adherent cells in culture (e.g., in 6-well plates).

  • Standard culture medium.

  • Labeling medium: Standard medium prepared without glucose or glycerol, supplemented with dialyzed serum and a known concentration of ¹³C₃-glycerol.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Dry ice or liquid nitrogen.

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Medium Exchange (The Critical Step): a. When cells reach the desired confluency (e.g., 70-80%), aspirate the standard culture medium. b. Gently wash the cell monolayer twice with pre-warmed PBS to remove residual unlabeled metabolites. This step is crucial for accurate flux calculations. c. Immediately add the pre-warmed ¹³C₃-labeling medium to the cells.

  • Labeling Incubation: a. Return the cells to the incubator for a predetermined duration to allow for the incorporation of the label and to approach isotopic steady state. This time must be optimized for the specific cell line and pathway of interest.

  • Metabolic Quenching and Harvesting: a. To halt all metabolic activity instantly, aspirate the labeling medium and immediately place the culture dish on a bed of dry ice or float it in liquid nitrogen. b. Add a small volume of ice-cold PBS to the frozen plate. c. Use a pre-chilled cell scraper to detach the cells into the ice-cold PBS. d. Transfer the cell suspension to a microcentrifuge tube. e. Centrifuge at a low speed in a refrigerated centrifuge to pellet the cells. f. Discard the supernatant and immediately proceed to metabolite extraction or flash-freeze the cell pellet in liquid nitrogen for storage at -80°C.

Chapter 5: Advanced Applications in Structural Biology with NMR

While mass spectrometry detects mass changes, Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about a molecule's structure and dynamics.[21] In protein NMR, a common challenge is spectral overlap, where signals from different atoms obscure one another, especially in large proteins.[22]

Isotopic labeling is the key to solving this problem. By expressing a protein in media containing a ¹³C₃-labeled chiral building block as a carbon source (e.g., ¹³C₃-glycerol), specific amino acid residues will become ¹³C-enriched.[23] This selective labeling strategy simplifies complex NMR spectra and allows researchers to study specific regions of a protein, such as the hydrophobic core or active site.[24] This approach is particularly powerful in solid-state NMR for determining the structure of membrane proteins, which are notoriously difficult to study by other methods.[23][24]

References
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Baillie, T. A., & Tang, W. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1513-1532. [Link]

  • van der Mey, D., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 553-565. [Link]

  • Pozo, O. J., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 13(9), 1262-1279. [Link]

  • Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 629. [Link]

  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. [Link]

  • Pribolab. (2026). Unlock Unmatched Precision in Mycotoxin Testing with Pribolab's Fully ¹³C-Labeled Isotope Standards. [Link]

  • Rinnenthal, J., et al. (2010). NMR analysis of proteinogenic amino acids labelled with uniform 13C labelling using HSQC spectra. In Metabolic Flux Analysis (pp. 165-184). Springer. [Link]

  • Park, S. H., et al. (2011). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of biomolecular NMR, 50(4), 361-373. [Link]

  • Berg, T., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(32), 3917-3922. [Link]

  • Hong, M. (1999). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Journal of Magnetic Resonance, 139(2), 389-401. [Link]

  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1435-1444. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Application of chiral building blocks to the synthesis of drugs. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-158. [Link]

  • Ananikov, V. P., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(12), 1478-1487. [Link]

  • Scott, P. J. H. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

  • Knecht, S., et al. (2022). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry-A European Journal, 28(42), e202200898. [Link]

  • Hogg, M., et al. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. [Link]

  • Faubert, B., et al. (2020). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Metabolism, 2(10), 1136-1148. [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Chiral Oxazolines Utilizing (2S)-2-Amino(1,2,3-13C3)propan-1-ol

Introduction & Scientific Rationale Chiral oxazolines are privileged heterocyclic scaffolds that serve as highly effective chiral auxiliaries and ligands (e.g., BOX and PyBOX) in asymmetric catalysis[1]. While the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chiral oxazolines are privileged heterocyclic scaffolds that serve as highly effective chiral auxiliaries and ligands (e.g., BOX and PyBOX) in asymmetric catalysis[1]. While the synthesis of standard oxazolines is well-documented, the integration of stable isotopes—specifically using2 (13C3-L-alaninol)—provides a sophisticated analytical tool for drug development and mechanistic elucidation[2].

By incorporating a continuous 13C3-labeled backbone into the oxazoline ring, researchers can leverage massive 13C NMR signal enhancements and distinct 13C-13C J-coupling signatures. This enables the unambiguous tracking of catalytic intermediates in situ, even within complex, multi-component biological or chemical environments[2].

IsotopeLogic Label 13C3-Isotope Labeling on Oxazoline Ring NMR Massive 13C NMR Signal Enhancement Label->NMR Coupling 13C-13C J-Coupling Signatures Label->Coupling Tracking In Situ Reaction Tracking NMR->Tracking Elucidation Mechanistic Elucidation Coupling->Elucidation

Logical framework of utilizing 13C3-labeled oxazolines for advanced mechanistic elucidation.

Mechanistic Overview & Synthetic Strategy

The synthesis of chiral oxazolines from amino alcohols can be achieved via several routes, including one-pot Lewis acid-catalyzed condensation with nitriles (e.g., using ZnCl2)[1]. However, direct one-step condensations often require 3 (e.g., refluxing chlorobenzene at 132 °C), which pose a risk of racemization or degradation to the high-value 13C3-labeled precursor[1][3].

To ensure absolute stereoretention and maximize the yield of the expensive isotope-labeled substrate, this protocol utilizes a highly controlled two-step methodology:

  • N-Acylation : Mild coupling of (2S)-2-amino(1,2,3-13C3)propan-1-ol with an acid chloride to form a 13C3-labeled β-hydroxy amide.

  • O-Activation and Cyclization : Treatment with 4 to form an O-mesylate intermediate, which undergoes spontaneous intramolecular SN2 cyclization to yield the oxazoline[4].

SynthesisWorkflow Substrate (2S)-2-Amino(1,2,3-13C3)propan-1-ol Acylation Step 1: N-Acylation (Acid Chloride, Et3N, DCM) Substrate->Acylation HydroxyAmide 13C3-β-Hydroxy Amide Acylation->HydroxyAmide Activation Step 2: O-Activation (MsCl, Et3N, 0 °C) HydroxyAmide->Activation Mesylate O-Mesylate Intermediate Activation->Mesylate Cyclization Step 3: Cyclization (Intramolecular SN2, Reflux) Mesylate->Cyclization Product 13C3-Chiral Oxazoline Cyclization->Product

Workflow for the two-step synthesis of 13C3-labeled chiral oxazolines via mesylate activation.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Built-in TLC monitoring and specific workup rationales are included to ensure the structural and isotopic integrity of the material.

Protocol A: Synthesis of 13C3-Labeled β-Hydroxy Amide

Objective : Chemoselective N-acylation of the amino group while leaving the hydroxyl group intact.

  • Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of (2S)-2-amino(1,2,3-13C3)propan-1-ol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition : Add 1.2 equivalents of anhydrous triethylamine (Et3N). Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Strict temperature control at 0 °C suppresses exothermic over-acylation (O-acylation) and preserves the chiral center.

  • Acylation : Dropwise, add 1.05 equivalents of the desired acid chloride (e.g., benzoyl chloride) diluted in a small volume of DCM.

  • Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 2–4 hours. Validate completion via TLC (typically 50% EtOAc/Hexane; stain with ninhydrin to confirm the disappearance of the primary amine).

  • Workup : Quench the reaction with saturated aqueous NaHCO3.

    • Causality: This neutralizes Et3N·HCl salts and hydrolyzes any unreacted acid chloride. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude β-hydroxy amide is typically >95% pure and ready for cyclization.

Protocol B: Cyclization to 13C3-Labeled Chiral Oxazoline

Objective : Dehydrative cyclization with complete retention of stereochemistry at the C4 position of the newly formed oxazoline ring.

  • Activation : Dissolve the crude 13C3-labeled β-hydroxy amide (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C under an argon atmosphere[4].

  • Mesylation : Add 2.5 equivalents of Et3N, followed by the dropwise addition of 1.2 equivalents of methanesulfonyl chloride (MsCl)[4].

    • Causality: The excess base serves a dual purpose: it neutralizes the HCl generated during mesylation and acts as the thermodynamic base to facilitate the subsequent deprotonation of the amide nitrogen required for cyclization.

  • Cyclization : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Depending on the steric bulk of the R-group, heating to a gentle reflux (40 °C) for 12–24 hours may be required to drive the SN2 displacement of the mesylate to completion[4].

  • Workup : Dilute with DCM and wash sequentially with saturated aqueous NH4Cl, saturated NaHCO3, and brine.

    • Causality: The NH4Cl wash removes excess Et3N. The critical NaHCO3 wash neutralizes any residual acidic byproducts, preventing the 3 of the newly formed oxazoline[3].

  • Purification : Dry over Na2SO4, concentrate, and purify via flash column chromatography. Crucial: Pre-treat the silica gel with 1% Et3N in the eluent to maintain a slightly basic environment and prevent on-column hydrolysis.

Data Presentation: Cyclization Reagent Comparison

To justify the selection of the MsCl/Et3N system for isotope-labeled substrates, the table below summarizes the performance metrics of common oxazoline cyclization reagents.

Cyclization ReagentReaction ConditionsStereoretentionSuitability for 13C3-SubstratesKey Drawback
MsCl / Et3N 0 °C to Reflux, DCM>99%Optimal Requires two distinct steps (acylation then cyclization).
Burgess Reagent RT to 70 °C, THF>95%GoodReagent is highly moisture-sensitive and expensive for scale-up.
ZnCl2 (One-Pot) 132 °C (Reflux), PhClModeratePoorHigh heat risks isotopic scrambling and partial racemization.

Analytical Characterization & Troubleshooting

  • NMR Considerations : The presence of the 13C3 label will dramatically alter the 13C NMR spectrum. The C4, C5, and the methyl substituent carbons of the oxazoline ring will appear as massive multiplets due to strong 13C-13C scalar coupling (J-coupling), rather than the typical singlets seen in natural abundance 13C NMR.

  • Troubleshooting - Chloroamide Formation : If thionyl chloride (SOCl2) is used as an alternative activating agent,4[4]. Always default to the MsCl/Et3N system for delicate labeled substrates.

  • Troubleshooting - Ring Opening : Oxazolines are susceptible to 3 back to the amino alcohol or ester[3]. Ensure all glassware is acid-free and chromatography environments are strictly neutralized.

References

  • Application Notes and Protocols: Synthesis of Chiral Oxazolines from 3-Amino-4-octanol - Benchchem - 1[1]

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - MDPI - 3[3]

  • (R)-2-Aminopropan-1-ol-13C3 - Benchchem - 2[2]

  • Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines - Semantic Scholar - 4[4]

Sources

Application

protocol for using 13C3-L-alaninol as an NMR internal standard

Application Note: Absolute Quantification in Metabolomics Using -L-Alaninol as a qNMR Internal Standard Executive Overview Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that relies on the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Absolute Quantification in Metabolomics Using -L-Alaninol as a qNMR Internal Standard

Executive Overview

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that relies on the direct proportionality between the integrated intensity of an NMR resonance and the number of nuclei generating that signal[1]. In complex biomedical and metabolomic matrices, traditional


 qNMR often suffers from severe spectral overlap[2]. While 

NMR provides a significantly wider chemical shift range (0–200 ppm) to resolve this overlap, the low natural abundance of

(1.1%) limits sensitivity[1].

Spiking samples with a fully isotopically labeled internal standard, such as


-L-alaninol , resolves these limitations. This protocol details the end-to-end methodology for utilizing 

-L-alaninol as a self-validating internal standard for absolute quantification in complex mixtures.

Mechanistic Rationale & Self-Validating System (E-E-A-T)

Why -L-Alaninol?

-L-alaninol (2-amino-1-propanol, uniformly 

-labeled) offers unique structural and quantum mechanical advantages for qNMR:
  • Matrix Compatibility: It is highly soluble in aqueous buffers (

    
    ) and polar organic solvents (Methanol-
    
    
    
    ), making it universally applicable to biofluids and cell extracts.
  • Spectral Clarity: It introduces three intense, distinct

    
     signals (aliphatic, amine-adjacent, and hydroxyl-adjacent) that rarely overlap with critical analyte regions.
    
  • Favorable Relaxation Kinetics: Unlike quaternary carbon standards, all three carbons in L-alaninol are protonated. This facilitates efficient dipole-dipole relaxation, significantly reducing the required longitudinal relaxation time (

    
    ) and shortening overall acquisition delays[1].
    
The Self-Validating Integral Check

Every protocol described herein operates as a self-validating system . Because


-L-alaninol contains exactly three 

nuclei in a 1:1:1 intramolecular ratio, the integration of its three distinct multiplets must yield identical areas. If the normalized integrals of C1, C2, and C3 deviate by >2%, the analyst immediately knows that either (A) signal overlap is occurring with the matrix, (B) the relaxation delay (

) is insufficient, or (C) the baseline correction is flawed. This internal diagnostic guarantees quantitative trustworthiness before any unknown analyte is measured.

QNMR_Workflow A 1. Standard Formulation 13C3-L-Alaninol (Gravimetry) B 2. Matrix Spiking Biofluid / Cell Extract A->B Aliquot (Known Vol/Conc) C 3. NMR Acquisition Inverse-Gated 13C / qHSQC B->C Transfer to 5mm Tube D 4. Spectral Processing Deconvolution & Integration C->D FID Export E 5. Absolute Quantification Molar Concentration Calculation D->E Integral Ratios

Figure 1: End-to-end workflow for qNMR absolute quantification using 13C3-L-alaninol.

Physicochemical & NMR Properties

To perform accurate gravimetry and spectral assignments, the physical and magnetic properties of the standard must be strictly defined. Because the molecule is uniformly labeled, adjacent


 nuclei will exhibit 

scalar coupling (typically 35–40 Hz), splitting the signals into multiplets in a 1D

spectrum.

Table 1: Physicochemical and NMR Properties of


-L-Alaninol 
PropertyValue / Expected ResultCausality & Impact on qNMR
Molecular Formula

Fully labeled carbon backbone ensures high sensitivity.
Molecular Weight 78.09 g/mol Adjusted from unlabeled (75.11 g/mol ); critical for exact gravimetric molarity.
C1 (

) Shift
~ 18.5 ppm (Multiplet)Falls in the aliphatic region; minimal overlap with sugars/aromatics.
C2 (

) Shift
~ 51.2 ppm (Multiplet)Distinct amino-adjacent region; serves as the primary quantification peak.
C3 (

) Shift
~ 67.8 ppm (Multiplet)Distinct hydroxyl-adjacent region; serves as a secondary validation peak.

Relaxation
~ 1.5 - 3.0 s (at 9.4 T)Protonated carbons allow relatively short

delays (typically 15–20 s).

Step-by-Step Experimental Protocol

Phase 1: Standard Solution Preparation (High-Precision Gravimetry)

Accurate weighing is the most critical step for precise absolute quantification[1].

  • Equilibration: Ensure the

    
    -L-alaninol standard and the ultra-microbalance (e.g., Mettler-Toledo XPR) are equilibrated to room temperature in a low-humidity environment[3].
    
  • Weighing: Accurately weigh 5.00 to 10.00 mg of

    
    -L-alaninol into a static-free, tared glass vial. Record the exact mass (
    
    
    
    ) to the nearest microgram[3].
  • Dissolution: Add exactly 10.00 mL of high-purity

    
     (or appropriate deuterated buffer) using a Class A volumetric flask.
    
  • Calculation: Calculate the exact stock molarity. (e.g., 7.809 mg in 10 mL = 10.00 mM stock).

Phase 2: Sample Matrix Spiking
  • Matrix Preparation: Thaw the biofluid or reconstitute the cell extract. Centrifuge at 10,000 x g for 10 minutes to remove particulates.

  • Spiking: To a clean microcentrifuge tube, add 500 µL of the sample matrix and exactly 50 µL of the

    
    -L-alaninol stock solution.
    
    • Causality Note: Aim for a final standard concentration that provides a 1:1 to 1:5 molar ratio with your primary analytes of interest to ensure dynamic range linearity[1].

  • Transfer: Vortex the mixture gently and transfer 500 µL into a high-quality 5 mm NMR tube[3].

Phase 3: NMR Acquisition Parameters

To ensure accurate quantification in


 NMR, parameters must be explicitly set to account for long relaxation times and to suppress the Nuclear Overhauser Effect (NOE)[1].

NMR_Physics RF RF Pulse Excitation (90° Flip Angle) Signal Quantitative 13C Signal (Direct Proportionality) RF->Signal Induces FID Decouple 1H Decoupling (Inverse-Gated) NOE Nuclear Overhauser Effect (Suppressed) Decouple->NOE Prevents Over-enhancement NOE->Signal Ensures True Integrals Relax Long Relaxation Delay (D1 ≥ 5 × T1) Relax->RF Ensures Full Recovery

Figure 2: Logical relationship of NMR acquisition parameters ensuring quantitative signal integrity.

  • Pulse Sequence: Select a 1D

    
     experiment with inverse-gated 
    
    
    
    decoupling
    (e.g., zgig on Bruker systems).
    • Causality Note: Continuous decoupling builds up NOE, which artificially enhances

      
       signals unevenly based on their proton proximity. Inverse-gated decoupling turns the decoupler ON only during acquisition, removing 
      
      
      
      -
      
      
      splitting while preventing NOE buildup[1].
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    of the slowest relaxing carbon in the mixture. For
    
    
    -L-alaninol, a
    
    
    of 15–20 seconds is typically sufficient, ensuring >99% magnetization recovery.
  • Scans (NS): Acquire sufficient transients (typically 256–1024) to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target analyte peaks.

Phase 4: Data Processing & Quantification
  • Processing: Apply an exponential window function (Line Broadening = 1.0 - 2.0 Hz) prior to Fourier Transformation. Perform rigorous manual phase and baseline correction.

  • Integration: Integrate the entire multiplet width of the chosen

    
    -L-alaninol peak (e.g., the C2 multiplet at ~51.2 ppm).
    
  • Self-Validation: Integrate C1, C2, and C3. Confirm their areas are equal (

    
    ).
    
  • Calculation: Use the following formula to determine the absolute concentration of the unknown analyte (

    
    ):
    


Where:

  • 
     = Known concentration of the spiked 
    
    
    
    -L-alaninol.
  • 
     = Integral area of the analyte peak.
    
  • 
     = Integral area of the standard peak (e.g., C2 multiplet).
    
  • 
     = Number of 
    
    
    
    nuclei contributing to the standard integral (If integrating only the C2 multiplet,
    
    
    ).
  • 
     = Number of identical 
    
    
    
    nuclei contributing to the analyte peak.

Quantitative Data Presentation

Below is an example dataset demonstrating the quantification of a spiked serum extract using the C2 multiplet of


-L-alaninol (

) as the reference.

Table 2: Example qNMR Quantification Results (Biofluid Extract)

AnalyteTarget

Shift (ppm)
Nuclei (

)
Integral Area (

)
Calculated Conc. (mM)CV (%)

-L-Alaninol (Std)
51.2 (Multiplet) 1 100.00 5.00 (Known) N/A
L-Lactate22.8145.302.261.8
D-Glucose (

-C1)
92.7188.104.402.1
Acetate24.0112.500.623.4

Troubleshooting & Causality

  • Issue: The integrals of the standard's C1, C2, and C3 peaks are not 1:1:1.

    • Causality: If C1 is significantly lower than C2 and C3, the

      
       relaxation delay is too short. The 
      
      
      
      carbon often has a slightly longer
      
      
      than
      
      
      or
      
      
      carbons. Solution: Increase
      
      
      to 25 seconds.
  • Issue: Analyte concentrations appear artificially low compared to orthogonal methods (e.g., LC-MS).

    • Causality: The inverse-gated decoupling may have failed, or continuous decoupling was accidentally left on, causing NOE enhancement of the protonated standard peaks but not the unprotonated analyte peaks[1]. Solution: Verify the pulse program is strictly inverse-gated (zgig).

  • Issue: Multiplet structures are too broad to integrate cleanly.

    • Causality:

      
       coupling in uniformly labeled compounds creates wide multiplets. Solution: Ensure the integration bounds capture the entire multiplet base. Alternatively, transition to a 2D 
      
      
      
      -
      
      
      qHSQC workflow where cross-peak volumes are integrated instead of 1D lineshapes[2].

References

1.2 - Semantic Scholar (Molecules 2020) 2.1 - Benchchem 3.3 - NIH / PMC

Sources

Method

Application Notes and Protocols: (2S)-2-Amino(1,2,3-¹³C₃)propan-1-ol in Asymmetric Catalysis

Subtitle: Mechanistic Elucidation and Catalyst Tracking via Fully ¹³C-Labeled Chiral Auxiliaries Executive Summary & Scientific Rationale As a Senior Application Scientist, I frequently encounter a critical bottleneck in...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Elucidation and Catalyst Tracking via Fully ¹³C-Labeled Chiral Auxiliaries

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter a critical bottleneck in asymmetric catalysis: the inability to directly observe and quantify transient catalyst-substrate complexes. While (2S)-2-aminopropan-1-ol (L-alaninol) is a privileged chiral building block used extensively to synthesize oxazaborolidines for Corey-Bakshi-Shibata (CBS) reductions[1] and bis(oxazoline) (BOX) ligands for Lewis acid catalysis[2], optimizing these systems often relies on empirical product analysis rather than direct mechanistic insight.

The introduction of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol , the fully ¹³C-labeled isotopologue of L-alaninol, fundamentally changes this paradigm. By replacing the natural abundance carbon backbone (~1.1% ¹³C) with >99% ¹³C, we achieve nearly a two-order-of-magnitude increase in Nuclear Magnetic Resonance (NMR) sensitivity[3].

The Causality Behind the Choice: Why use a fully labeled backbone rather than a single-site label? In catalytic cycles, the chiral center (C2), the coordinating amine (C2-N), and the coordinating alcohol (C1-O) undergo simultaneous electronic and conformational changes. Full labeling allows for the observation of ¹³C-¹³C scalar couplings (via 2D INADEQUATE NMR) and precise chemical shift mapping of the entire ligand backbone in real-time. This enables researchers to definitively prove whether a catalyst's resting state is a monomer, a dimer, or an off-cycle aggregate[4], and to directly observe the ketone coordination event before hydride transfer occurs[5].

Mechanistic Tracking in CBS Reductions

The CBS reduction is a cornerstone of asymmetric ketone reduction. The catalytic cycle relies on the formation of a rigid, Lewis acidic oxazaborolidine catalyst that coordinates with borane (BH₃) to form the active species.

In standard unlabeled systems, observing the coordination of the prochiral ketone to the oxazaborolidine-BH₃ complex is nearly impossible due to the rapid rate of hydride transfer and the low sensitivity of natural abundance ¹³C NMR at the cryogenic temperatures required to trap the intermediate. By utilizing the ¹³C₃-labeled catalyst, we can lower the temperature to -78 °C and acquire high signal-to-noise ¹³C spectra in minutes, capturing the transient catalyst-ketone complex[3][5].

CBS_Cycle A 13C3-L-Alaninol (Chiral Precursor) B 13C3-Oxazaborolidine (Resting Catalyst) A->B + Boronic Acid - H2O C Catalyst-BH3 Complex (Active Species) B->C + BH3-THF D Ketone Coordination (13C NMR Observable) C->D + Prochiral Ketone E Hydride Transfer & Product Release D->E Transition State E->B Chiral Alcohol

Fig 1: 13C3-Oxazaborolidine catalyzed CBS reduction cycle highlighting observable intermediates.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to ensure the integrity of the mechanistic data.

Protocol 1: Synthesis of ¹³C₃-Labeled B-Methyl Oxazaborolidine Catalyst

Objective: Synthesize the active CBS catalyst from the ¹³C₃-labeled precursor without inducing dimerization or degradation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol (1.0 eq, 5.0 mmol) and anhydrous toluene (20 mL).

    • Expert Insight: Toluene is strictly required here; coordinating solvents like THF will compete with the intramolecular B-N bond formation later in the cycle.

  • Condensation: Add methylboronic acid (1.05 eq, 5.25 mmol). Attach a Dean-Stark apparatus filled with activated 4Å molecular sieves and reflux for 14 hours to remove water azeotropically.

  • Purification: Remove the solvent under reduced pressure. Distill the resulting oil under high vacuum (Kugelrohr, ~0.5 Torr) to yield the pure ¹³C₃-oxazaborolidine.

  • Validation Checkpoint: Dissolve an aliquot in CDCl₃. In the ¹³C NMR spectrum, the C2 signal must shift from ~50 ppm (free amine) to ~55-58 ppm (ring-closed oxazaborolidine)[4]. The presence of a single set of sharp, highly intense ¹³C doublets/triplets (due to ¹³C-¹³C coupling) confirms monomeric purity.

Protocol 2: In Situ ¹³C NMR Tracking of Ketone Reduction

Objective: Trap and observe the catalyst-substrate complex prior to hydride transfer.

  • Sample Prep: In an argon-filled glovebox, dissolve the ¹³C₃-oxazaborolidine (0.1 mmol) in 0.5 mL of dry Toluene-d₈ in a J. Young NMR tube.

    • Expert Insight: Toluene-d₈ is utilized instead of CDCl₃ to prevent competitive hydrogen bonding and to maintain the solubility of the borane complex at cryogenic temperatures.

  • Catalyst Activation: Inject BH₃·THF (0.1 mmol) into the NMR tube. Cap, shake gently, and acquire a baseline ¹³C NMR at room temperature.

    • Validation Checkpoint: The C2 carbon signal will shift further downfield, indicating pyramidalization of the nitrogen atom upon BH₃ coordination[5].

  • Cryogenic Substrate Injection: Cool the NMR probe to -78 °C. Eject the sample, rapidly inject the prochiral ketone (e.g., acetophenone, 0.1 mmol) pre-cooled to -78 °C, and immediately re-insert into the probe.

  • Data Acquisition: Acquire rapid ¹³C NMR scans (16-32 scans per block) to observe the transient coordination of the ketone oxygen to the Lewis acidic boron center.

NMR_Workflow S1 1. Sample Prep (Toluene-d8, -78°C) S2 2. Activation (Add BH3) S1->S2 S3 3. Injection (Add Ketone) S2->S3 S4 4. Acquisition (13C NMR) S3->S4 S5 5. Analysis (Shift/Coupling) S4->S5

Fig 2: In situ 13C NMR experimental workflow for tracking catalytic intermediates.

Data Presentation & Interpretation

The utility of the ¹³C₃-labeled auxiliary becomes immediately apparent when analyzing the spectral data. Table 1 outlines the expected chemical shift trajectory of the ligand backbone during the catalytic cycle. Table 2 benchmarks the experimental utility of the labeled versus unlabeled auxiliary.

Table 1: Comparative ¹³C NMR Chemical Shifts (Expected Trajectory in Toluene-d₈)

Species / StateC1 (Hydroxymethyl) ShiftC2 (Chiral Center) ShiftC3 (Methyl) ShiftMechanistic Implication
Free ¹³C₃-L-Alaninol ~65.0 ppm~50.5 ppm~19.5 ppmUnbound, flexible resting state.
¹³C₃-Oxazaborolidine ~72.0 ppm~56.0 ppm~21.0 ppmRing closure; deshielding due to B-O and B-N bond formation[4].
Catalyst-BH₃ Complex ~74.5 ppm~61.5 ppm~23.5 ppmN-pyramidalization; active Lewis acid formation[5].
Catalyst-Ketone Complex ~75.0 ppm~63.0 ppm~24.0 ppmTransient state; observable only at -78 °C before hydride transfer.

Table 2: Performance Metrics: Unlabeled vs. ¹³C₃-Labeled L-Alaninol in Mechanistic Studies

MetricUnlabeled L-Alaninol¹³C₃-Labeled L-AlaninolAnalytical Advantage
¹³C NMR Sensitivity Baseline (1.1% abundance)~90x Increase (>99% abundance)Allows rapid acquisition at low temperatures to trap intermediates[3].
Conformational Analysis Requires complex 2D NOESYDirect via ¹³C-¹³C scalar couplingsUnambiguous determination of ligand bite angle and ring puckering.
Kinetic Isotope Effects N/AMeasurable ¹²C/¹³C KIEIdentifies if C-N or C-O bond cleavage/distortion is rate-limiting.
Metabolite/Degradation Tracing Difficult in complex mixturesHighly specific ¹³C₃ signatureEasily tracks catalyst degradation pathways in industrial scale-ups.

References

Sources

Application

tracing carbon metabolism with (2S)-2-amino(1,2,3-13C3)propan-1-ol

Application Note: Tracing Carbon Metabolism with (2S)-2-Amino(1,2,3-¹³C₃)propan-1-ol Document Type: Advanced Technical Protocol & Application Guide Target Audience: Principal Investigators, Analytical Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tracing Carbon Metabolism with (2S)-2-Amino(1,2,3-¹³C₃)propan-1-ol

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Principal Investigators, Analytical Chemists, and Drug Development Professionals

Executive Summary

Isotopic labeling is a cornerstone of mechanistic biochemistry, enabling the precise tracking of carbon skeletons through complex, highly branched metabolic networks[1]. (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol—commonly referred to as ¹³C₃-L-alaninol—is the fully carbon-13 labeled, S-enantiomer of 2-aminopropanol, an amino alcohol structurally analogous to L-alanine where the carboxy group has been reduced to a primary alcohol[2].

This application note provides a comprehensive, self-validating framework for utilizing ¹³C₃-L-alaninol in ¹³C-Metabolic Flux Analysis (¹³C-MFA). By mapping the incorporation of this tracer, researchers can elucidate stereoselective metabolic pathways, profile bacterial lipidomics, and quantify intracellular fluxes with high fidelity[1].

Mechanistic Insights: The Fate of the ¹³C₃ Carbon Skeleton

In biological systems, L-alaninol is not a terminal metabolite; it actively partitions into distinct anabolic and catabolic pathways. Understanding the causality behind its metabolic routing is critical for accurate flux modeling.

  • Direct Anabolic Incorporation (Lipidomics): In many bacterial species (e.g., Mycobacterium and Corynebacterium), L-alaninol is a critical structural building block. It is directly incorporated into the peptide core of glycopeptidolipids (GPLs) via non-ribosomal peptide synthetases (NRPS), forming terminal motifs such as Phe-Thr-Ala-Alaninol[3]. Tracking the +3 Da mass shift in these complex lipids allows for the precise mapping of cell-wall biosynthesis rates.

  • Catabolic Oxidation & Central Carbon Entry: Alternatively, ¹³C₃-L-alaninol can undergo enzymatic oxidation (via alcohol dehydrogenases) to form ¹³C₃-L-alanine. Subsequent transamination yields ¹³C₃-pyruvate, which directly enters the Tricarboxylic Acid (TCA) cycle[1]. This pathway effectively scrambles the ¹³C label into central carbon metabolites, requiring rigorous positional isotopomer analysis to deconvolute.

MetabolicPathway A (2S)-2-Amino(1,2,3-13C3)propan-1-ol (13C3-L-Alaninol) B 13C3-L-Alanine A->B Oxidation (Alcohol Dehydrogenase) E Glycopeptidolipids (GPLs) (13C3-Alaninol conjugated) A->E Direct Incorporation (NRPS) C 13C3-Pyruvate B->C Transamination D TCA Cycle Intermediates (13C-labeled) C->D Decarboxylation / Acetyl-CoA

Fig 1. Divergent metabolic fates of 13C3-L-alaninol into central carbon and lipid biosynthesis pathways.

Quantitative Data & Analytical Signatures

When executing ¹³C-MFA, predicting the Mass Isotopomer Distribution (MID) is essential. Table 1 summarizes the expected analytical signatures when utilizing ¹³C₃-L-alaninol as a primary tracer. Advanced techniques, including pyrolysis coupled with mass balance calculations, can further resolve position-specific isotope ratios if partial cleavage occurs[4].

Table 1: Expected Mass Shifts and Analytical Targets for ¹³C₃-L-Alaninol Tracing

Target MetaboliteMetabolic OriginUnlabeled FormulaLabeled FormulaExpected Mass Shift (Δm/z)Preferred Analytical Platform
L-Alaninol Parent TracerC₃H₉NO¹³C₃H₉NO+3.010LC-MS/MS (HILIC)
L-Alanine OxidationC₃H₇NO₂¹³C₃H₇NO₂+3.010LC-MS/MS (HILIC)
Pyruvate TransaminationC₃H₄O₃¹³C₃H₄O₃+3.010LC-MS/MS, ¹³C-NMR
GPLs Cell Wall BiosynthesisVariableVariable+3.010 (per alaninol unit)LC-MS/MS (RPLC)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed, self-validating system. It incorporates rapid quenching to prevent isotopic scrambling and utilizes internal standards to continuously monitor extraction efficiency and correct for matrix effects (ion suppression)[5].

Phase 1: In Vivo Isotopic Labeling

Causality: Using a chemically defined minimal medium ensures that the ¹³C₃-L-alaninol tracer is the exclusive source of the targeted metabolic branch, preventing signal dilution from unlabeled exogenous amino acids.

  • Cultivate the target bacterial or mammalian cell line in a defined minimal medium until the mid-exponential growth phase (OD₆₀₀ ~ 0.5 for bacteria).

  • Pulse the culture with (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol to a final concentration of 2–5 mM.

  • Incubate under standard physiological conditions. Extract aliquots at defined time-series intervals (e.g., 0, 5, 15, 30, and 60 minutes) to capture both rapid polar metabolite turnover and slower lipid incorporation.

Phase 2: Rapid Quenching and Biphasic Extraction

Causality: Enzymatic turnover of amino alcohols occurs on the sub-second timescale. Quenching with -80°C methanol instantly halts metabolism, preserving the true in vivo MID. A biphasic MTBE/Methanol/Water extraction is employed because it efficiently separates highly non-polar GPLs (upper organic layer) from polar precursors like alanine and pyruvate (lower aqueous layer) while minimizing protein contamination[3].

  • Quenching: Rapidly inject 1 mL of the culture into 4 mL of pre-chilled (-80°C) 60% methanol. Centrifuge at 10,000 × g for 3 minutes at -4°C. Discard the supernatant.

  • Internal Standard Addition: Resuspend the pellet in 1 mL of cold methanol. Spike in a known concentration of an unnatural internal standard (e.g., [¹³C₃]DG 36:2 for lipids, or a non-endogenous amino alcohol) to assess ion suppression and absolute recovery[5].

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 30 minutes at 4°C.

  • Add 1 mL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes.

  • Fractionation: Carefully collect the upper MTBE layer (containing complex lipids/GPLs) and the lower methanol/water layer (containing polar metabolites). Evaporate both fractions to dryness under a gentle stream of nitrogen.

Phase 3: Data Acquisition via LC-MS/MS
  • Polar Fraction (HILIC): Reconstitute the dried aqueous layer in acetonitrile/water (80:20). Analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole or Q-TOF mass spectrometer in positive ESI mode.

  • Lipid Fraction (RPLC): Reconstitute the dried MTBE layer in isopropanol/methanol (50:50). Analyze via Reversed-Phase Liquid Chromatography (RPLC) using a C18 column to resolve complex glycopeptidolipids[3].

  • Validation: Calculate the ratio of the recovered internal standard against a neat standard curve. If the recovery ratio deviates by >15%, the extraction must be flagged for severe matrix effects[5].

Workflow Step1 1. Tracer Administration 13C3-L-Alaninol in minimal media Step2 2. Metabolic Quenching -80°C Methanol to halt enzymatic turnover Step1->Step2 Step3 3. Biphasic Extraction MTBE/MeOH/H2O to separate polar/non-polar pools Step2->Step3 Step4 4. Data Acquisition LC-MS/MS (MID) & 13C-NMR (Positional) Step3->Step4 Step5 5. 13C-MFA Modeling Flux quantification via mass balance Step4->Step5

Fig 2. Self-validating experimental workflow for 13C-metabolic flux analysis using 13C3-L-alaninol.

Data Interpretation: Correcting for Natural Abundance

Raw LC-MS/MS data will contain isotopic contributions from naturally occurring ¹³C (1.1%), ¹⁵N, and ¹⁸O. Before executing flux modeling, the raw MIDs must be mathematically corrected.

  • Extract the extracted ion chromatograms (EICs) for the M+0, M+1, M+2, and M+3 isotopologues of the target metabolites.

  • Apply a correction matrix (using software such as IsoCor or INCA) to strip the natural isotopic background, yielding the fractional enrichment of the ¹³C₃-L-alaninol derived carbons.

  • Calculate the absolute metabolic flux by integrating the corrected MIDs with the absolute metabolite pool sizes derived from the internal standard calibration curves[1].

References

1.[1] Benchchem. (n.d.). (R)-2-Aminopropan-1-ol-13C3: Overview of Key Research Domains. Retrieved from 2.[3] Semantic Scholar. (2023). Construction of a Bacterial Lipidomics Analytical Platform: Pilot Validation with Bovine Paratuberculosis Serum. Retrieved from 3.[5] Semantic Scholar. (2024). Comparative Lipidomics of Oral Commensal and Opportunistic Bacteria. Retrieved from 4.[2] PubChem - NIH. (n.d.). 2-Aminopropanol | C3H9NO | CID 5126. Retrieved from 5.[4] ResearchGate. (2003). Online determination of 2H/1H and 13C/12C isotope ratios of cinnamaldehyde from different sources using gas chromatography isotope ratio mass spectrometry. Retrieved from

Sources

Method

Application Note &amp; Protocol: High-Fidelity N-Acylation of ¹³C₃-Labeled (S)-Alaninol for Advanced Research Applications

Abstract: The selective N-acylation of (S)-alaninol is a fundamental transformation for synthesizing a diverse range of chiral building blocks, enzyme inhibitors, and pharmaceutical intermediates. The incorporation of a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The selective N-acylation of (S)-alaninol is a fundamental transformation for synthesizing a diverse range of chiral building blocks, enzyme inhibitors, and pharmaceutical intermediates. The incorporation of a stable isotopic label, such as in ¹³C₃-(S)-alaninol, provides a powerful tool for quantitative mass spectrometry, NMR-based structural studies, and metabolic flux analysis in drug discovery and development.[1][] This document provides a comprehensive guide to the reaction conditions for the chemoselective N-acylation of ¹³C₃-(S)-alaninol. It details the underlying chemical principles, offers a comparative analysis of common synthetic strategies, and presents validated, step-by-step protocols suitable for conserving high-value isotopically labeled substrates.

Scientific Principles and Strategic Considerations

The primary challenge in the acylation of any amino alcohol is achieving chemoselectivity. Both the primary amine (-NH₂) and the primary alcohol (-OH) are nucleophilic and can react with acylating agents. However, the amine is generally a stronger nucleophile than the alcohol, particularly under neutral or basic conditions. This inherent difference in reactivity is the cornerstone of selective N-acylation.

The key strategic objectives when working with ¹³C₃-(S)-alaninol are:

  • Maximizing Chemoselectivity: Conditions must strongly favor N-acylation over O-acylation to avoid the formation of ester byproducts and complex purification steps.[3] O-acylated byproducts would necessitate an additional cleavage step, reducing the overall yield of the desired N-acyl product.[3]

  • Ensuring High Yield: Due to the high cost of isotopically labeled starting materials, the reaction must be efficient and high-yielding to maximize the incorporation of the ¹³C₃ label into the final product.

  • Preserving Isotopic Integrity: The reaction conditions must be mild enough to ensure the stability of the C-C and C-N bonds within the ¹³C₃-alaninol backbone, preventing any potential for isotopic scrambling. Fortunately, the chemical reactivity of ¹³C-labeled compounds is virtually identical to their unlabeled counterparts, and standard acylation conditions do not pose a risk to the label's integrity.[4]

Two primary, robust methods for achieving selective N-acylation are the Schotten-Baumann reaction and the mixed anhydride method.

The Schotten-Baumann Reaction

This classic method involves the reaction of an amine with an acyl halide (e.g., acyl chloride) or anhydride in the presence of an aqueous base.[5][6] The base serves a critical dual purpose: it neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[6][7] For less reactive nucleophiles, the base can also help generate a more potent reacting species.[6] The reaction is often performed in a biphasic system (e.g., an organic solvent and water), which can simplify workup.[6][8]

Mixed Anhydride Method

This approach offers an efficient alternative, particularly when the desired acyl chloride is unstable or not commercially available. An organic carboxylic acid is first activated in situ by reacting it with an alkyl sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of an organic base to form a mixed anhydride.[9][10][11] This highly reactive intermediate is then immediately treated with the amino alcohol to selectively form the N-acyl product in high yield.[3] This method avoids the isolation of the reactive acylating agent and can be performed as a one-pot procedure.[3][9]

Comparative Analysis of N-Acylation Methods

The selection of an appropriate N-acylation method depends on the stability and availability of the acylating agent, the scale of the reaction, and the desired purity of the final product.

Method Acylating Agent Typical Base Solvent System Temperature Advantages Disadvantages
Schotten-Baumann Acyl Chloride or Anhydride[12][13]NaOH, NaHCO₃, K₂CO₃[14]Biphasic (e.g., DCM/H₂O, THF/H₂O)[8][14]0 °C to RTRobust, high-yielding, uses inexpensive reagents, simple workup.[5]Requires stable acyl chloride/anhydride; vigorous stirring needed for biphasic systems.
Mixed Anhydride Carboxylic Acid + Sulfonyl Chloride[9][10]Triethylamine (TEA), Pyridine[3]Anhydrous Organic (e.g., DCM, THF)0 °C to RTAvoids handling acyl chlorides directly; one-pot procedure; good for acid-sensitive substrates.[3][11]Requires strictly anhydrous conditions; stoichiometry must be carefully controlled to prevent O-acylation.[3]
Peptide Coupling Agents Carboxylic AcidHATU, HOBt/EDC, etc.Anhydrous Organic (e.g., DMF, DCM)0 °C to RTVery mild conditions; high chemoselectivity; broad substrate scope.Reagents are expensive; byproducts can be difficult to remove.

Visualized Experimental Workflow

The general workflow for the N-acylation of ¹³C₃-(S)-alaninol is a systematic process designed to ensure high yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start ¹³C₃-(S)-Alaninol + Anhydrous Solvent Base Add Base (e.g., TEA or aq. NaOH) Start->Base Cool Cool to 0 °C (Ice Bath) Base->Cool Acyl Slowly Add Acylating Agent Cool->Acyl React Stir at 0 °C to RT Monitor by TLC/LC-MS Acyl->React Quench Quench Reaction (e.g., add H₂O) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography or Recrystallization) Concentrate->Purify Analyze Characterize (NMR, HRMS, etc.) Purify->Analyze Final Pure N-Acyl-¹³C₃-(S)-Alaninol Analyze->Final

Caption: General workflow for the N-acylation of ¹³C₃-(S)-alaninol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Acyl chlorides and organic bases are corrosive and/or toxic.

Protocol 1: Schotten-Baumann N-Acylation with an Acyl Chloride

This protocol is a robust and scalable method for reacting ¹³C₃-(S)-alaninol with a commercially available or pre-synthesized acyl chloride.

Materials:

  • ¹³C₃-(S)-Alaninol (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ¹³C₃-(S)-alaninol (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of DCM (or THF) and water (approx. 0.1 M concentration relative to alaninol).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of the same organic solvent used in step 1. Add this solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the starting alaninol.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Workup - Washing: Wash the combined organic layer sequentially with 1 M HCl (optional, to remove any unreacted amine), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-¹³C₃-(S)-alaninol.

  • Characterization: Confirm the structure, purity, and isotopic incorporation using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: One-Pot N-Acylation via Mixed Anhydride Formation

This protocol is ideal when starting from a carboxylic acid, avoiding the need to prepare an acyl chloride separately.[3][11]

Materials:

  • ¹³C₃-(S)-Alaninol (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, syringe pump, ice bath, nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Mixed Anhydride Formation: Add triethylamine (1.1 eq) to the solution. Then, add methanesulfonyl chloride (1.0 eq) dropwise. A precipitate of triethylamine hydrochloride may form. Stir the mixture at 0 °C for 30-45 minutes to form the mixed anhydride.

  • Substrate Addition: In a separate flask, dissolve ¹³C₃-(S)-alaninol (1.0 eq) and triethylamine (1.1 eq) in a minimum amount of anhydrous DCM.

  • Reaction: Add the alaninol solution dropwise to the cold mixed anhydride suspension from step 3.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Workup - Quenching: Quench the reaction by slowly adding deionized water.

  • Workup - Extraction: Transfer to a separatory funnel and extract the product into DCM. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify and characterize the final product as described in Protocol 1.

Mechanism of N-Acylation

The chemoselective N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the more nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

Caption: Simplified mechanism for N-acylation of an amine with an acyl chloride.

References

  • Chemistry Schotten Baumann Reaction. SATHEE. 8

  • Selective N-acylation of amino alcohols. Google Patents (US5631356A). Link

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. 5

  • Acylation Reagents. Regis Technologies. Link

  • Selective N-acylation of amino alcohols. WIPO Patentscope (WO/1993/020038). Link

  • Schotten-Baumann Conditions. Organic Chemistry Portal. Link

  • Synthesis of some (S)-Alanine derivatives. TSI Journals. Link

  • Selective N-acylation of amino alcohols. European Patent Office (EP 0633875 B1). Link

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Link

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Link

  • Selective n-acylation of amino alcohols. Google Patents (WO1993020038A1). Link

  • Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry - ACS Publications. Link

  • Synthesis and characterization of long chain O-acyl-l-alaninols... Soft Matter (RSC Publishing). Link

  • Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications. Link

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Link

  • An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones... PMC. Link

  • Acylating agents. Ace Chemistry. Link

  • Acylation Overview, Mechanism & Agents. Study.com. Link

  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry. Link

  • Method for preparing N-long chain acyl neutral amino acid. Google Patents (US20030125227A1). Link

  • Synthesis and Properties of N-acyl-N-alkyl-β-alanines. R Discovery. Link

  • Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes. ChemRxiv. Link

  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope. Link

  • Synthesis of N-acyl-.alpha.-mercaptoalanine derivatives. ACS Publications. Link

  • Synthesis of 13C labeled β-cyano-ʟ-alanine. Ataturk University Repository. Link

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)... Google Patents (US8344182B2). Link

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. Link

  • N-Acylation in Combinatorial Chemistry. ResearchGate. Link

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis... American Chemical Society. Link

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Link

  • Carbon-13 (13C). MedChemExpress. Link

  • Protocol to identify S-acylated proteins in hippocampal neurons... PMC. Link

  • Application Note and Protocol: Techniques for Fmoc Deprotection of 13C Labeled Alanine. Benchchem. Link

  • dl-ALANINE. Organic Syntheses Procedure. Link

Sources

Application

LC-MS method development for (2S)-2-amino(1,2,3-13C3)propan-1-ol detection

Application Note: High-Sensitivity HILIC-MS/MS Method for (2S)-2-Amino(1,2,3-13C3)propan-1-ol Detection ) Matrix: Biological Fluids (Plasma, Cell Culture Media) Abstract This protocol details the development of a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity HILIC-MS/MS Method for (2S)-2-Amino(1,2,3-13C3)propan-1-ol Detection


)
Matrix:  Biological Fluids (Plasma, Cell Culture Media)

Abstract

This protocol details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the specific detection and quantification of (2S)-2-amino(1,2,3-13C3)propan-1-ol. Due to the high polarity and low molecular weight of L-Alaninol, traditional Reversed-Phase Liquid Chromatography (RPLC) yields poor retention. This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) on an Amide stationary phase to ensure adequate retention and separation from matrix interferences. Detection is achieved via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, specifically targeting the


 isotopologue used in metabolic flux analysis.

Introduction & Analytical Challenges

(2S)-2-amino-1-propanol (L-Alaninol) is a chiral amino alcohol derived from the reduction of L-Alanine. In drug development, the


-labeled variant is frequently employed as a stable isotope tracer to map metabolic pathways or as a chiral building block in the synthesis of antimicrobial agents.

Key Analytical Challenges:

  • Polarity: The amino and hydroxyl groups create high hydrophilicity (

    
    ), causing the analyte to elute in the void volume of C18 columns, leading to ion suppression.
    
  • Low Mass: The precursor ion (

    
     Da) falls in the "chemical noise" region of many mass spectrometers, requiring high-purity solvents and optimized desolvation.
    
  • Lack of Chromophore: The molecule lacks conjugated systems, rendering UV/Vis detection ineffective; MS/MS is mandatory.

Method Development Strategy

Chromatographic Mode: Why HILIC?

We reject RPLC in favor of HILIC. In HILIC, water is the "strong" solvent. A high-organic initial condition creates a water-enriched layer on the polar stationary phase. The polar Alaninol partitions into this layer, increasing retention.

  • Column Selection: An Ethylene Bridged Hybrid (BEH) Amide column is selected over bare silica. Amide phases provide excellent retention for amino alcohols and are chemically stable at the high pH often required to improve peak shape for basic amines.

  • Mobile Phase: Acetonitrile (ACN) is the weak solvent.[1] Ammonium formate (10 mM) is added to the aqueous phase to buffer the pH (approx. 3.0–4.0) and improve ionization efficiency.

Mass Spectrometry Strategy
  • Ionization: ESI Positive mode (

    
    ).
    
  • Isotope Specificity: The method specifically targets the uniformly labeled carbon species (

    
    ).
    
    • Unlabeled Alaninol MW: ~75.1 Da (

      
      )
      
    • 
      -Alaninol MW: ~78.1 Da (
      
      
      
      )
  • Fragmentation: The primary fragmentation pathway involves the neutral loss of water (18 Da) and ammonia (17 Da).

Experimental Protocol

Chemicals and Reagents
  • Analyte: (2S)-2-amino(1,2,3-13C3)propan-1-ol (Custom synthesis or isotope supplier).

  • Internal Standard (IS): (2S)-2-amino-1-propanol-d11 (Deuterated) OR Unlabeled L-Alaninol (if widely separated in mass and not naturally present in the specific matrix). Recommendation: Use d11-Alaninol.

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid, Ammonium Formate.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50

    
    L of plasma/media into a 1.5 mL centrifuge tube.
    
  • Step 2: Add 150

    
    L of cold Acetonitrile containing the Internal Standard (IS concentration: 100 ng/mL).
    
  • Step 3: Vortex vigorously for 30 seconds to precipitate proteins.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer 100

    
    L of the supernatant to a total recovery vial.
    
  • Step 6: Critical Step: Dilute the supernatant 1:1 with Acetonitrile. Rationale: Injecting 100% supernatant (75% ACN) onto a HILIC column is safe, but increasing organic content ensures better peak focusing.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSetting
System UHPLC System (Binary Pump)
Column Waters XBridge Premier BEH Amide (2.1 x 100 mm, 2.5

m)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Col. Temp 40°C
Injection Vol 2.0

L

Table 2: Gradient Profile

Time (min)% Mobile Phase A (Water-rich)% Mobile Phase B (Organic-rich)Curve
0.00595Initial
1.00595Hold
6.005050Linear
7.005050Wash
7.10595Return
10.00595Re-equilibrate

Table 3: MS/MS Transitions (MRM)

CompoundPrecursor (

)
Product (

)
Cone (V)CE (eV)Type

-L-Alaninol
79.1 61.1 2015Quantifier (Loss of

)

-L-Alaninol
79.144.12022Qualifier (C-C cleavage)
L-Alaninol (Unlabeled)76.158.12015Monitor (Background)
IS (d11-Alaninol)87.269.22015Internal Standard

Note: The Quantifier transition


 represents the loss of water (

, 18 Da). Since the oxygen and hydrogens are unlabeled, the mass shift is exactly 18 Da. The fragment retains the three

atoms (

).

Visual Workflows

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Bio-Sample (50 µL) PPT Protein PPT (ACN + IS) Sample->PPT Centrifuge Centrifuge 14k x g PPT->Centrifuge Dilution Dilute Supernatant (High Organic Load) Centrifuge->Dilution HILIC HILIC Separation (BEH Amide) Dilution->HILIC ESI ESI+ Source (Desolvation) HILIC->ESI MRM MRM Detection (79.1 -> 61.1) ESI->MRM

Caption: Step-by-step workflow from biological matrix to targeted MRM detection.

Fragmentation Logic (Neutral Loss)

Fragmentation Precursor Precursor Ion [M+H]+ = 79.1 (13C3-Alaninol) Transition Collision Cell (CE = 15eV) Precursor->Transition Fragment Product Ion [M+H - H2O]+ m/z = 61.1 Transition->Fragment Neutral Neutral Loss H2O (18 Da) Transition->Neutral Loss

Caption: Fragmentation pathway illustrating the specific neutral loss of water used for quantification.

Validation & Quality Control

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation M10), perform the following:

  • System Suitability: Inject the IS 6 times before the run. Retention time RSD should be

    
    ; Peak Area RSD 
    
    
    
    .
  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Use a weighted linear regression (

    
    ).[2]
    
  • Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). The analyte peak in the blank should be

    
     of the LLOQ signal. Tip: If carryover persists, switch the needle wash solvent to 50:50 MeOH:Water with 0.1% Formic Acid.
    
  • Matrix Effect: Compare the peak area of the analyte spiked into extracted plasma vs. analyte in neat solvent. If suppression > 20%, consider increasing the dilution factor in step 4.2.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (

)
Water content in sample too high.Ensure sample diluent matches initial mobile phase (95% ACN).
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (Ammonium Formate) to 20 mM.
Low Sensitivity Source clustering.Increase Desolvation Temperature (500°C+) and Gas Flow.
Pressure High Salt precipitation.Ensure the system is flushed with 50:50 Water:ACN (no salt) after use.

References

  • BenchChem. Quantitative Analysis of 2-Amino-2-methyl-1-propanol in Human Plasma using a d11-Internal Standard by LC-MS. Retrieved from .

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Application Note 720007357. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80307, L-Alaninol. Retrieved from .

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (2S)-2-amino(1,2,3-13C3)propan-1-ol during storage

Technical Support Center: (2S)-2-amino(1,2,3-13C3)propan-1-ol A Guide to Preventing Racemization During Storage and Handling Welcome to the technical support guide for (2S)-2-amino(1,2,3-13C3)propan-1-ol. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S)-2-amino(1,2,3-13C3)propan-1-ol

A Guide to Preventing Racemization During Storage and Handling

Welcome to the technical support guide for (2S)-2-amino(1,2,3-13C3)propan-1-ol. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols necessary to maintain the stereochemical integrity of this valuable isotopically labeled compound. The high enantiomeric purity of this material is critical for its intended use, particularly in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analyses.[][2][3] This guide is structured to address the common challenges and questions that arise during its storage and use.

Understanding the Risk: The Mechanism of Racemization

Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.[4] For (2S)-2-amino(1,2,3-13C3)propan-1-ol, the chiral center is the carbon atom bonded to the amino group (C2). The hydrogen on this carbon is susceptible to removal under certain conditions, particularly in the presence of acids or bases.[5][6]

The process typically involves the formation of a planar, achiral intermediate.[7][8] Once this intermediate is formed, it can be reprotonated from either side with equal probability, leading to the formation of both the original (S)-enantiomer and its mirror image, the (R)-enantiomer. Elevated temperatures provide the necessary energy to overcome the activation barrier for this process, accelerating the rate of racemization.[4][5]

G cluster_0 Racemization Pathway cluster_1 Catalysts S_Enantiomer (2S)-2-amino(1,2,3-13C3)propan-1-ol (Chirally Pure) Intermediate Planar Achiral Intermediate (e.g., Imine/Carbanion) S_Enantiomer->Intermediate Deprotonation (Base-catalyzed) Intermediate->S_Enantiomer Reprotonation R_Enantiomer (2R)-2-amino(1,2,3-13C3)propan-1-ol (Undesired Enantiomer) Intermediate->R_Enantiomer Reprotonation Catalysts Harsh pH (Acid/Base) Elevated Temperature Reactive Solvents

Caption: Base-catalyzed racemization mechanism for 2-aminopropan-1-ol.

Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses the most common questions regarding the long-term storage of (2S)-2-amino(1,2,3-13C3)propan-1-ol.

Q1: What are the absolute best conditions for long-term storage of the lyophilized powder?

A1: The primary goal is to minimize molecular motion and exposure to environmental factors that can catalyze degradation.[9] The optimal storage conditions are designed to keep the compound cold, dry, and dark.

ParameterRecommendationRationale
Temperature -20°C or, ideally, -80°C Dramatically slows the rate of all chemical degradation pathways, including racemization.[10] Do not use frost-free freezers due to their temperature cycling, which can be detrimental over time.[9]
Atmosphere Inert Gas (Argon or Nitrogen) The amino group can be susceptible to oxidation.[10] Purging the vial with an inert gas displaces oxygen and moisture, providing an extra layer of protection.
Light Amber Vial or Wrapped in Foil Protect from light, especially UV, to prevent potential photo-degradation, even though this specific molecule lacks a strong chromophore. It is a general best practice for all high-purity reagents.[9][11]
Container Tightly-Sealed Glass Vial Use a high-quality glass vial with a secure, tight-fitting cap (e.g., with a PTFE liner) to prevent moisture ingress.
Humidity Store with Desiccant For added protection, store vials inside a secondary sealed container or a desiccator containing a desiccant like silica gel.[9]

Q2: I need to prepare a stock solution. How does pH affect the stability of the dissolved compound?

A2: The stability of (2S)-2-amino(1,2,3-13C3)propan-1-ol in solution is highly dependent on pH. Both strongly acidic and strongly basic conditions can catalyze racemization.[5][7]

  • Alkaline pH (>8): This is the most significant risk factor. A basic environment can easily deprotonate the hydrogen on the chiral carbon, leading to rapid racemization.[5][6] High pH can also promote protein unfolding and degradation in biological samples.[12][13]

  • Acidic pH (<4): Strong acids can also catalyze racemization, although the mechanism is different.

  • Recommendation: If you must prepare a solution, use a sterile, neutral, or slightly acidic buffer (pH 5-7). Aqueous solutions of pure amino acids typically have a pH around 6, which is generally a stable range.[14] Always use solutions as quickly as possible.

Q3: How should I handle the compound when removing it from storage?

A3: Proper handling is crucial to prevent the introduction of moisture, which is a key factor in degradation.[9]

  • Equilibrate to Room Temperature: Before opening, always allow the vial to warm to room temperature (this can take 20-30 minutes).[9][11]

  • Reasoning: Opening a cold vial will cause atmospheric moisture to condense inside, compromising the integrity of the lyophilized powder.[9]

  • Work Quickly: Weigh out the required amount in a controlled, low-humidity environment if possible.

  • Reseal Properly: After dispensing, purge the vial with inert gas (if available), cap it tightly, and return it to the recommended cold storage immediately.

Q4: How long can I store a stock solution?

A4: Stock solutions are significantly less stable than the lyophilized powder.[10]

  • At 4°C: Stability is generally limited to a few days to a week.

  • At -20°C or -80°C: For longer storage, you must prepare single-use aliquots and freeze them. This prevents repeated freeze-thaw cycles, which can degrade the compound.[10] Never re-freeze a thawed aliquot for quantitative use.[9]

Troubleshooting Guide: Loss of Enantiomeric Purity

This section provides a structured approach to diagnosing and resolving issues related to racemization.

Problem: Analysis of a stored sample of (2S)-2-amino(1,2,3-13C3)propan-1-ol shows a decreased enantiomeric excess (%ee).

Potential CauseHow to InvestigateCorrective and Preventive Actions
Improper Storage Temperature Review storage logs. Was the sample stored at 4°C or room temperature? Was a frost-free freezer used?Corrective: Discard the compromised sample. Preventive: Always store long-term at -20°C or -80°C in a non-cycling freezer. Implement temperature monitoring and logging.[9][10]
Moisture Contamination Was the vial opened while still cold? Is the vial cap loose? Was the material stored in a high-humidity environment without a desiccant?Corrective: Discard the compromised sample. Preventive: Strictly follow the warm-up protocol before opening vials.[9] Always use a desiccant for secondary containment.
Solution Instability (pH) Was the material stored as a solution? What was the solvent/buffer and its pH? How old is the solution?Corrective: Prepare fresh solutions for each experiment. Preventive: Use sterile buffers in the pH 5-7 range. If storage is necessary, create single-use aliquots and freeze them immediately at -80°C.[10]
Contamination during Handling Was the sample handled with spatulas or glassware that had residual acid or base?Corrective: Discard the compromised sample. Preventive: Use clean, dry, and inert labware for all handling steps.

Essential Protocols

Adhering to standardized protocols is the best way to ensure the long-term stability and integrity of your compound.

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to maximize the shelf-life of the lyophilized powder.

  • Initial Receipt: Upon receiving the vial, inspect the seal for integrity. If it appears compromised, contact the supplier.

  • Log Entry: Create a log for the sample, noting the date of receipt, lot number, and initial enantiomeric purity (from the Certificate of Analysis).

  • Preparation for Storage: Place the sealed vial inside a larger, labeled, airtight container (e.g., a small Nalgene jar or a sealed bag). Add a small packet of silica desiccant to the secondary container.

  • Inert Gas Purge (Optional but Recommended): In a controlled environment, briefly open the vial, gently flush the headspace with dry argon or nitrogen for 5-10 seconds, and immediately reseal the cap tightly.

  • Storage: Place the secondary container in a designated -80°C freezer (or -20°C if -80°C is unavailable).

  • Record Keeping: Update the log with the storage location and date.

Protocol 2: Workflow for Assessing Enantiomeric Purity by Chiral HPLC

Verifying the enantiomeric purity (%ee) of your sample before use is a critical quality control step, especially if the material has been stored for a long time or if racemization is suspected. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this analysis.[15][16]

Caption: Experimental workflow for verifying enantiomeric purity via Chiral HPLC.

Hypothetical Chiral HPLC Method:

  • Instrumentation: HPLC system with UV detector.[16]

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® series) is often effective for amino alcohols.[16]

  • Mobile Phase: A mixture of a non-polar solvent (like n-Hexane) and an alcohol (like Isopropanol or Ethanol) with a small amount of an amine modifier (like Diethylamine, DEA) to improve peak shape. A typical ratio might be 80:20:0.1 (Hexane:IPA:DEA).[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

  • Analysis:

    • Inject the racemic standard to confirm the retention times of the (S) and (R) enantiomers.

    • Inject the sample to be tested.

    • Integrate the peak areas and calculate the %ee using the standard formula.[5]

References

  • BenchChem. (2025). Determining Enantiomeric Purity: A Comparative Guide for (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl). BenchChem Technical Support.
  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]

  • BenchChem. (2025). Preventing racemization during reactions with (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl). BenchChem Technical Support.
  • Omizzine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • ACS Publications. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]

  • Lindner, W. (n.d.).
  • BenchChem. (2025). Comparative Guide to Validating the Enantiomeric Purity of 1-Aminoethanol. BenchChem Technical Support.
  • Sivakua, T., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • Grokipedia. (n.d.).
  • The University of Manchester. (n.d.).
  • Chemistry Europe. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal. [Link]

  • ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Creative Peptides. (n.d.). Peptide Storage & Stability: A Definitive Guide.
  • Separation Science. (2024). Stable Isotope-Labeled Amino Acid Mixes.
  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. [Link]

  • MilliporeSigma. (n.d.). Stable Isotope-Labeled Amino Acid Mixes.
  • GenScript. (n.d.). Peptide Storage Guide.
  • NovoPro. (n.d.). Handling and Storage of Synthetic Peptides. [Link]

  • MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods. [Link]

  • ResearchGate. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]

Sources

Optimization

13C3-L-Alaninol Technical Support &amp; Troubleshooting Center

Welcome to the Isotope Synthesis Technical Support Center. As a Senior Application Scientist, I recognize that working with stable isotope-labeled precursors like 13C3-L-alanine demands rigorous optimization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isotope Synthesis Technical Support Center. As a Senior Application Scientist, I recognize that working with stable isotope-labeled precursors like 13C3-L-alanine demands rigorous optimization. Given the high cost of isotopically enriched raw materials (99 atom % 13C) , standard yield losses observed in unlabeled syntheses are unacceptable here.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize the yield and enantiomeric purity of 13C3-L-alaninol and its downstream derivatives used in proteomics and drug development.

Part 1: Reaction Pathways & Bottlenecks

Understanding the failure points in your synthetic route is the first step to optimizing yield. The diagram below illustrates the two primary pathways for synthesizing 13C3-L-alaninol and the mechanistic pitfalls associated with each.

G A 13C3-L-Alanine Starting Material B Ru/C Catalytic Hydrogenation A->B High P, H3PO4 C NaBH4 Reduction of Ester A->C EtOH, <20°C D 13C3-L-Alaninol (Target Product) B->D Optimal pH (1.6) E Racemization & Over-reduction B->E T > 105°C C->D Controlled quench F Ester Hydrolysis (Yield Loss) C->F T > 40°C

Reaction pathways and common pitfalls in 13C3-L-alaninol synthesis.

Part 2: Upstream Synthesis Troubleshooting (13C3-L-Alanine to 13C3-L-Alaninol)

Frequently Asked Questions

Q1: Why is my isolated yield of 13C3-L-alaninol consistently below 50% when using the NaBH₄ reduction of the ester? A1: The primary culprit is the competitive hydrolysis of the 13C3-L-alanine ester intermediate. The reduction requires 3.0 to 5.0 equivalents of NaBH₄, which makes the reaction highly exothermic 1. Causality: If the internal temperature exceeds 40 °C, the inorganic acid salt of the starting ester is neutralized, and rapid hydrolysis outcompetes the reduction 1. The borohydride anion cannot reduce the resulting negatively charged carboxylate. Solution: Strictly control the addition rate of NaBH₄ to maintain the reaction temperature between 15–25 °C 1. Additionally, use continuous liquid-liquid extraction (LLE) with ethyl acetate, as 13C3-L-alaninol is highly hydrophilic and easily lost in standard aqueous workups.

Q2: How can I achieve near-quantitative yields without using stoichiometric, moisture-sensitive metal hydrides? A2: Transition to aqueous-phase catalytic hydrogenation using a 5 wt % Ruthenium on Carbon (Ru/C) catalyst 2. Causality: In neutral water, 13C3-L-alanine exists as a zwitterion, which resists coordination to the catalyst surface. By acidifying the solution with phosphoric acid to a pH of ~1.66, the amino acid is fully protonated to its reactive carboxylic acid form (-COOH) 2. Under 3.8 MPa of hydrogen pressure, this method achieves >96% selectivity and 100% conversion [[2]]().

Quantitative Data: Reduction Optimization

Table 1: Effect of Reaction Parameters on 13C3-L-Alaninol Yield (Ru/C Hydrogenation)

ParameterConditionConversion (%)Selectivity (%)Causality / Observation
Temperature 85 °C6085Insufficient thermal activation for reduction.
Temperature 95 °C10098Optimal balance of kinetics and stereoretention 2.
Temperature 105 °C10080Increased rate of side reactions (e.g., racemization) 2.
pH 6.0 (Unadjusted)<10N/AZwitterion resists surface coordination 2.
pH 1.66 (H₃PO₄)10098Carboxylic acid is fully protonated and reactive 2.
Self-Validating Protocol 1: Stereoretentive Aqueous-Phase Hydrogenation

This protocol ensures maximum atom economy for expensive 13C3-labeled substrates.

  • Preparation: Dissolve 13C3-L-alanine (10 wt %) in deionized water within an acid-resistant Hastelloy reactor.

  • Acidification (Critical Step): Add phosphoric acid (H₃PO₄) dropwise to adjust the pH precisely to 1.66. Causality: This breaks the zwitterionic resting state, enabling catalytic turnover 2.

  • Catalyst Loading: Add 5 wt % Ru/C catalyst (approx. 4.2 g per 100 mL solution).

  • Reaction: Purge the vessel with N₂, then H₂. Pressurize to 3.8 MPa and heat to 95 °C. Maintain constant stirring for 4-6 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot. Analyze via LC-MS and Chiral HPLC.

    • Self-Validation Criteria: The mass spectrum must show the M+3 isotope cluster (m/z ~79.08) confirming no isotope scrambling . Enantiomeric excess (ee) should be >99%.

  • Purification: Filter the catalyst through Celite. Neutralize the filtrate with NaOH and extract the 13C3-L-alaninol using continuous liquid-liquid extraction with ethyl acetate.

Part 3: Downstream Functionalization (N-Alkylation)

When preparing 13C3-L-alaninol for integration into stable isotope-labeled peptides for proteomics 3, selective N-alkylation is often required.

G2 A 13C3-L-Alaninol C Imine/Oxazolidine Intermediate A->C B Formaldehyde (1.0 equiv) B->C D NaBH(OAc)3 Reduction C->D E Mono-N-Methyl- 13C3-L-Alaninol D->E

Reductive amination workflow for mono-N-methylation of 13C3-L-alaninol.

Frequently Asked Questions

Q3: During the synthesis of N-methyl-13C3-L-alaninol, I observe significant di-alkylation. How do I favor the secondary amine? A3: Direct alkylation with methyl iodide lacks chemoselectivity and inevitably produces the tertiary amine (N,N-dimethyl-13C3-L-alaninol) 4. Causality: The secondary amine product is often more nucleophilic than the primary amine starting material. Solution: Employ a two-step reductive amination. First, react 13C3-L-alaninol with exactly 1.0 equivalent of aqueous formaldehyde to form a stable oxazolidine/imine intermediate 4. Only after this intermediate is fully formed should you introduce the mild reducing agent, sodium triacetoxyborohydride.

Quantitative Data: N-Methylation Yields

Table 2: Stoichiometry and Yield Optimization for N-Methylation

MethodReagentsMono-alkylated YieldDi-alkylated Byproduct
Direct AlkylationCH₃I (1.1 eq), K₂CO₃45%35%
Reductive Amination (Simultaneous)CH₂O (1.0 eq), NaBH(OAc)₃ added immediately70%15%
Reductive Amination (Sequential) CH₂O (1.0 eq) aged 2h, then NaBH(OAc)₃>92% <2%
Self-Validating Protocol 2: Selective Mono-N-Methylation
  • Imine Formation: To a stirred solution of 13C3-L-alaninol (1.0 equiv) in 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.0 equiv, ~37 wt. % in H₂O) 4.

  • Aging (Critical Step): Stir the mixture at room temperature for 1-2 hours. Causality: Allowing the intermediate to fully form before introducing the hydride source prevents the premature reduction of formaldehyde, which throws off the stoichiometry and leads to over-alkylation 4.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Caution: The reaction will foam 4.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate (Ninhydrin stain).

    • Self-Validation Criteria: The primary amine starting material spot should be completely consumed. The presence of a single new spot indicates successful mono-alkylation. A faint upper spot indicates the di-methylated byproduct, which should be negligible.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCE, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

References

  • Title: Continuous Hydrogenation of l-Alanine in a Micropacked Bed Reactor Source: ACS Publications URL: 2

  • Title: JPH06199747A - Production of l-alaninol Source: Google Patents URL: 1

  • Title: Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol Source: Benchchem URL: 4

  • Title: Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications Source: UK Isotope URL: 3

  • Title: ʟ-Alanine-13C3 endotoxin tested, 99 atom % 13C Source: Sigma-Aldrich URL:

Sources

Troubleshooting

resolving NMR peak overlap using (2S)-2-amino(1,2,3-13C3)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of resolving NMR peak overlap in chiral analysis and complex biological matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of resolving NMR peak overlap in chiral analysis and complex biological matrices.

When working with complex chiral mixtures, standard


H NMR often fails due to severe J-coupling overlap and narrow chemical shift ranges. While 

C NMR offers a much wider chemical shift dispersion that resolves this overlapping[1], its natural abundance (1.1%) severely limits sensitivity.

By utilizing (2S)-2-amino(1,2,3-


C

)propan-1-ol
(fully

C-labeled L-alaninol) as a Chiral Derivatizing Agent (CDA), we covalently tag the analyte to form diastereomers[2]. The

C

tag provides a ~100-fold signal enhancement for the chiral auxiliary's carbon backbone, allowing you to selectively observe the diastereomeric peaks without any background interference from the analyte's own carbon skeleton or the sample matrix[3].

Below is the comprehensive workflow, experimental protocol, and troubleshooting FAQ for implementing this system.

Workflow Visualization

G A Racemic Analyte (Severe 1H Peak Overlap) C Amidation Reaction (EDC/HOBt Coupling) A->C B (2S)-2-amino(1,2,3-13C3)propan-1-ol (13C3-CDA) B->C D Diastereomeric Mixture (R,S) and (S,S) Amides C->D E 13C / HSQC NMR Acquisition (Targeting 13C3 Tag) D->E F Baseline Resolved Peaks (No Matrix Interference) E->F

Workflow for resolving NMR peak overlap using 13C3-labeled L-alaninol derivatization.

Quantitative Comparison of Chiral Resolution Techniques

To understand why the


C

-alaninol system is chosen over traditional methods, review the performance metrics below. The data highlights the superiority of isotopic tagging in complex matrices.
Analytical TechniqueSensitivity (Isotope Abundance)Matrix Interference RiskPeak Overlap RiskPrimary Application

H NMR (Direct)
High (99.9%)HighVery HighSimple, highly purified chiral molecules.

C NMR (Natural Abundance CDA)
Low (1.1%)LowModerateConcentrated samples; matrix-free environments.

F NMR (Mosher's Acid CDA)
High (100%)Very LowLowFluorine-compatible analytes; standard e.e. determination.

C NMR (

C

-Alaninol CDA)
High (100% tagged) Virtually Zero Very Low Complex biological matrices, dilute samples, high-throughput screening.

Standard Operating Procedure: Derivatization of Chiral Carboxylic Acids

This self-validating protocol describes the amidation of a racemic carboxylic acid using (2S)-2-amino(1,2,3-


C

)propan-1-ol.

Scientific Rationale: We utilize EDC and HOBt. HOBt is critical here; it forms an active ester intermediate that suppresses the racemization of the analyte's chiral center during the coupling process, ensuring the final diastereomeric ratio accurately reflects the original enantiomeric ratio.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the racemic carboxylic acid analyte in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of HOBt. Stir for 15 minutes at room temperature.

  • Derivatization: Add 2.0 equivalents of (2S)-2-amino(1,2,3-

    
    C
    
    
    
    )propan-1-ol and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).
  • Validation Check: Stir at room temperature. Crucial Step: You must monitor the reaction via LC-MS or TLC until 100% conversion is achieved (typically 2-4 hours). Incomplete reactions lead to kinetic resolution artifacts, skewing your quantification[4].

  • Workup: Quench the reaction with 1M HCl to remove unreacted amino alcohol. Extract with DCM, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under vacuum.
  • NMR Acquisition: Dissolve the purified diastereomeric amides in 600 µL of CDCl

    
    . Acquire a 
    
    
    
    C{
    
    
    H} NMR or a
    
    
    H-
    
    
    C HSQC spectrum, centering the acquisition parameters on the aliphatic carbon range (40-70 ppm) where the alaninol tag resonates.

Troubleshooting & FAQs

Q1: I am observing complex multiplet splitting in my


C NMR spectrum instead of the expected singlets. Is my sample degrading? 
A1:  No, your sample is intact. Because the (2S)-alaninol tag is fully labeled (

C

), the adjacent

C atoms exhibit strong spin-spin coupling (

Hz). Unlike a natural abundance spectrum that shows singlets, a fully labeled isotopologue is distinguished by these complex splitting patterns[5]. Resolution: You can either integrate the entire multiplet for quantification or utilize

C-

C decoupling pulse sequences (e.g., modified INADEQUATE) to collapse the multiplets into singlets.

Q2: The chemical shift difference (


) between the (R,S) and (S,S) diastereomers is too small to accurately integrate. How can I increase the peak separation? 
A2:  Poor signal separation is caused by conformational flexibility. If the molecule freely rotates, the anisotropic shielding effects of the diastereomers average out. The goal is to induce "conformational locking"[4].
Resolution: Switch your NMR solvent from CDCl

to a non-polar, aromatic solvent like C

D

(Benzene-d6). Benzene promotes rigid, intramolecular hydrogen-bonded conformations and amplifies the chemical shift differences (

) via strong magnetic anisotropy, pulling the overlapping peaks apart.

Q3: My calculated enantiomeric excess (e.e.) from the NMR integration does not match my chiral HPLC data. What went wrong during derivatization? A3: This is a classic symptom of Kinetic Resolution . Chiral derivatizing agents often react at slightly different rates with the (R) versus the (S) enantiomer of the analyte. If you stop the reaction at 80% completion, the faster-reacting enantiomer will be overrepresented in the NMR spectrum[4]. Resolution: You must force the amidation reaction to absolute 100% completion. Use a larger excess of the


C

-alaninol (up to 3.0 eq) and ensure your coupling reagents (EDC/HOBt) are freshly prepared and not degraded by ambient moisture.

Q4: Can I use this agent for analytes other than carboxylic acids? A4: Yes. While amidation of carboxylic acids is the most common application[3], (2S)-2-amino(1,2,3-


C

)propan-1-ol can also be used to derivatize chiral aldehydes and ketones by forming diastereomeric imines or oxazolidines. The rigid cyclic nature of oxazolidines often provides exceptionally large

values for

C NMR resolution.

References

1.[5] Benchchem. (R)-2-Aminopropan-1-ol-13C3. Retrieved from: https://www.benchchem.com/product/b12059918 2.[2] Benchchem. (R)-2-Aminopropan-1-ol-13C3 (Applications in Chiral Derivatization). Retrieved from: https://www.benchchem.com/product/b12059918 3.[1] Pérez-Trujillo, M., Parella, T., Kuhn, L. T. NMR-aided differentiation of enantiomers: Signal enantioresolution. Analytica Chimica Acta, 2015. DOI: 10.1016/j.aca.2015.03.033. Retrieved via ResearchGate: https://www.researchgate.net/publication/275355529 4.[4] MDPI. An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study. Symmetry 2019, 11(8), 991. Retrieved from: https://www.mdpi.com/2073-8994/11/8/991 5.[3] ResearchGate. ChemInform Abstract: 13C NMR as a General Tool for the Assignment of Absolute Configuration. Retrieved from: https://www.researchgate.net/publication/244243169

Sources

Optimization

Technical Support Center: Troubleshooting the Hygroscopic Nature of 13C3-Labeled Amino Alcohols

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction Isotopically labeled compounds, such as 13C3-labeled amino alcohols, are invaluable t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Isotopically labeled compounds, such as 13C3-labeled amino alcohols, are invaluable tools in drug metabolism, pharmacokinetic (PK), and pharmacodynamic (PD) studies.[1][2] Their ability to act as tracers provides unparalleled insight into complex biological systems.[3][4] However, the inherent chemical properties of amino alcohols—specifically their hygroscopicity—present significant handling challenges that can compromise experimental accuracy and reproducibility.

Amino alcohols contain both amine and hydroxyl functional groups, which readily form hydrogen bonds with atmospheric water.[5] This leads to water absorption, a phenomenon known as hygroscopicity.[6] When a seemingly stable, crystalline powder rapidly transforms into a viscous syrup upon exposure to ambient air, it is a clear indication of its hygroscopic nature. This water uptake can lead to significant errors in weighing, alter the compound's stability, and affect the final concentration of stock solutions.

This guide provides a comprehensive, question-and-answer-based approach to understanding, troubleshooting, and mitigating the challenges associated with the hygroscopic nature of 13C3-labeled amino alcohols.

Frequently Asked Questions (FAQs)

Q1: I opened my new vial of 13C3-labeled amino alcohol, and the powder quickly became sticky and difficult to handle. What happened?

A1: You have directly observed the hygroscopic nature of your compound. Amino alcohols are particularly susceptible to absorbing moisture from the atmosphere due to their polar amine and hydroxyl groups.[5] When the vial is opened, the compound is exposed to ambient humidity, and water molecules from the air are rapidly adsorbed onto the surface of the material, causing it to deliquesce, or transition from a solid to a liquid state.[7][8] This process can happen within minutes, especially in environments with high relative humidity (>40-50%).[9]

Q2: Does the 13C3 isotopic label make the compound more hygroscopic?

A2: It is unlikely that the isotopic labeling itself significantly alters the compound's hygroscopicity. The chemical behavior of a molecule is primarily determined by its electronic structure, which is virtually identical between a standard compound and its stable isotope-labeled counterpart (isotopologue).[3][10] The fundamental drivers of hygroscopicity—the presence of polar functional groups—remain unchanged. The challenges you are facing are characteristic of the amino alcohol chemical class, not a consequence of the 13C label.

Q3: What is the best way to store my 13C3-labeled amino alcohol to prevent water absorption?

A3: Proper storage is the first and most critical line of defense. The goal is to minimize exposure to atmospheric moisture at all times.[6][11]

  • Primary Container: Always keep the compound in its original, tightly sealed vial. After opening, ensure the cap is replaced securely. For screw-cap vials, wrapping the cap-vial interface with Parafilm® provides an excellent secondary seal.[12]

  • Secondary Containment: Place the sealed primary vial inside a desiccator or a sealed bag containing a desiccant, such as silica gel pouches.[12] This creates a dry microenvironment. For long-term storage, heat-sealable foil bags offer superior protection.[12]

  • Temperature: Store at the temperature recommended by the manufacturer, which is often in a freezer (-20°C or -80°C) to slow potential degradation.[13] However, be aware that repeated freeze-thaw cycles can introduce moisture if not handled correctly.

Q4: Can I dry my compound if it has already absorbed water?

A4: While technically possible, it is generally not recommended for a quantitative standard in a research setting.[11] Methods like gentle heating under vacuum can remove water, but they also carry a high risk of thermal degradation, which could compromise the integrity of your expensive labeled compound.[6] Furthermore, without specialized equipment, preventing moisture re-uptake after drying is extremely difficult.[11] The most reliable strategy is to prevent water absorption in the first place and, if significant absorption occurs, to prepare a stock solution and determine its concentration accurately via other methods (see Troubleshooting Guide).

In-Depth Troubleshooting Guide

Issue 1: Inconsistent and Drifting Weight Measurements

You place your compound on the analytical balance, but the reading continuously increases. This is a classic sign of a hygroscopic substance actively absorbing moisture during the weighing process.[14]

An analytical balance is sensitive enough to detect the mass change as water molecules from the air adsorb onto your compound. The rate of drift is often proportional to the ambient humidity and the surface area of the compound exposed.

This protocol utilizes the "weighing by difference" method, which is the gold standard for hygroscopic and volatile substances.[14]

Preparation:

  • Environment Control: If possible, perform weighing in a room with controlled low humidity (ideally <40% RH).[9] A glove box with a controlled nitrogen or argon atmosphere is the ideal, albeit less common, solution.[15]

  • Equilibration: Before weighing, allow the sealed vial of the amino alcohol to warm to ambient room temperature for at least 30-60 minutes. Opening a cold vial will cause atmospheric moisture to condense on the product, exacerbating the problem.[16][17]

  • Tool Preparation: Have all necessary tools ready to minimize the time the vial is open. This includes spatulas, the receiving vessel (e.g., volumetric flask), and the solvent for dissolution.

Step-by-Step Weighing Protocol:

  • Place the sealed vial containing the 13C3-labeled amino alcohol on the analytical balance and record its initial mass (Mass 1).

  • Remove the vial from the balance. Working quickly and efficiently, uncap the vial and use a clean spatula to transfer an approximate amount of the compound into your target vessel (e.g., a volumetric flask).[6]

  • Immediately and securely recap the vial.[11]

  • Place the sealed vial back onto the balance and record its final mass (Mass 2).

  • The exact mass of the transferred compound is the difference between the two measurements: Mass Transferred = Mass 1 - Mass 2 .

  • Immediately add your desired solvent to the target vessel to dissolve the compound, preventing further interaction with ambient air.

This method ensures that the mass is determined without prolonged exposure of the compound to the atmosphere on the balance pan.

Issue 2: Uncertainty in Stock Solution Concentration

You followed best practices, but you still suspect some water uptake occurred, leading to uncertainty in the concentration of your stock solution.

If the compound absorbed water before or during weighing, the measured mass will be artificially high (mass of compound + mass of water). This leads to the preparation of a stock solution with a lower-than-intended concentration of the actual 13C3-labeled amino alcohol.

When the highest accuracy is required, especially for creating calibration standards, the concentration of the stock solution should be verified.

  • Quantitative NMR (qNMR): This is a powerful technique for determining the exact concentration of a substance in solution without requiring a standard of the same compound. By adding a certified, stable internal standard of known concentration to an aliquot of your stock solution, you can use the relative integrals of the signals from your compound and the standard to calculate a precise concentration.

  • Mass Spectrometry with a Certified Standard: If a certified, non-labeled version of the amino alcohol is available, you can perform an analysis (e.g., LC-MS) to determine the concentration of your isotopically labeled stock solution relative to a calibration curve prepared from the certified standard.

Workflow and Data Summary

The following diagram illustrates the recommended workflow for handling a newly received hygroscopic 13C3-labeled amino alcohol.

G Workflow for Handling Hygroscopic 13C3-Labeled Amino Alcohols cluster_prep Preparation & Storage cluster_weigh Weighing & Dissolution cluster_verify Verification (Optional but Recommended) Receive Receive Compound Inspect Inspect Vial Seal Receive->Inspect Store Store in Desiccator at Recommended Temp. Inspect->Store Seal Intact Inspect->Store Equilibrate Equilibrate Vial to Room Temp. Store->Equilibrate Weigh1 Weigh Sealed Vial (Mass 1) Equilibrate->Weigh1 Transfer Quickly Transfer Compound Weigh1->Transfer Weigh2 Weigh Sealed Vial (Mass 2) Transfer->Weigh2 Calculate Calculate Mass (Mass 1 - Mass 2) Weigh2->Calculate Dissolve Immediately Dissolve in Solvent Calculate->Dissolve Verify Need High Accuracy? Dissolve->Verify qNMR Perform qNMR or LC-MS Verification Verify->qNMR Yes Verify->qNMR Use Use Solution Verify->Use No Verify->Use qNMR->Use

Caption: Decision workflow from compound receipt to final use.

Table 1: Recommended Storage Conditions and Handling Practices

ParameterRecommendationRationale
Storage Atmosphere Inert gas (Argon/Nitrogen) inside a desiccator with active desiccant (e.g., silica gel).Minimizes exposure to atmospheric moisture and oxygen, preserving chemical integrity.[6][11]
Storage Temperature -20°C or -80°C (as per manufacturer's data sheet).Reduces the rate of potential chemical degradation over time.[13]
Vial Sealing Tightly capped original vial, overwrapped with Parafilm®.Provides a physical barrier against moisture ingress during storage.[12]
Weighing Environment Low humidity (<40% RH) or in a glove box.Reduces the rate of water absorption during the critical weighing step.[9][15]
Weighing Method Weighing by difference.Avoids direct exposure of the compound on the balance pan, ensuring the weighed mass is accurate.[14]
Pre-Weighing Step Allow vial to equilibrate to room temperature before opening.Prevents condensation of atmospheric water onto the cold compound.[16][17]

References

  • 5 Best Practices for Analytical Balances - Weighing Scales | Innoweight. (n.d.). Innoweight. Retrieved March 7, 2026, from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved March 7, 2026, from [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. Retrieved March 7, 2026, from [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). Level7 Chemical. Retrieved March 7, 2026, from [Link]

  • Good weighing practices in the lab: follow the guide ! (2022, October 16). Precisa Gravimetrics AG. Retrieved March 7, 2026, from [Link]

  • Top Tips for Lab Weighing with OHAUS. (2024, August 15). Fisher Scientific. Retrieved March 7, 2026, from [Link]

  • Isotopic labeling. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved March 7, 2026, from [Link]

  • Effects of Isotopic Labeling and Molecular Structure on Probability of Ionization by Electron Impact. (1963, September 15). The Journal of Chemical Physics. Retrieved March 7, 2026, from [Link]

  • How To Properly Store Your Radiolabeled Compounds. (2022, June 13). Moravek. Retrieved March 7, 2026, from [Link]

  • Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. (2023, November 8). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Applications of Stable Isotope-Labeled Molecules. (2023, December 11). Silantes. Retrieved March 7, 2026, from [Link]

  • Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. (2023, November 9). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. (2005, February 4). Environmental Science & Technology. Retrieved March 7, 2026, from [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. Retrieved March 7, 2026, from [Link]

  • Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. (1951, August 1). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (2016, May 3). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Managing Storage of Radiolabeled Compounds. (2023, August 31). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (2020, September 10). PubMed. Retrieved March 7, 2026, from [Link]

  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Retrieved March 7, 2026, from [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol

Welcome to the Technical Support Center for the purification of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this isotopically labeled chiral building block.

Introduction

(2S)-2-amino(1,2,3-¹³C₃)propan-1-ol, the ¹³C₃-labeled form of L-alaninol, is a valuable chiral intermediate in the synthesis of complex molecules for pharmaceutical and metabolic research.[1] Its high isotopic and enantiomeric purity is critical for its applications. This guide provides practical advice and detailed protocols to help you identify and remove impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol samples?

A1: Common impurities can be categorized as follows:

  • Stereochemical Impurities: The most significant impurity is often the (R)-(+)-enantiomer.

  • Starting Material Residues: Unreacted L-alanine-¹³C₃ or its esters may be present.[2]

  • Synthesis Byproducts: Inorganic salts, such as borates from sodium borohydride reductions, can persist after workup.[2] Aldehydes can also be present as byproducts of incomplete reduction.[3]

  • Related Amino Alcohols: If the L-alanine-¹³C₃ starting material contained other amino acid impurities, their corresponding amino alcohols could be present.[2]

Q2: My NMR spectrum looks clean, but my chiral HPLC shows two peaks. What does this mean?

A2: Standard ¹H or ¹³C NMR spectroscopy is generally not able to distinguish between enantiomers. If your NMR indicates high chemical purity but chiral HPLC shows two peaks, it is highly likely that your sample is a racemic or partially racemic mixture of (2S)- and (2R)-2-amino(1,2,3-¹³C₃)propan-1-ol.

Q3: Can I use standard distillation to purify (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol?

A3: While vacuum distillation can be used for the purification of L-alaninol, it may not be effective at removing the (R)-enantiomer due to their identical boiling points.[4] It is more suitable for removing non-volatile impurities like inorganic salts or residual starting materials.

Q4: How should I store my purified (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol?

A4: (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation and absorption of atmospheric CO₂ and moisture.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification process.

Issue 1: Presence of the (R)-Enantiomer Detected by Chiral HPLC

The presence of the unwanted (R)-enantiomer is a common issue that compromises the stereochemical integrity of your material.

Root Cause Analysis:

  • Racemization during synthesis: Harsh reaction conditions (e.g., high temperatures or extreme pH) can cause racemization of the chiral center.[3]

  • Non-enantioselective synthesis: The synthetic route used may not have been sufficiently stereoselective.

  • Contamination: Cross-contamination from other experiments or impure starting materials.

Troubleshooting Workflow:

start Chiral Impurity Detected recrystallization Attempt Diastereomeric Salt Recrystallization start->recrystallization derivatization Consider Derivatization and Achiral Chromatography start->derivatization Alternative Strategy chiral_hplc Preparative Chiral HPLC recrystallization->chiral_hplc If Recrystallization Fails or is Inefficient end Enantiomerically Pure Product recrystallization->end Successful chiral_hplc->end derivatization->end

Caption: Decision workflow for resolving enantiomeric impurities.

Detailed Protocols:

1. Diastereomeric Salt Recrystallization:

This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by recrystallization due to their different solubilities.

  • Protocol:

    • Dissolve your (2S,R)-2-amino(1,2,3-¹³C₃)propan-1-ol sample in a suitable solvent (e.g., methanol or ethanol).

    • Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid.

    • Slowly add a less polar co-solvent (e.g., diethyl ether or hexane) until turbidity is observed.[6]

    • Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.[7]

    • Regenerate the free amino alcohol by treating the purified diastereomeric salt with a base (e.g., NaOH solution) and extracting the product into an organic solvent.

    • Analyze the enantiomeric purity of the recovered amino alcohol by chiral HPLC.

2. Preparative Chiral HPLC:

For smaller quantities or when recrystallization is not effective, preparative chiral HPLC is a powerful tool for direct separation of enantiomers.

Parameter Recommendation
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak IA, IC, or AD)[8]
Mobile Phase Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine)[8]
Flow Rate Optimized for resolution, typically lower than standard HPLC.
Detection UV (if applicable) or Refractive Index (RI)
  • Protocol:

    • Develop an analytical method on a chiral HPLC column to achieve baseline separation of the (2S) and (2R) enantiomers.

    • Scale up the analytical method to a preparative column with the same stationary phase.

    • Dissolve the sample in the mobile phase.

    • Perform repeated injections and collect the fractions corresponding to the desired (2S)-enantiomer.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Presence of Non-Volatile Impurities (e.g., Inorganic Salts)

Inorganic salts from reagents used in the synthesis can contaminate the final product.

Troubleshooting Workflow:

start Non-Volatile Impurities Detected extraction Aqueous Workup/Extraction start->extraction distillation Vacuum Distillation extraction->distillation If Impurities Persist chromatography Silica Gel Chromatography extraction->chromatography Alternative end Pure Product distillation->end chromatography->end

Caption: Workflow for removing non-volatile impurities.

Detailed Protocols:

1. Aqueous Workup/Extraction:

This is often the first line of defense to remove water-soluble inorganic salts.

  • Protocol:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

2. Vacuum Distillation:

This method is effective for separating the volatile amino alcohol from non-volatile impurities.

  • Protocol:

    • Set up a distillation apparatus for vacuum distillation.

    • Heat the crude product gently under reduced pressure.

    • Collect the fraction that distills at the expected boiling point of (2S)-2-aminopropan-1-ol (approximately 72-73 °C at 11 mmHg).[9]

3. Silica Gel Chromatography:

If the impurities are organic and non-volatile, silica gel chromatography can be employed.

Parameter Recommendation
Stationary Phase Silica Gel
Mobile Phase A polar solvent system such as Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to prevent peak tailing.
  • Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimum amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen mobile phase system.

    • Collect fractions and analyze them by TLC or another appropriate method to identify the pure product.

    • Combine the pure fractions and remove the solvent.

Issue 3: Low Isotopic Enrichment

The isotopic purity of the labeled compound is crucial for its intended applications. Low enrichment can arise from the use of starting materials with insufficient isotopic purity or from contamination with unlabeled material.

Purity Assessment:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is the primary technique to determine isotopic purity. It allows for the accurate measurement of the relative abundance of the different isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is not ideal for determining ¹³C enrichment, ¹³C NMR can provide information on the positions and extent of labeling.

Troubleshooting:

  • Source of Contamination: The most likely source of low isotopic enrichment is the starting L-alanine-¹³C₃. It is crucial to verify the isotopic purity of the starting material from the supplier's certificate of analysis.

  • Purification: Unfortunately, standard purification techniques like recrystallization and chromatography cannot separate molecules based on their isotopic composition. If low isotopic enrichment is confirmed, the synthesis will likely need to be repeated with starting materials of higher isotopic purity.

References

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • Sciencemadness.org. (2011). Amino alcohol via Akabori, trial run. [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • LCGC International. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • YMC. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Manipal University Jaipur. (n.d.). Recrystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparative-scale isolation of isotopically labeled amino acids. [Link]

  • LCGC International. (2020). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. [Link]

  • ACS Publications. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]

  • Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • Google Patents. (n.d.).
  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Google Patents. (n.d.). JPH06199747A - Production of l-alaninol.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Link]

  • Shimadzu. (n.d.). Enhancing Achiral Purification Workflows in Drug Discovery with Open-Access SFC-MS Purification Platform. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • YMC. (n.d.). SFC Separation of Achiral Pharmaceutical Compounds. [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. [Link]

  • American Pharmaceutical Review. (2012). Column Selection for Achiral Purification Using SFC-MS. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • TradeIndia. (n.d.). L-Alaninol. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alaninol. [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. [Link]

  • Polymer Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

  • White Rose Research Online. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy:using metabolic precursors in sample preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic engineering of microorganisms for L-alanine production. [Link]

  • Oxford Academic. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. [Link]

  • SciELO. (2011). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. [Link]

  • ResearchGate. (n.d.). Schematic representation of the developed cell-free reaction cascade to.... [Link]

Sources

Optimization

Technical Support Center: (2S)-2-amino(1,2,3-13C3)propan-1-ol Isotopic Integrity

Product: (2S)-2-amino(1,2,3-13C3)propan-1-ol Common Name: L-Alaninol ( ) CAS Registry (Unlabeled): 2749-11-3 Support Ticket: Addressing Isotopic Dilution & Enrichment Loss Diagnostic Workflow: Triage Your Experiment Use...

Author: BenchChem Technical Support Team. Date: March 2026

Product: (2S)-2-amino(1,2,3-13C3)propan-1-ol Common Name: L-Alaninol (


)
CAS Registry (Unlabeled):  2749-11-3
Support Ticket:  Addressing Isotopic Dilution & Enrichment Loss

Diagnostic Workflow: Triage Your Experiment

Use this decision matrix to identify the source of isotopic dilution. Dilution is defined here as the reduction in the ratio of labeled (


) to unlabeled (

) material.

IsotopeDilutionTriage Start Issue: Low Isotopic Enrichment (M+3 Abundance < Expected) CheckBlank 1. Analyze Blank Matrix (No Tracer Added) Start->CheckBlank Endogenous Endogenous L-Alaninol Detected? CheckBlank->Endogenous BioDilution CAUSE: Biological Dilution (Metabolic Production) Endogenous->BioDilution Yes CheckReagent 2. Analyze Pure Tracer (Direct Injection) Endogenous->CheckReagent No ReagentPure Is Tracer >99% Enriched? CheckReagent->ReagentPure ChemDilution CAUSE: Chemical/Synthetic Impurity or Racemization ReagentPure->ChemDilution No MethodIssue 3. Check Analytical Method (Derivatization/MS) ReagentPure->MethodIssue Yes

Figure 1: Diagnostic decision tree for isolating the source of isotopic dilution.

Biological Sources of Dilution (In Vivo/In Vitro)

Context: When using


-L-Alaninol as a metabolic tracer, "dilution" occurs when the biological system produces endogenous (unlabeled) L-alaninol or rapidly converts the tracer into a larger unlabeled pool (e.g., Alanine).
Mechanism of Dilution

L-Alaninol is not a major mammalian metabolite, but it is metabolically linked to the Alanine


 Pyruvate axis. In microbial systems, it is oxidized to propionaldehyde.
  • Direct Dilution: Rare. Occurs if the organism possesses amino alcohol oxidoreductases that reduce endogenous L-Alanine to L-Alaninol.

  • Metabolic Washout (Flux): The tracer is rapidly oxidized to

    
    -Alanine, which then mixes with the massive endogenous 
    
    
    
    -Alanine pool. If you are measuring the Alanine pool, the signal will be heavily diluted.

MetabolicPathway Alaninol_C13 13C3-L-Alaninol (Tracer) Alanine_C13 13C3-L-Alanine Alaninol_C13->Alanine_C13 Oxidation Alaninol_C12 12C-L-Alaninol (Endogenous) Alanine_C12 12C-L-Alanine (Large Pool) Alaninol_C12->Alanine_C12 Oxidation Alanine_C13->Alanine_C12 Pool Mixing (Dilution) Pyruvate Pyruvate Alanine_C13->Pyruvate Transamination Alanine_C12->Pyruvate

Figure 2: Metabolic flux showing where the


 label mixes with endogenous pools.
Protocol: Quantifying Biological Background

To correct for biological dilution, you must calculate the Isotope Dilution Factor (IDF) .

  • Harvest: Collect cell lysate or plasma at

    
     (pre-tracer) and 
    
    
    
    .
  • Spike: Add a known concentration of a different internal standard (e.g., Deuterated Alaninol,

    
    ) to both.
    
  • Calculate:

    
    
    If IDF < 1.0, endogenous production is occurring.
    

Chemical & Synthetic Integrity

Context: If the "dilution" is observed in the reagent bottle or a cell-free synthesis, the issue is chemical purity or stereochemical loss.

The Racemization Trap

L-Alaninol is chiral ((S)-isomer). If your synthesis (e.g., reduction of L-Alanine) or extraction involves high heat or strong base, you may induce racemization to the (R)-isomer.

  • Impact: If your analytical method (chiral GC/LC) separates enantiomers, the (S) peak will appear smaller (diluted) because the mass has shifted to the (R) peak.

  • Verification: Use a chiral column (e.g., Cyclodextrin-based GC column). If you see two peaks with

    
     signal, you have racemized the sample, not diluted the isotope.
    
Synthesis Contamination

If synthesizing (2S)-2-amino(1,2,3-13C3)propan-1-ol from


-Alanine:
  • Reagent: Ensure the reducing agent (e.g.,

    
     or 
    
    
    
    ) is quenched properly.
  • Carrier: Never use unlabeled L-Alanine as a "carrier" during recrystallization. This is the #1 cause of irreversible isotopic dilution.

Analytical Correction: GC-MS Protocol

Context: Accurate measurement requires derivatization to make the amino-alcohol volatile. Incomplete derivatization can mimic "dilution" by lowering sensitivity.

Recommended Protocol: MTBSTFA Derivatization

This method targets both the amine (


) and hydroxyl (

) groups, adding a TBDMS (tert-butyldimethylsilyl) group.

Reagents:

  • MTBSTFA + 1% TBDMCS (Sigma Aldrich).

  • Acetonitrile (ACN), anhydrous.

Step-by-Step:

  • Dry: Evaporate aqueous sample to complete dryness under

    
     stream. Moisture kills this reaction.
    
  • React: Add 50

    
     ACN + 50 
    
    
    
    MTBSTFA.
  • Incubate: Heat at 70°C for 30 minutes .

    • Note: Higher temps (>100°C) may degrade the derivative.

  • Analyze: Inject 1

    
     into GC-MS (Split 1:10).
    

Data Interpretation (Mass Shifts): The


 label is on the propyl backbone.
  • Unlabeled Fragment (M): Look for

    
     (Loss of t-butyl).
    
  • Labeled Fragment (M+3): The shift should be exactly +3 Da.

  • Troubleshooting: If you see M+1 or M+2, check for proton exchange (rare for carbon labels) or impure starting material.

CompoundDerivatizationKey Ion (M-57)Expected Shift (

)
L-Alaninol Bis-TBDMSm/z 260m/z 263
L-Alanine TBDMSm/z 260m/z 263

Note: Alanine and Alaninol derivatives have similar masses but distinct retention times.

Frequently Asked Questions (FAQ)

Q: Can I use


-Alaninol as an Internal Standard for unlabeled Alaninol quantitation? 
A:  Yes, this is the ideal use case (Isotope Dilution Mass Spectrometry - IDMS). Because the physical properties are identical, the 

variant corrects for extraction efficiency and matrix effects. Add the standard before sample preparation.

Q: My M+3 enrichment drops over time in culture media. Why? A: This indicates metabolic consumption or exchange. If the media contains unlabeled Alanine, cells may convert Alanine


 Pyruvate 

Alaninol (minor pathway) or simply excrete unlabeled metabolites that interfere. Perform a time-course study to measure the rate of dilution.

Q: Does the label on the hydroxyl carbon exchange with water? A: No. The


 label is covalently bonded to the carbon skeleton. Unlike Deuterium (

) on hydroxyl/amine groups, Carbon-13 does not exchange with solvent protons.

References

  • Microbial Metabolism of Amino Alcohols. Biochemical Journal. Detailed pathways of aminopropan-2-ol and related amino alcohol oxidation.

  • Derivatization of Amino Acids/Alcohols for GC-MS. Sigma-Aldrich Technical Bulletins. Protocols for MTBSTFA silylation.

  • Isotope Dilution Mass Spectrometry (IDMS) Principles. NIST. Fundamental theory on using isotopologues for quantitative correction.

  • Synthesis of Chiral Amino Alcohols. BenchChem/Patent Literature. Reduction of L-Alanine to L-Alaninol without racemization.

Troubleshooting

Technical Support Center: Minimizing Side Reactions When Heating (2S)-2-amino(1,2,3-13C3)propan-1-ol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the isotopically labeled amino alcohol, (2S)-2-amino(1,2,3-13C3)propan-1-ol, also known as ¹³...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the isotopically labeled amino alcohol, (2S)-2-amino(1,2,3-13C3)propan-1-ol, also known as ¹³C₃-L-Alaninol. Given the significant value of this labeled compound, minimizing product loss through side reactions during heating is of paramount importance. This document outlines the primary degradation pathways and offers practical, field-tested strategies to ensure the chemical integrity of your material.

Core Principles for Thermal Stability

(2S)-2-amino(1,2,3-13C3)propan-1-ol is a bifunctional molecule containing a primary amine and a primary alcohol. This structure is susceptible to several degradation pathways when heated. Successful handling relies on strict control over three key experimental pillars:

  • Atmosphere: The presence of oxygen is a primary driver of oxidative degradation. Performing heating procedures under an inert atmosphere (e.g., Nitrogen or Argon) is the most critical step to prevent the formation of aldehydes, carboxylic acids, and other colored impurities.

  • Temperature: Excessive heat can induce thermal decomposition, polymerization, and other unwanted intermolecular reactions.[1] Precise temperature control below the compound's decomposition threshold is essential. L-Alaninol has a boiling point of approximately 173-176°C at atmospheric pressure.[2] Heating should be conducted well below this temperature, especially when heating neat (without solvent).

  • Chemical Environment: The presence of contaminants, inappropriate pH, or reactive solvents can catalyze side reactions. Using high-purity, anhydrous solvents (if applicable) and avoiding strongly acidic or basic conditions are crucial for maintaining stability.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the heating of (2S)-2-amino(1,2,3-13C3)propan-1-ol in a practical, question-and-answer format.

Q1: My sample of (2S)-2-amino(1,2,3-13C3)propan-1-ol turned yellow or brown after heating. What is causing this discoloration and how can I prevent it?

A1: Cause and Prevention of Discoloration

Discoloration is a common indicator of chemical degradation, primarily caused by oxidation and/or polymerization .

  • Primary Cause: Oxidation. In the presence of atmospheric oxygen, the primary alcohol and amine functionalities are susceptible to oxidation.[3][4] This can form highly reactive aldehydes and imines, which can then polymerize or undergo further reactions to produce colored, high-molecular-weight impurities. Direct oxidation of unprotected amino alcohols is a known challenge in organic synthesis.[3][5]

  • Solution: Rigorous Inert Atmosphere.

    • Degas Your Sample: Before heating, thoroughly degas the neat compound or your reaction mixture by subjecting it to several cycles of vacuum followed by backfilling with a high-purity inert gas like Nitrogen (N₂) or Argon (Ar).

    • Maintain Positive Pressure: Ensure a continuous, gentle flow of inert gas throughout the heating process to prevent any atmospheric oxygen from entering the vessel.

    • Use Anhydrous Solvents: If using a solvent, ensure it is thoroughly deoxygenated before use.

Q2: My post-heating analysis (NMR, LC-MS) shows several unexpected peaks. What are the most likely side products?

A2: Identifying Common Side Products

Beyond simple oxidation, heating can induce several bimolecular or intramolecular reactions. Understanding these potential products is key to interpreting your analytical data.

  • Likely Side Products:

    • Intermolecular Ether Formation: The alcohol group of one molecule can react with the amine of another (less likely) or the alcohol of another (via dehydration) to form ethers and polyethers.

    • Diketopiperazines: Amino alcohols can undergo bimolecular reactions to form cyclic dipeptides, also known as diketopiperazines.[6]

    • Aziridine Formation: While less common without a catalyst, intramolecular dehydration between the amine and alcohol can theoretically form a three-membered aziridine ring.

    • Oxidation Products: As mentioned in Q1, aldehydes (from alcohol oxidation) and imines (from amine oxidation or subsequent condensation) are common.[7]

  • Diagnostic Workflow:

    • Mass Spectrometry (MS): Look for masses corresponding to dimers of your starting material minus one or two molecules of water (M-18 or M-36).

    • Nuclear Magnetic Resonance (NMR): Compare the ¹H and ¹³C NMR spectra of your product to the starting material. The appearance of new signals in the aldehyde region (~9-10 ppm in ¹H NMR) or changes in the integration of the CH₂OH and CH(NH₂) protons can indicate side product formation.

The diagram below illustrates the primary degradation pathways originating from the parent compound.

Side_Reactions Parent (2S)-2-amino(1,2,3-13C3)propan-1-ol Oxidation Oxidation (O2, Heat) Parent->Oxidation + O2 Condensation Intermolecular Condensation (Heat, -H2O) Parent->Condensation - H2O Decomposition Decomposition (High Heat) Parent->Decomposition > 200°C Aldehyde Amino Aldehyde Oxidation->Aldehyde Imine Imines Oxidation->Imine Ether Di-alaninol Ether Condensation->Ether Diketopiperazine Diketopiperazine Condensation->Diketopiperazine Fragments Small Volatile Fragments Decomposition->Fragments Polymer Colored Polymers Aldehyde->Polymer Imine->Polymer

Caption: Potential side reaction pathways for L-Alaninol upon heating.

Q3: What is the maximum recommended temperature for heating (2S)-2-amino(1,2,3-13C3)propan-1-ol?

A3: Recommended Heating Parameters

The thermal stability is highly dependent on the conditions (neat vs. solvent, atmosphere).

ConditionRecommended Max. Temp.Rationale & Best Practices
Heating Neat (No Solvent) 100 - 120°CThe boiling point is ~173-176°C.[2] Heating neat risks localized overheating and decomposition. Use a well-controlled oil bath or heating mantle with vigorous stirring.
Heating in High-Boiling Solvent Solvent Dependent (up to ~150°C)Using a solvent with a high boiling point (e.g., Toluene, Xylene, Diglyme) allows for more uniform temperature control. The maximum temperature is limited by the solvent's boiling point.

Crucial Note: These are general guidelines. The optimal temperature is always application-specific. It is highly recommended to perform small-scale test reactions to determine the ideal temperature that achieves your desired outcome while minimizing degradation.

Q4: Should I heat the compound neat or in a solvent? What are the best solvent choices?

A4: Solvent Selection Strategy

Heating in a suitable solvent is almost always preferable to heating the compound neat.

  • Benefits of Using a Solvent:

    • Improved Temperature Control: A solvent acts as a heat sink, preventing localized overheating and ensuring uniform temperature distribution.

    • Dilution Effect: Diluting the compound reduces the frequency of intermolecular collisions, thereby minimizing side reactions like polymerization and condensation.[1]

  • Recommended Solvents:

    • Aprotic, High-Boiling Solvents: Toluene, Xylene, Anisole, or Diglyme are excellent choices. They are chemically inert under these conditions and have boiling points that allow for a wide operational temperature range.

    • Solvent Quality: Always use high-purity, anhydrous grade solvents to avoid introducing water or other reactive impurities.

Q5: I need to perform a reaction at high temperatures where intermolecular reactions are unavoidable. Is there a way to protect the functional groups?

A5: Protecting Group Strategy

Yes, when harsh conditions are necessary, a protecting group strategy is the standard approach in organic synthesis.[8] This involves temporarily masking the reactive functional group to prevent it from participating in side reactions.

  • Protecting the Amine: The primary amine is often the more nucleophilic and reactive group. Protecting it as a carbamate is a robust and common strategy.[8]

    • Boc Group (tert-Butyloxycarbonyl): Reacting the amino alcohol with Di-tert-butyl dicarbonate (Boc₂O) will form the N-Boc protected compound. This group is stable to many reaction conditions but can be easily removed later with mild acid (e.g., trifluoroacetic acid).

    • Cbz Group (Carboxybenzyl): This is another common amine protecting group, though its removal typically requires hydrogenation.

  • Protecting the Alcohol: If the amine needs to remain free for a reaction, the alcohol can be protected, most commonly as a silyl ether (e.g., using TBDMSCl).[9] Silyl ethers are stable to a wide range of conditions but are easily cleaved using a fluoride source like TBAF.[9]

The choice of protecting group depends on the specific downstream reaction conditions you plan to employ.

Experimental Protocols

Protocol 1: General Procedure for Heating Under Inert Atmosphere

This protocol outlines the fundamental steps for minimizing oxidative degradation.

  • Vessel Preparation: Select a clean, dry reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stir bar.

  • Add Reagents: Add the (2S)-2-amino(1,2,3-13C3)propan-1-ol and any other non-volatile reagents or solvent to the flask.

  • System Assembly: Attach a condenser (if refluxing) and connect the top of the condenser to a gas bubbler via a three-way stopcock connected to both a vacuum line and an inert gas line (N₂ or Ar).

  • Degassing (Purge Cycle):

    • Turn the stopcock to apply a gentle vacuum to the system for 2-3 minutes to remove the bulk of the air.

    • Switch the stopcock to backfill the system with the inert gas. You should see the flow through the bubbler.

    • Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is completely inert.

  • Heating:

    • After the final backfill, ensure a slow but steady positive pressure of inert gas is flowing through the system (e.g., 1-2 bubbles per second in the bubbler).

    • Lower the flask into a pre-heated oil bath or begin heating with a mantle set to the desired temperature.

  • Cooling & Quenching: Once the reaction is complete, cool the vessel to room temperature before turning off the inert gas flow to prevent air from being drawn back into the flask.

Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow Start Side Reactions Observed (e.g., Discoloration, Impurity Peaks) Check_Atmosphere Was a rigorous inert atmosphere used? Start->Check_Atmosphere Check_Temp Was the temperature below 120°C (neat) or solvent BP? Check_Atmosphere->Check_Temp Yes Implement_Inert Implement/Improve Inert Gas Protocol (See Protocol 1) Check_Atmosphere->Implement_Inert No Check_Purity Were starting materials and solvents pure/anhydrous? Check_Temp->Check_Purity Yes Lower_Temp Lower heating temperature; Perform time/temp study Check_Temp->Lower_Temp No Consider_PG Is the required temperature fundamentally too high? Check_Purity->Consider_PG Yes Purify_Reagents Purify starting materials; Use anhydrous solvents Check_Purity->Purify_Reagents No Use_PG Use Protecting Group Strategy (e.g., N-Boc) Consider_PG->Use_PG Yes Success Problem Resolved Consider_PG->Success No (Re-evaluate synthetic route) Implement_Inert->Success Use_Solvent Use a high-boiling anhydrous solvent Lower_Temp->Use_Solvent Lower_Temp->Success Use_Solvent->Success Purify_Reagents->Success Use_PG->Success

Caption: A decision-making workflow for troubleshooting side reactions.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Rodríguez, H., et al. (2012). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubChem. L-Alaninol Compound Summary. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition. [Link]

Sources

Optimization

Part 1: The Mechanistic Causality of Degradation and Racemization

Welcome to the Technical Support Center for Isotope-Labeled Chiral Building Blocks. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isotope-Labeled Chiral Building Blocks. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies and self-validating protocols. This document addresses the precise storage and handling requirements necessary to maintain the stereochemical and isotopic integrity of 13C3-L-alaninol.

13C3-L-alaninol is an isotopically labeled, optically active amino alcohol. While the uniform 13C labeling provides critical mass shifts for NMR and mass spectrometry tracing, the primary threats to its structural integrity are chemical degradation pathways inherent to chiral amino alcohols[1]. Understanding the causality behind these pathways is essential for preserving enantiomeric excess (ee).

  • Air Sensitivity and Carbamate Formation: The primary amine of L-alaninol acts as both a nucleophile and a base. Prolonged exposure to atmospheric carbon dioxide (CO2) and moisture leads to the formation of carbamate salts[2]. This not only alters the pH of the neat liquid but also introduces water into the hygroscopic matrix, accelerating degradation.

  • Racemization via Schiff Base Formation: The alpha-stereocenter of 13C3-L-alaninol is highly sensitive to base-catalyzed racemization. If the compound is exposed to trace aldehydes or ketones (often present as impurities in degraded solvents), it undergoes reversible Schiff base (imine) formation. This intermediate significantly increases the acidity of the alpha-proton, facilitating imine-enamine tautomerization. Upon hydrolysis, the stereocenter is scrambled, leading to irreversible loss of optical purity[3].

  • Oxidative Degradation: Exposure to ambient light and oxygen causes amine oxidation. While oxidation does not directly invert the stereocenter, the resulting reactive oxygen species and degradation byproducts catalyze further structural breakdown[4].

Mechanism A 13C3-L-Alaninol (Optically Pure) B Atmospheric O2 / Light A->B C Trace Carbonyls (Aldehydes/Ketones) A->C D Moisture / CO2 A->D E Amine Oxidation (Color Change) B->E F Schiff Base Formation (Alpha-Proton Labilization) C->F G Carbamate Formation (pH Alteration) D->G H Racemization (Loss of Optical Purity) F->H

Degradation and racemization pathways of 13C3-L-alaninol.

Part 2: Troubleshooting Guide & FAQs

Q: My neat 13C3-L-alaninol turned from a clear, viscous liquid to pale yellow. Is the optical purity compromised? A: Yellowing is a definitive indicator of amine oxidation, typically caused by inadequate protection from light or oxygen during storage[4]. While the 13C isotopic label remains intact, the oxidative byproducts can trigger downstream racemization. We strongly recommend verifying the ee via Chiral HPLC before use[1]. If the ee has dropped below your acceptable threshold (e.g., <98%), the batch must be discarded for sensitive asymmetric synthesis.

Q: How long can I store working solutions of 13C3-L-alaninol? A: Aqueous or organic stock solutions are highly susceptible to degradation. They must be stored at -80°C and used within 6 months, or at -20°C for a maximum of 1 month[5]. For in vivo experiments or precise metabolic tracing, it is a strict protocol standard to prepare working solutions freshly on the same day[5].

Q: Why did my chiral HPLC show a drop from >99% ee to 95% ee after opening the neat vial several times over a month? A: Repeated opening of the primary vial introduces atmospheric moisture, CO2, and oxygen[2]. Because amino alcohols are highly hygroscopic, water is pulled into the vial with each exposure. This moisture acts as a medium for base-catalyzed racemization. To prevent this, neat liquids must be aliquoted into single-use volumes immediately upon receipt.

Part 3: Quantitative Data on Storage Stability

To ensure reproducibility in your drug development workflows, adhere to the following validated storage parameters.

Storage StateTemperatureAtmosphereContainer TypeExpected Shelf Life
Neat Liquid (Unopened) 2°C to 8°CArgon / N2Amber Glass24 Months
Neat Liquid (Aliquoted) -20°CArgon / N2Amber Glass (PTFE Septa)12 Months
Stock Solution (Org/Aq) -80°CN/ACryovial6 Months[5]
Working Solution 4°CN/AStandard Vial< 24 Hours[5]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting and Storage of Neat 13C3-L-Alaninol

To eliminate repetitive atmospheric exposure, the entire batch must be aliquoted upon receipt. This protocol uses a self-validating physical barrier system.

  • Preparation: Transfer the unopened 13C3-L-alaninol vial, amber glass storage vials (pre-baked at 120°C to remove surface moisture), and PTFE-lined caps into an inert glovebox. Ensure the glovebox maintains an Argon atmosphere with <1 ppm O2 and H2O.

  • Aliquoting: Using a positive displacement pipette (to account for the liquid's high viscosity), dispense single-use volumes (e.g., 50–100 µL) into the amber vials.

  • Sealing: Cap tightly with PTFE-lined septa. The PTFE lining is critical as it is chemically inert to the basic amine. Wrap the caps with Parafilm to provide a secondary moisture barrier.

  • Storage: Remove the vials from the glovebox and immediately store them at -20°C in a desiccator box[2][5].

Workflow Start Receive Neat 13C3-L-Alaninol Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Seal Seal with PTFE Septa & Parafilm Aliquot->Seal Store Store at -20°C Over Desiccant Seal->Store

Optimal aliquoting and storage workflow for 13C3-L-alaninol.

Protocol 2: Validation of Enantiomeric Excess (ee) via Chiral HPLC

Before utilizing a stored aliquot for critical workflows, validate its optical purity[1]. This protocol is self-validating because it requires a racemic standard to confirm baseline resolution.

  • Derivatization (Optional but Recommended): Derivatize the 13C3-L-alaninol sample using Fmoc-Cl. Free amino alcohols often suffer from poor UV absorbance and peak tailing; Fmoc derivatization enhances UV detectability and improves interaction with the chiral stationary phase.

  • Chromatography Setup: Inject 10 µL of the sample onto a validated Chiral Stationary Phase (CSP) column (e.g., Chiralpak IG).

  • Elution: Run an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1). Causality note: The trace diethylamine is mandatory; it competitively binds to residual silanol groups on the silica support, suppressing peak tailing caused by the basic amine.

  • Self-Validation & Analysis: First, inject a racemic standard of 13C3-alaninol to confirm baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers. Then, inject your sample and calculate the ee by comparing the peak areas.

References

  • Journal of the American Chemical Society. "Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis". JACS.[Link]

Sources

Reference Data & Comparative Studies

Validation

mass fragmentation pattern of (2S)-2-amino(1,2,3-13C3)propan-1-ol vs standard

An In-Depth Technical Guide to the Mass Fragmentation Patterns of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol versus its Unlabeled Standard Authored by: A Senior Application Scientist In the landscape of quantitative bioanalysis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Fragmentation Patterns of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol versus its Unlabeled Standard

Authored by: A Senior Application Scientist

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled (SIL) internal standards are the gold standard.[1][2][3] Their co-elution with the analyte and nearly identical chemical behavior provide the most effective means to correct for variability during sample preparation and instrumental analysis.[4] This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of L-alaninol and its uniformly carbon-13 labeled analogue, (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol. Understanding these differences is crucial for developing robust and highly specific quantitative assays.

Foundational Principles: Electron Ionization and Amino Alcohol Fragmentation

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[5] This process imparts significant energy, leading to the formation of a molecular ion (M•+) and subsequent, often extensive, fragmentation.[6][7] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure.

For amino alcohols like L-alaninol, the most characteristic fragmentation pathway is alpha-cleavage . This involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (in this case, nitrogen or oxygen).[8][9] Alpha-cleavage is highly favored because it results in the formation of a resonance-stabilized cation, which is a low-energy, and therefore abundant, fragment ion.[9] For primary amines, this cleavage readily forms a stable iminium ion.[8][10]

Mass Fragmentation Pattern of Standard (2S)-2-aminopropan-1-ol (L-Alaninol)

The structure of L-alaninol features both an amine and a primary alcohol functional group. Upon electron ionization, the molecular ion (M•+) is formed at a mass-to-charge ratio (m/z) of 75. The primary and most diagnostic fragmentation event is the alpha-cleavage between C1 and C2. This results in the loss of a neutral hydroxymethyl radical (•CH₂OH) and the formation of a highly stable, resonance-stabilized iminium cation at m/z 44 . This fragment is typically the base peak in the spectrum.

  • Molecular Formula: C₃H₉NO

  • Molecular Weight: 75.11 g/mol

  • Molecular Ion (M•+): m/z 75

  • Key Fragmentation:

    • [M - CH₂OH]⁺: The loss of the hydroxymethyl group (mass = 31) via alpha-cleavage results in the base peak at m/z 44 .

Predicted Mass Fragmentation of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol

The stable isotope-labeled standard has ¹³C atoms at all three carbon positions. This labeling does not alter the chemical properties or the fundamental fragmentation pathways of the molecule.[] However, it systematically increases the mass of the molecular ion and any carbon-containing fragments by 3 Daltons (one for each ¹³C atom).

  • Molecular Formula: ¹³C₃H₉NO

  • Molecular Weight: 78.11 g/mol

  • Molecular Ion (M•+): m/z 78

  • Key Fragmentation:

    • [M - ¹³CH₂OH]⁺: The same alpha-cleavage occurs, but the lost neutral radical is now ¹³CH₂OH (mass = 32). The resulting iminium cation contains two ¹³C atoms, leading to a base peak at m/z 46 .

This predictable mass shift of +2 Da for the primary fragment ion (m/z 44 → m/z 46) is the cornerstone of its use in selective quantitative analysis, allowing the instrument to distinguish perfectly between the analyte and the internal standard.

Comparative Fragmentation Data

The following table summarizes the expected m/z values for the molecular ions and the primary fragment ions of both the standard and the ¹³C-labeled L-alaninol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M•+) m/zKey Fragment Ion (Iminium Cation) m/z
Standard L-AlaninolC₃H₉NO75.117544
(2S)-2-amino(1,2,3-¹³C₃)propan-1-ol¹³C₃H₉NO78.117846

Visualizing the Fragmentation Pathways

The following diagram illustrates the comparative alpha-cleavage pathways for both the unlabeled and labeled L-alaninol.

G cluster_0 Standard L-Alaninol Fragmentation cluster_1 (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol Fragmentation mol_unlabeled Unlabeled L-Alaninol (M•+) m/z = 75 frag_unlabeled Iminium Cation m/z = 44 mol_unlabeled->frag_unlabeled Alpha-Cleavage loss_unlabeled •CH₂OH mol_unlabeled->loss_unlabeled Neutral Loss mol_labeled ¹³C₃-Labeled L-Alaninol (M•+) m/z = 78 frag_labeled ¹³C₂-Iminium Cation m/z = 46 mol_labeled->frag_labeled Alpha-Cleavage loss_labeled •¹³CH₂OH mol_labeled->loss_labeled Neutral Loss

Caption: Comparative EI fragmentation of L-alaninol and its ¹³C₃-labeled analogue.

Experimental Protocol for GC-MS Analysis

The analysis of polar molecules like L-alaninol by Gas Chromatography (GC) requires a derivatization step to increase volatility and improve chromatographic peak shape.[12][13] Silylation is a common and effective method.[12]

Objective: To acquire the mass spectra of derivatized L-alaninol and its ¹³C₃-labeled internal standard.

Materials:

  • (2S)-2-aminopropan-1-ol (Standard)

  • (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol (Labeled Standard)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMCS

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • GC-MS system equipped with an Electron Ionization (EI) source

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the standard and labeled standard at 1 mg/mL in anhydrous ACN.

  • Derivatization Procedure:

    • To a 2 mL autosampler vial, add 50 µL of the standard stock solution.

    • In a separate vial, add 50 µL of the labeled standard stock solution.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The causality here is critical: derivatization reagents are highly sensitive to moisture, which can quench the reaction and produce unwanted side-products.[12]

    • To each dry residue, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA. The pyridine acts as a catalyst and acid scavenger.

    • Cap the vials tightly and heat at 70°C for 60 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Instrumental Conditions:

    • Gas Chromatograph (GC):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Injection Volume: 1 µL

      • Injector Temperature: 280°C

      • Mode: Splitless

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program:

        • Initial temperature: 80°C, hold for 2 minutes

        • Ramp: 15°C/min to 280°C

        • Hold: 5 minutes at 280°C

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full Scan

      • Mass Range: m/z 40 - 550

This protocol provides a self-validating system; by running the standard and the SIL-IS under identical conditions, the resulting mass spectra can be directly and reliably compared, confirming the predicted mass shifts and fragmentation patterns.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed, 19(3), 401-407. [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

  • National Measurement Institute. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Australian Government. [Link]

  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed, 30(2), 243-52. [Link]

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  • Des-Groseilliers, L., et al. (1979). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. PubMed, 10(1), 1-13. [Link]

  • Li, J., et al. (2011). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. PMC, 12(4), 443-8. [Link]

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  • Haukas, M., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed, 1206, 203-14. [Link]

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  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. [Link]

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  • Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

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Comparative

A Senior Scientist's Guide to the Comprehensive Validation of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol Isotopic Purity

Introduction: The Imperative of Purity in Isotope-Labeled Standards In modern quantitative analysis, particularly in pharmacokinetic and metabolic research, stable isotope-labeled (SIL) compounds serve as the gold standa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Isotope-Labeled Standards

In modern quantitative analysis, particularly in pharmacokinetic and metabolic research, stable isotope-labeled (SIL) compounds serve as the gold standard for internal standards.[][] Their utility hinges on a single, critical assumption: that their chemical and isotopic identity is known and rigorously verified. The compound at the center of our discussion, (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol, is a chiral, triply ¹³C-labeled amino alcohol designed for use as a tracer or internal standard in mass spectrometry (MS) based assays.[3]

The introduction of a known amount of a SIL internal standard into a sample allows for the precise quantification of its unlabeled, native analogue, correcting for variations in sample preparation and instrument response.[4] However, the accuracy of this quantification is directly compromised if the purity of the standard is not thoroughly established. This guide provides a comprehensive framework for validating (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol, moving beyond a simple percentage to a multi-faceted purity profile encompassing chemical, enantiomeric, and, most critically, isotopic purity. We will compare the primary analytical techniques, provide field-proven protocols, and explain the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical system.

A Foundational Philosophy: The Three Pillars of Purity

Before delving into isotopic analysis, we must recognize that isotopic purity does not exist in a vacuum. A comprehensive validation rests on three pillars: Chemical Purity, Enantiomeric Purity, and Isotopic Purity. An impurity in any of these domains can lead to erroneous results. For instance, a significant chemical impurity will lead to an overestimation of the SIL standard's concentration, while an enantiomeric impurity could interfere with chiral-specific assays.

To illustrate this hierarchical and interdependent relationship, the overall validation workflow should proceed logically.

G cluster_0 Overall Purity Validation Workflow Chemical_Purity Step 1: Chemical Purity (GC-MS or HPLC-UV) Enantiomeric_Purity Step 2: Enantiomeric Purity (Chiral HPLC) Chemical_Purity->Enantiomeric_Purity Confirms absence of non-isomeric impurities Isotopic_Purity Step 3: Isotopic Purity (NMR & HRMS) Enantiomeric_Purity->Isotopic_Purity Confirms stereochemical integrity Final_Report Comprehensive Certificate of Analysis Isotopic_Purity->Final_Report Quantifies isotopic enrichment

Caption: A logical workflow for the comprehensive purity validation of a chiral, isotopically labeled compound.

Part 1: Isotopic Purity Validation: A Head-to-Head Comparison of NMR and Mass Spectrometry

The core of our analysis lies in determining the isotopic enrichment of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol. The two powerhouse techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). They are not mutually exclusive; rather, they provide complementary information that, when combined, offers an unparalleled level of confidence in the material's identity and purity.

Nuclear magnetic resonance (NMR) spectroscopy is a uniquely powerful tool because it can unambiguously identify compounds and accurately measure ¹³C enrichment at specific atomic positions.[5][6] Mass spectrometry (MS), on the other hand, is the method of choice for distinguishing and quantifying molecular entities based on the number of isotopes incorporated, known as isotopologues.[7]

FeatureNuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Principle Measures the nuclear spin properties of ¹³C nuclei, providing direct structural and quantitative information.[8]Separates ions based on their mass-to-charge ratio (m/z) with high precision, resolving different isotopologues.[9]
Information Provided Site-specific isotopic enrichment. Unambiguous structural confirmation.Overall isotopic distribution (M+0, M+1, M+2, M+3, etc.). Highly sensitive detection of isotopic impurities.
Quantitative Approach Integration of ¹³C or ¹H satellite peaks. Requires careful optimization for accuracy.[10]Relative intensity of isotopologue peaks in the mass spectrum, corrected for natural abundance.[11]
Pros - Provides positional isotopic information.- Inherently quantitative under proper conditions.- Non-destructive.- Extremely high sensitivity.- Requires very little sample.- Can be coupled with chromatography (LC/GC) for simultaneous chemical purity analysis.[12]
Cons - Relatively low sensitivity, requires more sample.- Can be complex to set up for accurate quantification.- Does not provide positional information.- Ionization efficiency can vary.- Requires correction for natural isotope abundance.

Part 2: Experimental Protocols for Complete Validation

Here, we detail the step-by-step methodologies for a rigorous validation.

Protocol 1: Isotopic Purity by ¹³C Nuclear Magnetic Resonance (NMR)

Causality: ¹³C NMR provides a direct, quantitative measure of the ¹³C content at each carbon position. Since the target molecule is enriched at all three carbons, we expect to see strong signals for C1, C2, and C3, with the corresponding signals for any ¹²C-containing species being at or below the noise level. This method directly validates the "¹³C₃" claim.[13][14]

Experimental Workflow for NMR Analysis

G Sample_Prep 1. Sample Preparation Dissolve ~10-20 mg of sample in D₂O or CD₃OD. NMR_Acquisition 2. ¹³C NMR Acquisition Use quantitative parameters: - Long relaxation delay (D1 > 5x T₁) - Inverse-gated decoupling Sample_Prep->NMR_Acquisition Data_Processing 3. Data Processing - Fourier Transform - Phase and baseline correction NMR_Acquisition->Data_Processing Integration 4. Signal Integration Integrate the signals for C1, C2, C3 and any visible impurity peaks. Data_Processing->Integration Calculation 5. Purity Calculation Atom % ¹³C = (Area_¹³C / (Area_¹³C + Area_¹²C)) * 100 Integration->Calculation

Caption: Workflow for quantitative ¹³C NMR analysis to determine isotopic purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol and dissolve it in a deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz).

  • Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • For quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure signal integrals are proportional to the number of nuclei.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei to ensure full relaxation between scans. This is critical for accurate integration.

  • Data Processing: Process the spectrum using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and careful baseline correction.

  • Analysis:

    • Identify and assign the peaks corresponding to the three carbon atoms of the propanol backbone.

    • Carefully integrate the area of these peaks.

    • Search for any small peaks at the chemical shifts expected for the unlabeled compound. The absence or negligible intensity of these peaks confirms high isotopic enrichment.

    • The isotopic purity (atom % ¹³C) is calculated for each position by comparing the integral of the ¹³C-enriched peak to the sum of the enriched and any visible unenriched peak.

Protocol 2: Isotopic and Chemical Purity by LC-HRMS

Causality: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides a dual validation.[12] The LC component separates the target compound from any non-isomeric chemical impurities, while the HRMS component resolves and detects the different isotopologues (molecules with different numbers of ¹³C atoms).[9][11] This allows us to confirm the mass shift corresponding to three ¹³C atoms and quantify the abundance of partially labeled or unlabeled species.

Experimental Workflow for LC-HRMS Analysis

G Sample_Prep 1. Sample Preparation Prepare a dilute solution (~1 µg/mL) in mobile phase. LC_Separation 2. HPLC Separation Use HILIC or reversed-phase C18 column to separate analyte from impurities. Sample_Prep->LC_Separation MS_Acquisition 3. HRMS Data Acquisition Acquire full scan data in positive ion mode (ESI+) with high resolution (>60,000 FWHM). LC_Separation->MS_Acquisition Data_Analysis 4. Data Analysis - Extract ion chromatogram for analyte. - Obtain mass spectrum from peak apex. MS_Acquisition->Data_Analysis Purity_Calc 5. Isotopic Purity Calculation - Measure intensities of M+0, M+1, M+2, M+3. - Correct for natural abundance of C, N, O. - Calculate % enrichment. Data_Analysis->Purity_Calc

Caption: A typical workflow for the analysis of isotopic purity using LC-HRMS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water) and dilute to a final concentration of approximately 1 µg/mL in the initial mobile phase.[15]

  • LC Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar amino alcohols.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate to promote ionization.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or TOF.[9][16]

    • Ionization: Electrospray Ionization, positive mode (ESI+). The protonated molecule [M+H]⁺ will be observed.

    • Scan Mode: Full scan from m/z 70-200.

    • Resolution: Set to >60,000 to ensure baseline separation of isotopologue peaks.

  • Data Analysis:

    • From the chromatogram, confirm the chemical purity by integrating the area of the main peak relative to all other peaks.

    • Extract the mass spectrum across the main chromatographic peak.

    • Observe the isotopic cluster. For (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol (unlabeled MW = 75.11), the expected [M+H]⁺ is ~79.1. The primary observed ion should be the [M+3+H]⁺ at m/z ~82.1.

    • Measure the intensities of the ions corresponding to the unlabeled ([M+H]⁺), partially labeled ([M+1+H]⁺, [M+2+H]⁺), and fully labeled ([M+3+H]⁺) species.

  • Isotopic Purity Calculation: The isotopic purity is calculated as the intensity of the fully labeled peak relative to the sum of intensities of all related isotopic peaks, after correcting for the natural isotopic contributions of other elements (H, N, O).[11]

Protocol 3: Enantiomeric Purity by Chiral HPLC

Causality: Since the compound is specified as the (2S)-enantiomer, it is critical to verify its stereochemical integrity. Chiral HPLC uses a chiral stationary phase (CSP) to selectively interact with the two enantiomers, allowing for their separation and quantification.[17] The presence of the (2R)-enantiomer would be a significant impurity.

Step-by-Step Methodology:

  • Column Selection: Choose a CSP known to be effective for amino alcohols. Polysaccharide-based columns (e.g., Chiralpak) are often a good starting point.[18]

  • Mobile Phase:

    • Typically, a normal-phase mobile phase consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol).

    • For basic amino alcohols, adding a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase is crucial for good peak shape and resolution.[17]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5-1 mg/mL.

  • Analysis:

    • Equilibrate the column thoroughly with the mobile phase until a stable baseline is achieved.

    • Inject the sample and monitor the elution profile using a UV detector (after derivatization, if needed) or a mass spectrometer.

    • If necessary, inject a racemic standard of 2-amino-1-propanol to confirm the retention times of both enantiomers.

  • Calculation: The enantiomeric purity (or enantiomeric excess, ee) is calculated based on the peak areas of the (2S) and (2R) enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Summary of Expected Purity Validation Data

The results from these analyses should be consolidated into a clear, comprehensive report.

ParameterMethodAcceptance CriteriaTypical Result
Chemical Purity LC-MS / GC-MS≥ 98.0%> 99.5%
Enantiomeric Purity Chiral HPLC≥ 99.0% ee> 99.5% ee
Isotopic Purity (Enrichment) HRMS & NMR≥ 99 atom % ¹³C99.3 atom % ¹³C
Isotopologue Distribution HRMSM+3 > 99% of totalM+0: <0.1%M+1: <0.1%M+2: 0.5%M+3: 99.4%

Conclusion

Validating the isotopic purity of a standard like (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol is a rigorous, multi-step process that demands more than a single measurement. It requires an integrated analytical strategy that confirms the compound's chemical, stereochemical, and isotopic identity. By leveraging the complementary strengths of quantitative ¹³C NMR and high-resolution LC-MS, we can achieve an exceptionally high degree of confidence in the isotopic enrichment and distribution. This is further solidified by orthogonal confirmation of enantiomeric and chemical purity via chiral and achiral chromatography. This comprehensive, self-validating approach ensures that the standard will perform reliably in the most demanding quantitative applications, safeguarding the integrity of the resulting scientific data.

References

  • Fan, T. W. M., & Lane, A. N. (2011). NMR-based stable isotope resolved metabolomics in systems biochemistry. Journal of Biomolecular NMR, 49(3-4), 267–280.
  • Szyperski, T. (1995). Accurate Determination of 13C Enrichments in Nonprotonated Carbon Atoms of Isotopically Enriched Amino Acids by 1H Nuclear Magnetic Resonance. Analytical Biochemistry, 232(2), 169-175. [Link]

  • Clendinen, C. S., Stupp, G. S., Ajredini, R., & Edison, A. S. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(13), 5737–5744. [Link]

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • Harada, S., et al. (2011). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Chromatography, 32(4), 195-200. [Link]

  • Leung, K. C.-F., et al. (2012). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 48(32), 3845-3847. [Link]

  • Thompson, A., Chahrour, O., & Malone, J. Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

  • He, L., et al. (2011). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Journal of Chromatographic Science, 49(10), 757-762. [Link]

  • Sumika Chemical Analysis Service, Ltd. Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Freeman, K. H., et al. (1990). Isotope Ratio Monitoring Gas Chromatography Mass Spectrometry (IRM-GCMS). NASA Technical Reports Server. [Link]

  • Matthews, D. E., & Hayes, J. M. (1978). Isotope-ratio-monitoring gas chromatography-mass spectrometry. Analytical Chemistry, 50(11), 1465-1473. [Link]

  • Wiencke, V., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11. [Link]

  • Yuan, M., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of Mass Spectrometry, 59(1), e4971. [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(2), 1469-1477. [Link]

  • Soderberg, T. (2021). 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Berthod, A., et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1154(1-2), 349-357. [Link]

  • Wiencke, V., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Wikipedia. [Link]

  • Sessions, A. L. (2006). Isotope-ratio detection for gas chromatography. Journal of Separation Science, 29(12), 1946-1961. [Link]

  • Cerno Bioscience. Isotope Labeling. Cerno Bioscience. [Link]

  • Jones, P. (2020). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online. [Link]

  • Longobardi, F., et al. (2021). Application of ¹³C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Foods, 10(11), 2636. [Link]

  • Tripp, J. A., & Hedges, R. E. M. (2004). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. International Journal of Mass Spectrometry, 238(1), 45-53. [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]

  • University of North Texas. ¹³C-Stable Isotope Labeling. UNT Research. [Link]

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Validation

comparison of (2S)-2-amino(1,2,3-13C3)propan-1-ol and (2R)-isomer properties

The following guide provides an in-depth technical comparison of the (2S) and (2R) enantiomers of C -labeled 2-aminopropan-1-ol (Alaninol) . This document is designed for researchers utilizing stable isotope tracers in m...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the (2S) and (2R) enantiomers of


C

-labeled 2-aminopropan-1-ol (Alaninol)
. This document is designed for researchers utilizing stable isotope tracers in metabolic flux analysis (MFA), peptide synthesis, and chiral pharmacology.

Technical Comparison: (2S)- vs. (2R)-2-Amino(1,2,3- C )propan-1-ol

Executive Summary

2-Amino(1,2,3-


C

)propan-1-ol
(commonly referred to as

C

-Alaninol) is a stable isotope-labeled amino alcohol used primarily as a metabolic tracer and internal standard. The critical distinction between the (2S) and (2R) isomers lies in their biological fate and stereospecific interactions, not their physical chemistry in achiral environments.
  • The (2S)-Isomer (L-Alaninol backbone): Biologically relevant in mammalian metabolism; derived from L-Alanine. Used to trace protein turnover and sphingolipid biosynthesis.

  • The (2R)-Isomer (D-Alaninol backbone): Biologically relevant in bacterial peptidoglycan synthesis; acts as a probe for alanine racemase activity and antibiotic mechanisms targeting D-Ala-D-Ala residues.

Chemical & Physical Specifications

While enantiomers exhibit identical physical properties in achiral environments, their interaction with polarized light and chiral biological systems differs fundamentally.

Comparative Specification Table
Property(2S)-2-Amino(1,2,3-

C

)propan-1-ol
(2R)-2-Amino(1,2,3-

C

)propan-1-ol
Stereochemistry (S)-Configuration (L-Alaninol analog)(R)-Configuration (D-Alaninol analog)
CAS No.[1][2] (Unlabeled) 2749-11-335320-23-1
Molecular Formula

C

H

NO

C

H

NO
Molecular Weight ~78.11 g/mol (+3 Da shift)~78.11 g/mol (+3 Da shift)
Optical Rotation

(neat)

(neat)
Solubility Miscible in water, ethanolMiscible in water, ethanol
Primary Application Mammalian metabolic tracingBacterial cell wall studies
NMR Signature Complex

C-

C coupling (

)
Complex

C-

C coupling (

)

Note on Isotopic Purity: High-grade research reagents typically require


 atom % 

C enrichment to prevent isobaric interference in Mass Spectrometry (MS) applications.

Synthesis & Production Workflow

The production of these isomers relies on the stereospecific reduction of the corresponding


C

-labeled Alanine. The preservation of chirality during reduction is critical.

SynthesisWorkflow cluster_R Isomer Switch Ala 13C3-L-Alanine (Starting Material) Activation Activation (Esterification/N-Protection) Ala->Activation Retains Stereochem Reduction Reduction (LiAlH4 or NaBH4/I2) Activation->Reduction Hydride Transfer Workup Workup & Purification (Ion Exchange) Reduction->Workup Quench Product (2S)-13C3-Alaninol (Final Product) Workup->Product >98% ee DProd (2R)-13C3-Alaninol Workup->DProd DAla 13C3-D-Alanine DAla->Activation

Figure 1: Stereospecific synthesis pathway. The choice of starting amino acid (L- vs D-Alanine) dictates the final alaninol configuration.

Analytical Differentiation

Distinguishing these isomers requires chiral environments.[3] Standard reverse-phase HPLC or achiral GC will not separate them.

A. Nuclear Magnetic Resonance (NMR)

In an achiral solvent (e.g., D


O), both isomers exhibit identical chemical shifts. However, the 

C

labeling introduces specific coupling patterns distinct from natural abundance alaninol.
  • 
    C-NMR:  You will observe strong 
    
    
    
    coupling (typically 35-50 Hz) between C1-C2 and C2-C3.
  • Chiral Differentiation: To distinguish (2S) from (2R) by NMR, a chiral shift reagent (e.g., Mosher's acid chloride or Europium complexes) must be added. The diastereomeric complexes formed will show distinct chemical shifts.

B. Chiral Chromatography (HPLC/GC)

This is the gold standard for purity assessment.

Experimental Protocol: Chiral HPLC Separation

  • Column: Astec CHIROBIOTIC™ T (Teicoplanin-based) or Crownpak CR(+).

  • Mobile Phase: Methanol:Water:Acetic Acid (80:20:0.1 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: MS (SIM mode looking for m/z 79 [M+H]+) or RI.

  • Result: The (2R) and (2S) isomers will have distinct retention times due to differential binding affinity with the chiral selector.

Biological Applications & Performance

The "performance" of these isomers is defined by their specificity in metabolic pathways.

(2S)-Isomer (L-Alaninol)[6]
  • Pathway Tracing: Acts as a substrate for enzymes recognizing L-alanine derivatives. Used to measure the flux of carbon into phospholipid headgroups or as a non-metabolizable transport tracer.

  • Peptide Synthesis: Used as a C-terminal modifier in protease-resistant peptide drugs.

(2R)-Isomer (D-Alaninol)[2]
  • Antibiotic Research: Mimics D-Alanine, a critical component of bacterial peptidoglycan.

  • Mechanism: It can inhibit alanine racemase or D-Ala-D-Ala ligase. In

    
    C-MFA studies, it tracks the specific bacterial utilization of D-amino acids, distinguishing bacterial metabolism from host (mammalian) metabolism.
    

BioApp Tracer 13C3-Alaninol Tracer S_Path (2S)-Isomer (Mammalian/General) Tracer->S_Path R_Path (2R)-Isomer (Bacterial/Specialized) Tracer->R_Path Protein Protein/Lipid Synthesis (Host Metabolism) S_Path->Protein CellWall Peptidoglycan Assembly (Bacterial Cell Wall) R_Path->CellWall Racemase Alanine Racemase Activity (Enzyme Kinetics) R_Path->Racemase

Figure 2: Biological fate decision tree. The stereochemistry determines the metabolic pathway entered by the tracer.

Experimental Protocols

Protocol A: Chiral Derivatization for GC-MS

Direct GC analysis of amino alcohols is difficult due to polarity. Derivatization with a chiral agent improves volatility and separation.

  • Preparation: Dissolve 1 mg of

    
    C
    
    
    
    -Alaninol in 100 µL acetonitrile.
  • Derivatization: Add 50 µL of (S)-N-(Trifluoroacetyl)prolyl chloride (chiral derivatizing agent).

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject onto a standard non-chiral capillary column (e.g., DB-5).

  • Differentiation: The (2S)-analyte forms the (S,S)-diastereomer, while the (2R)-analyte forms the (S,R)-diastereomer. These diastereomers separate easily on achiral GC columns.

Protocol B: Mass Spectrometry Confirmation

Since both isomers have the same mass, MS is used for isotopic validation, not chiral separation.

  • Ionization: ESI Positive Mode.

  • Parent Ion: Observe [M+H]

    
     at m/z 79.09 (Calculated: 75.07 unlabeled + 3.01 for 
    
    
    
    C
    
    
    ).
  • Fragmentation:

    • Loss of water (

      
      ): m/z 79 
      
      
      
      61.
    • Loss of hydroxymethyl group (

      
      CH
      
      
      
      OH): m/z 79
      
      
      46 (approx).
    • Note: The mass shift of fragments confirms the position of the

      
      C labels.
      

References

  • Sigma-Aldrich. (R)-(-)-2-Amino-1-propanol-13C3 Product Specification.

  • PubChem. Compound Summary: (2R)-2-aminopropan-1-ol.[2] National Library of Medicine. [2]

  • BenchChem. Chiral Separation of Alanine Enantiomers: Application Notes.

  • ChemicalBook. Properties and Synthesis of L-Alaninol ((S)-Isomer).

  • MDPI.Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid.

    
    C
    
    
    
    backbone synthesis logic).

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Comparative

Verifying the Chemical Identity of 13C3-Labeled (S)-2-Aminopropan-1-ol: A Comprehensive Comparison Guide

Executive Summary In modern liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis and metabolic tracing, the use of stable isotope-labeled internal standards (SIL-IS) is non-negotiable for mitigating matrix effe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis and metabolic tracing, the use of stable isotope-labeled internal standards (SIL-IS) is non-negotiable for mitigating matrix effects and ensuring quantitative accuracy. Among these, 13C3-labeled (S)-2-aminopropan-1-ol (also known as 13C3-L-alaninol) is a highly specialized chiral amino alcohol. However, treating all commercially available isotopic standards as equal is a critical error. This guide objectively compares the methodologies used to verify the chemical, isotopic, and enantiomeric identity of 13C3-(S)-2-aminopropan-1-ol, contrasting the performance of high-purity standards against lower-grade alternatives in bioanalytical workflows.

The Mechanistic Role of 13C3-(S)-2-Aminopropan-1-ol in Bioanalysis

When quantifying endogenous (S)-2-aminopropan-1-ol or tracking its stereoselective metabolic fate, researchers must choose between deuterated (2H) and carbon-13 (13C) labeled standards.

The Causality of Isotope Selection: Deuterium labels often induce an "isotope effect" in reversed-phase chromatography. Because C-D bonds have different zero-point vibrational energies than C-H bonds, deuterated standards frequently exhibit slight retention time shifts compared to the unlabeled target analyte[1]. This partial separation means the analyte and the internal standard are exposed to different matrix components entering the mass spectrometer, defeating the primary purpose of the internal standard. In contrast, a fully labeled 13C3 backbone ensures perfect co-elution, providing superior compensation for ion suppression[1].

Furthermore, because biological systems often exhibit stereoselective protein binding and metabolism, the internal standard must perfectly match the enantiomeric configuration of the target[2]. An enantiomerically impure standard will exhibit differential recovery during sample extraction, leading to skewed quantification.

IsotopeEffect Sample Bio-Sample (Analyte) Prep Sample Prep & Extraction Sample->Prep IS 13C3-(S)-Alaninol (Internal Standard) IS->Prep Spiked at known conc. LC LC Separation (Co-elution) Prep->LC MS MS/MS Detection (Matrix Effects) LC->MS Quant Accurate Quantification MS->Quant Ratio (Analyte/IS)

Logical relationship demonstrating matrix effect compensation via 13C3-labeled internal standards.

Comparative Methodologies for Identity Verification

To guarantee the integrity of 13C3-(S)-2-aminopropan-1-ol, three distinct dimensions of purity must be verified.

Isotopic Purity: LC-HRMS vs. NMR

Achieving 100% isotopic purity is synthetically impossible; however, the industry-accepted threshold for a reliable internal standard is ≥98% isotopic enrichment[3].

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide excellent structural confirmation and can verify the position-specific labeling efficiency by comparing the integrals of residual proton signals[3]. However, NMR lacks the sensitivity to detect trace M+0 (completely unlabeled) impurities at the levels required for ultra-sensitive LC-MS assays.

  • High-Resolution Mass Spectrometry (LC-HRMS): Operating an Orbitrap or Q-TOF in full-scan mode allows for the precise determination of the isotopologue distribution (M+0, M+1, M+2, M+3)[4]. HRMS is the superior choice for quantifying the critical M+0 interference that directly impacts assay baseline.

Enantiomeric Purity: Chiral HPLC vs. MRR

(S)-2-aminopropan-1-ol is a small, polar molecule lacking a strong UV chromophore, making direct chiral separation challenging.

  • Molecular Rotational Resonance (MRR): An emerging gas-phase technique that can confirm absolute configuration and enantiomeric excess (ee) without chromatography or derivatization[5]. While highly effective, MRR instrumentation is not yet ubiquitous in standard QC labs.

  • Chiral HPLC via GITC Derivatization (Gold Standard): Because amino alcohols lack UV absorbance, they must be derivatized. Reacting the primary amine with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) forms a thiourea diastereomer. This introduces a robust UV chromophore and allows the (R) and (S) forms to be resolved on standard, cost-effective achiral C18 columns rather than expensive chiral stationary phases[6].

VerificationWorkflow Start 13C3-(S)-2-Aminopropan-1-ol Raw Batch Split Start->Split Iso Isotopic Purity (LC-HRMS & NMR) Split->Iso Enan Enantiomeric Purity (Chiral HPLC / MRR) Split->Enan Chem Chemical Purity (HPLC-ELSD) Split->Chem Eval Data Synthesis & Specification Check Iso->Eval Enan->Eval Chem->Eval Pass Approved for LC-MS/MS (>98% 13C3, >99% ee) Eval->Pass Meets strict criteria

Workflow for multi-dimensional chemical identity verification of isotopic standards.

Performance Comparison: High-Purity vs. Alternatives

The causality behind strict purity requirements becomes evident when evaluating quantitative performance. If a 13C3 standard contains a 3% M+0 impurity, spiking the internal standard at 100 ng/mL artificially introduces 3 ng/mL of the target analyte into every sample. This destroys the assay's Lower Limit of Quantification (LLOQ) and creates a severe positive bias[1][3].

Table 1: Quantitative Performance Comparison of Internal Standard Alternatives in LC-MS/MS Bioanalysis

Internal Standard AlternativeIsotopic Purity (M+3)Unlabeled Impurity (M+0)Co-elution with AnalyteMatrix Effect CompensationAssay Bias at LLOQ
High-Purity 13C3-(S)-Alaninol > 99.0% < 0.1% Perfect Excellent (%CV < 5%) < 2%
Standard Grade 13C3-(S)-Alaninol~ 95.0%~ 2.5%PerfectExcellent (%CV < 5%)> 15% (Positive Bias)
Deuterated Analog (d3-Alaninol)> 98.0%< 0.5%Slight ShiftModerate (%CV ~ 10%)< 5%
Structural Analog (13C2-Ethanolamine)> 98.0%N/APoorPoor (%CV > 20%)> 20%

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems, meaning the assay inherently proves its own operational validity before sample data is accepted.

Protocol A: Isotopic Purity Verification via LC-HRMS

This protocol determines the exact isotopologue distribution to quantify M+0 interference[4].

  • Sample Preparation: Dissolve the 13C3-(S)-2-aminopropan-1-ol batch in LC-MS grade H2O/Methanol (50:50, v/v) to a final concentration of 1 µg/mL.

  • System Suitability (Self-Validation Checkpoint 1): Inject a pure solvent blank. Validation: The extracted ion chromatogram (EIC) at m/z 76.076 (unlabeled protonated mass) must show a signal-to-noise ratio < 3. If a peak is present, the system suffers from carryover or contamination, and the purity assessment is invalid.

  • Acquisition: Inject 5 µL of the sample onto an Orbitrap mass spectrometer operating in full-scan positive ESI mode (Resolution = 70,000 at m/z 200).

  • Data Processing: Extract the EICs for M+0 (m/z 76.076), M+1 (m/z 77.079), M+2 (m/z 78.083), and M+3 (m/z 79.086) with a 5 ppm mass tolerance.

  • Calculation: Calculate isotopic enrichment by dividing the M+3 peak area by the sum of all isotopologue peak areas, applying corrections for the natural abundance of 15N and 18O.

Protocol B: Enantiomeric Excess (ee) Determination via GITC Derivatization

This protocol verifies that the compound is strictly the (S)-enantiomer, avoiding stereoselective matrix biases[6].

  • Derivatization Reaction: Dilute the 13C3-(S)-2-aminopropan-1-ol sample in acetonitrile to 0.5 mM. Mix 100 µL of the sample with 100 µL of derivatizing solution (1.5 mM GITC and 1.5 mM triethylamine in acetonitrile). Incubate at room temperature for 35 minutes[6].

  • System Suitability (Self-Validation Checkpoint 2): Derivatize and inject a synthetic racemic mixture of (R/S)-2-aminopropan-1-ol. Validation: The chromatographic resolution (

    
    ) between the earlier-eluting (R)-diastereomer and the later-eluting (S)-diastereomer must be 
    
    
    
    . If baseline resolution is not achieved, the column chemistry or mobile phase gradient is failing.
  • Acquisition: Inject 20 µL of the derivatized target sample onto a reversed-phase C18 column (e.g., Waters Symmetry). Use an isocratic elution of 55% Water (0.1% TFA) / 45% Acetonitrile at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Calculation: Integrate the peak areas for any detected (R)-isomer and the primary (S)-isomer. Calculate Enantiomeric Excess:

    
    
    Acceptance Criteria: > 99.0% ee.
    

References

  • Overview of Key Research Domains for (R)-2-Aminopropan-1-ol-13C3. BenchChem.
  • Chiral Analysis for Drug Development. BrightSpec.
  • Navigating the Nuances of Deuterium: A Technical Guide to Isotopic Purity Requirements. BenchChem.
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.
  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry - ACS Publications.
  • ω-Transaminase-catalyzed kinetic resolution of chiral amines using L-threonine as an amino acceptor prec. The Royal Society of Chemistry.

Sources

Validation

impact of 13C3 labeling on retention time in chromatography

An In-Depth Guide to the Impact of 13C Labeling on Retention Time in Chromatography For researchers, scientists, and drug development professionals engaged in quantitative analysis, the use of stable isotope-labeled inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Impact of 13C Labeling on Retention Time in Chromatography

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accuracy and precision. A fundamental assumption in these methods is the perfect co-elution of the labeled internal standard with its unlabeled, native analyte. However, the phenomenon known as the "chromatographic isotope effect" can challenge this assumption, leading to subtle but significant shifts in retention time.

This guide provides an in-depth technical comparison of the impact of Carbon-13 (13C) labeling on chromatographic retention time, contrasting it with the more commonly used deuterium (2H) labeling. We will explore the underlying mechanisms, present supporting data, and offer a robust experimental protocol to validate the performance of your own SIL-IS.

The substitution of a lighter isotope with a heavier one (e.g., 12C with 13C, or 1H with 2H) alters the vibrational energy of chemical bonds. Heavier isotopes form slightly shorter and stronger bonds.[1] This seemingly minor change can influence a molecule's physicochemical properties, such as its van der Waals radius and polarizability, which in turn affects its interaction with the chromatographic stationary phase.[1]

In reversed-phase liquid chromatography (RPLC), the most common separation mode, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2][3] This "inverse isotope effect" occurs because the stronger C-D bond leads to reduced polarizability, resulting in weaker intermolecular interactions with the non-polar stationary phase and, consequently, a shorter retention time.[1] While this effect is often small, in high-resolution systems like UHPLC, it can lead to partial or even baseline separation of the analyte and the internal standard.

Comparative Analysis: 13C vs. Deuterium (2H) Labeling

The choice of isotope is a critical decision in the development of quantitative assays. While deuterium labeling is widespread, it is known to produce a more significant chromatographic isotope effect compared to 13C labeling.[4][5][6]

The physicochemical property differences between hydrogen (1H) and deuterium (2H) are much greater than those between 12C and 13C.[6][7] As a result, 13C-labeled internal standards behave almost identically to their native analogues in chromatographic separations, ensuring robust co-elution.[5][6][7] This near-perfect co-elution is critical for compensating for matrix effects, as both the analyte and the internal standard experience the same ionization conditions at the same time.[6][7][8]

G a Analyte & 13C-IS Peak b Deuterated IS Peak c Analyte Peak

Caption: Ideal co-elution with 13C-IS vs. retention shift with deuterated IS.

Table 1: Quantitative Comparison of Retention Time Shifts (ΔtR) in RPLC-MS/MS

AnalyteInternal Standard LabelRetention Time Shift (ΔtR) vs. AnalyteKey ObservationReference
Amphetamine13C6-Amphetamine~0.00 minPerfect co-elution[6][7]
Amphetamine2H5-Amphetamine-0.05 minNoticeable early elution[6][7]
Methamphetamine13C3-Methamphetamine~0.00 minPerfect co-elution[6][7]
Methamphetamine2H5-Methamphetamine-0.06 minNoticeable early elution[6][7]
Aldehyde Derivative13C6-DNPHNot significantMinimal isotope effect[4][9]
Aldehyde Derivatived3-DNPHSignificantPronounced isotope effect[4][9]

This data, compiled from published studies, demonstrates that 13C-labeled standards consistently exhibit minimal to no retention time shift, ensuring ideal chromatographic behavior.

The practical consequence of a retention time shift is the potential for inaccurate quantification. If the internal standard and analyte elute at different times, they may be subjected to different degrees of ion suppression or enhancement from co-eluting matrix components, which invalidates the core principle of using an internal standard.[6][9] Studies have confirmed that 13C-labeled standards provide an improved ability to compensate for these ion suppression effects precisely because they co-elute.[6][7]

Experimental Protocol: A Self-Validating Workflow for Assessing Isotopic Effects

To ensure the integrity of your quantitative data, it is imperative to experimentally verify the chromatographic behavior of your analyte and its labeled internal standard. This workflow provides a systematic and self-validating approach.

G prep 1. Standard & Sample Prep lcms 2. LC-MS/MS Analysis prep->lcms Inject individual standards, mixed standards, & spiked matrix data 3. Data Acquisition lcms->data Acquire chromatograms in MRM mode process 4. Data Processing data->process Integrate peaks & determine retention times (tR) report 5. Analysis & Reporting process->report Calculate ΔtR = tR(Analyte) - tR(IS) Overlay chromatograms

Caption: Experimental workflow for evaluating chromatographic isotope effects.

Detailed Step-by-Step Methodology:
  • Standard and Sample Preparation:

    • Causality: This step establishes a baseline and tests for matrix interference.

    • Prepare 1 mg/mL stock solutions of the unlabeled analyte and the 13C3-labeled internal standard in an appropriate solvent.

    • Create three types of samples for injection:

      • Individual Solutions: Dilute each stock solution to a mid-range concentration (e.g., 100 ng/mL). This confirms the retention time of each compound in a clean matrix.

      • Mixed Standard Solution: Combine the analyte and IS in the same vial. This is used for the direct visual and quantitative assessment of co-elution.

      • Spiked Matrix Sample: Spike a representative blank matrix (e.g., plasma, urine) with both the analyte and the IS. This evaluates performance in a real-world sample.

  • LC-MS/MS Analysis:

    • Causality: High-resolution chromatography is essential to resolve small retention time shifts.

    • Liquid Chromatography (LC):

      • Column: Use a high-efficiency UHPLC column (e.g., C18, 2.1 x 50 mm, <2 µm particle size).

      • Mobile Phase: Develop a suitable gradient (e.g., water and acetonitrile with 0.1% formic acid) that provides sharp, symmetrical peaks.

      • Temperature: Maintain a constant column temperature (e.g., 40 °C) to prevent thermal-induced retention time drift.[2]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Use Electrospray Ionization (ESI), as it is sensitive to matrix effects.

      • Detection: Employ Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Optimize distinct precursor-product ion transitions for both the unlabeled analyte and the 13C3-labeled IS.

  • Data Processing and Analysis:

    • Causality: This step quantifies the observed effect.

    • Using the instrument's software, determine the apex retention time for the analyte and the IS in all three sample types.

    • Calculate the retention time difference (ΔtR) by subtracting the retention time of the IS from the retention time of the analyte. An ideal ΔtR is ≤ 0.02 minutes.

    • Overlay the chromatograms of the analyte and the IS from the mixed standard injection. Visually inspect for perfect peak overlap.

Authoritative Conclusion and Recommendations

The evidence overwhelmingly supports the superiority of 13C labeling over deuterium labeling for use in internal standards for quantitative mass spectrometry. The minimal impact of 13C substitution on molecular properties results in negligible shifts in chromatographic retention time.[6][7][10] This ensures robust co-elution, which is the cornerstone of accurately compensating for matrix effects and other experimental variables.

For researchers and drug development professionals striving for the highest level of data integrity, the choice is clear. While potentially having a higher initial cost, 13C3-labeled internal standards represent a scientifically sounder investment, minimizing analytical variability and eliminating the complications that can arise from the chromatographic isotope effect observed with deuterated standards. Adopting 13C-labeled standards is a proactive step toward more reliable, reproducible, and defensible results.

References

  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Compar
  • Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuter
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC.
  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed.
  • Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns.
  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry.
  • Isotope fractionation during gas chromatographic separations.
  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC.
  • Isotope effect on physical adsorption. Transactions of the Faraday Society (RSC Publishing).
  • Isotope Fractionation During Gas Chromatographic Separ
  • Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry.
  • Carbon-13 vs.
  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed.
  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.
  • Are there advantages to using 13C labeled internal standards over 2H labeled standards?. Cayman Chemical.
  • Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. PubMed.
  • A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. Benchchem.
  • Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis.
  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chrom
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS.

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Safety & Regulatory Compliance

Safety

(2S)-2-amino(1,2,3-13C3)propan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling isotopically labeled compounds often introduces logistical confusion in laboratory environments. (2S)-2-amino(1,2,3-13C3)propan-1-ol —a triply 13C-labeled isot...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling isotopically labeled compounds often introduces logistical confusion in laboratory environments. (2S)-2-amino(1,2,3-13C3)propan-1-ol —a triply 13C-labeled isotopologue of L-alaninol—presents a unique dual-profile: it is a high-value stable isotope used extensively in NMR and mass spectrometry, but chemically, it is a corrosive, combustible organic amine.

The most common operational failure in disposing of this compound is misclassifying it as radioactive waste due to the word "isotope," or failing to respect its potent basicity. This guide provides a self-validating, mechanistic protocol for the safe segregation, containerization, and disposal of this specific chemical, ensuring regulatory compliance and operational safety.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative hazard data of the waste stream. The 13C labeling increases the molecular weight slightly but does not alter the fundamental chemical reactivity or hazard classification of the base molecule, (S)-2-amino-1-propanol [1].

Table 1: Quantitative Hazard and Logistical Data for (2S)-2-amino(1,2,3-13C3)propan-1-ol

ParameterValue / ClassificationOperational Implication
Isotope Type Stable Isotope (13C)Non-radioactive . Do not route to radiological waste [2].
GHS Classification Skin Corr. 1B; Eye Dam. 1Causes severe burns. Requires complete PPE during transfer [3].
Flash Point ~73 °C (163 °F)Combustible liquid. Keep away from ignition sources [1].
pH (Aqueous) ~11.0 - 12.0Highly basic. Exothermically reactive with strong acids.
EPA Waste Code D002 (Corrosive)Must be treated as hazardous corrosive waste.
UN Transport No. UN2735Amines, liquid, corrosive, n.o.s. (Packing Group II) [1].

Mechanistic Safety & Causality

To build a self-validating safety culture, personnel must understand the causality behind these rules:

  • The Isotope Factor (Stable vs. Radioactive): Carbon-13 is a naturally occurring, stable isotope. It emits zero ionizing radiation. However, environmental health and safety (EHS) scanners and third-party waste handlers often flag containers labeled "isotope." If not explicitly marked as a stable isotope, this waste can trigger false radiological alarms, leading to facility lockdowns and exorbitant mixed-waste processing fees [2].

  • The Amine Factor (Corrosivity & Incompatibility): The primary amine group (

    
    ) acts as a strong Lewis base. If accidentally mixed with acidic waste streams (e.g., hydrochloric or sulfuric acid), it will undergo a violent, exothermic neutralization reaction that can boil the solvent and rupture the container. Furthermore, it must be strictly segregated from strong oxidizing agents to prevent combustion [1].
    

Step-by-Step Disposal Methodology

The following protocol must be executed when disposing of pure (2S)-2-amino(1,2,3-13C3)propan-1-ol, its stock solutions, or heavily contaminated first-rinses.

Phase 1: Segregation and Container Selection
  • Verify Waste Stream Compatibility: Ensure the designated waste container contains NO acids, NO oxidizers, and NO heavy metals.

  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) or glass container. Do not use metal containers (such as aluminum or carbon steel), as the basic amine can corrode these materials over time, leading to structural failure and leaks.

  • Ensure Secondary Containment: Place the primary waste container inside a secondary chemically resistant bin within your laboratory's Satellite Accumulation Area (SAA) [4].

Phase 2: Transfer and Collection
  • Don Appropriate PPE: Wear nitrile gloves (double-gloving recommended for concentrated solutions), a lab coat, and chemical splash goggles.

  • Ventilated Transfer: Perform all transfers inside a certified chemical fume hood to prevent inhalation of corrosive vapors [5].

  • Funnel and Seal: Use a dedicated funnel to transfer the liquid. Once transferred, immediately seal the container with a vented cap to prevent pressure buildup from ambient temperature fluctuations.

Phase 3: Mandatory Labeling & EHS Handoff
  • Chemical Identification: Attach a hazardous waste tag. List the chemical name explicitly as (2S)-2-amino(1,2,3-13C3)propan-1-ol or 13C-labeled L-alaninol.

  • Hazard Checkboxes: Check the boxes for Corrosive and Combustible .

  • The Critical Annotation: Write the following in bold letters in the comments section of the waste tag: "STABLE ISOTOPE - NON-RADIOACTIVE. CONTAINS NO 14C." This prevents misclassification by downstream waste handlers [2].

  • Request Pickup: Submit a ticket to your institution's EHS department for incineration at an approved waste disposal plant [5].

Emergency Spill Protocol

If (2S)-2-amino(1,2,3-13C3)propan-1-ol is spilled outside of containment:

  • Evacuate & Isolate: Clear personnel from the immediate area. Remove all ignition sources.

  • Containment: Do NOT use combustible absorbents like sawdust, which can react with the amine. Use inert, liquid-binding materials such as sand, diatomaceous earth, or specialized universal chemical absorbents (e.g., Chemizorb®) [3].

  • Neutralization: If a specialized amine-neutralizing spill kit is available, apply it from the perimeter inwards.

  • Collection: Scoop the absorbed material using non-sparking plastic tools, place it in a sealed HDPE bucket, and label it as hazardous corrosive spill debris.

Disposal Workflow Visualization

G Start Waste Generation: (2S)-2-amino(1,2,3-13C3)propan-1-ol IsotopeCheck Isotope Verification (13C is Stable, Non-Radioactive) Start->IsotopeCheck HazardCheck Hazard Classification (Corrosive Amine, Combustible) IsotopeCheck->HazardCheck Segregation Segregation (Isolate from Acids/Oxidizers) HazardCheck->Segregation Container Containerization (HDPE or Glass, Vented Cap) Segregation->Container Labeling Labeling (UN2735, D002, 'Stable Isotope') Container->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA EHS EHS Pickup & Incineration SAA->EHS

Workflow for the segregation, classification, and disposal of 13C-labeled amino alcohols.

References

  • Fisher Scientific. "SAFETY DATA SHEET: DL-2-Amino-1-propanol." Fisher Scientific,
  • BOC Sciences.
  • MilliporeSigma. "SAFETY DATA SHEET: (R)-(-)-2-Amino-1-propanol." Sigma-Aldrich,
  • Marine Biological Laboratory. "Waste Management and Disposal." MBL,
  • TCI Chemicals. "SAFETY DATA SHEET: DL-2-Amino-1-propanol." TCI Chemicals,
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